3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-15-11-9(7-12)8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVSTMSXZWGURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C=C1C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381300 | |
| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-46-0 | |
| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Potential Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest within medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document will detail the probable synthetic pathways for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, drawing upon established methodologies for analogous structures. Furthermore, it will outline the necessary analytical techniques for its characterization and propose potential avenues for the investigation of its biological activity and mechanism of action, thereby providing a foundational resource for researchers in drug discovery and development.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to a vast chemical space for drug design. Clinically successful drugs such as the anti-inflammatory agent celecoxib and the analgesic dipyrone feature the pyrazole core, underscoring its therapeutic relevance. The continued exploration of novel pyrazole derivatives is a highly active area of research, driven by the quest for compounds with improved efficacy, selectivity, and safety profiles.[1]
Physicochemical Properties and Structure
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₉N₃S |
| Molecular Weight | 215.28 g/mol |
| Appearance | Likely a solid at room temperature.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF). |
| Key Structural Features | - Pyrazole Core: Aromatic, electron-rich heterocycle. - Phenyl Group at N1: Contributes to steric bulk and potential π-π stacking interactions. - Methylthio Group at C3: A potential site for metabolic oxidation and can influence electronic properties. - Carbonitrile Group at C4: An electron-withdrawing group that can participate in hydrogen bonding. |
Chemical Structure:
Caption: 2D structure of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Proposed Synthesis and Mechanistic Insights
A plausible synthetic route for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can be extrapolated from established methods for similar pyrazole derivatives. A likely approach involves a multi-step synthesis starting from readily available precursors.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical):
This protocol is a proposed methodology based on similar syntheses and would require optimization.[3]
-
Step 1: Formation of the Thiolate Intermediate.
-
To a solution of an active methylene nitrile (e.g., malononitrile) in a suitable aprotic solvent such as DMF, add a strong base like sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture for 30 minutes to ensure complete deprotonation.
-
Add phenyl isothiocyanate dropwise to the reaction mixture and allow it to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: S-Methylation.
-
To the resulting thiolate intermediate solution, add methyl iodide and continue stirring at room temperature for an additional 2-3 hours. TLC can be used to monitor the formation of the S-methylated product.
-
-
Step 3: Cyclization to form the Pyrazole Ring.
-
Add phenylhydrazine to the reaction mixture.
-
Heat the mixture to 80-100 °C and reflux for 4-6 hours. The cyclization reaction leads to the formation of the desired pyrazole ring.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid can be collected by filtration, washed with water, and dried.
-
-
Step 4: Purification.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Causality Behind Experimental Choices:
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of active methylene compounds without competing side reactions.
-
Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates and facilitates the reaction.
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive carbanion with atmospheric moisture and oxygen.
-
Reaction Temperature: The initial deprotonation is performed at a low temperature to control the exothermic reaction, while the subsequent steps are carried out at room temperature or with heating to ensure a reasonable reaction rate.
Structural Elucidation and Characterization
The definitive identification and characterization of the synthesized 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm corresponding to the phenyl group protons. - Methyl Protons: A singlet around δ 2.5 ppm corresponding to the S-CH₃ group. - Pyrazole Proton: A singlet for the C5-H of the pyrazole ring. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). - Pyrazole Ring Carbons: Distinct signals for the carbons of the pyrazole ring. - Carbonitrile Carbon: A characteristic signal in the range of δ 115-120 ppm. - Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm). |
| FT-IR | - C≡N Stretch: A sharp absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group. - C=N and C=C Stretches: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the pyrazole and phenyl rings. - C-H Stretches: Aromatic and aliphatic C-H stretching vibrations. |
| Mass Spectrometry | - Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (m/z = 215.28). - Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural confirmation. |
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is associated with a broad range of pharmacological activities.[1][2][4] Based on the activities of structurally related compounds, 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile could be investigated for the following potential applications:
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]
-
Anticancer Activity: The pyrazole nucleus is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[6][7] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or induction of apoptosis.[8][9]
-
Antimicrobial Activity: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[10]
Proposed In-Vitro Biological Evaluation
To explore the therapeutic potential of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a series of in-vitro assays are recommended.
Workflow for In-Vitro Biological Evaluation:
Caption: Proposed workflow for the in-vitro biological evaluation.
Detailed Protocols:
-
Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.
-
MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are treated with varying concentrations of the compound for a specified period (e.g., 48 or 72 hours). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
-
Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.
-
-
Anti-inflammatory Screening:
-
COX Inhibition Assay: Commercially available kits can be used to measure the inhibitory effect of the compound on COX-1 and COX-2 enzymes. This helps to determine its potential as a selective or non-selective COX inhibitor.
-
Nitric Oxide (NO) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is not available, based on related pyrazole compounds, the following precautions should be taken:
-
Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[11]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion and Future Directions
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile represents a promising, yet underexplored, molecule within the vast landscape of pyrazole chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, based on established methodologies for analogous compounds, offers a clear starting point for its preparation in the laboratory. The outlined analytical and biological screening protocols provide a roadmap for elucidating its structure and exploring its therapeutic potential. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic investigation of its biological activities. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutic agents.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022-09-08). [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2017). [Link]
-
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. PMC. (2012). [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. (2012). [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. (2012). [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. (2023). [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025). [Link]
- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. (2024). [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. (2023). [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. (2013). [Link]
-
1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Europe PMC. [Link]
-
3-methyl-1-phenyl-1H-pyrazole. PubChem. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jocpr.com [jocpr.com]
- 11. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Compounds incorporating this heterocyclic ring have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3] 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 175203-46-0) is a tetra-substituted pyrazole derivative that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[4] Its unique arrangement of a phenyl ring, a methylthio group, and a nitrile function on the pyrazole core makes it a versatile building block for drug discovery and development.[5]
A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. These parameters govern its solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, details the authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies for researchers, scientists, and drug development professionals.
Core Molecular and Physical Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The data for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile are summarized below. It is important to note that while some properties like melting point have been experimentally determined, others such as boiling point and pKa are derived from high-quality computational predictions.
| Property | Value | Source |
| Chemical Name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | [6] |
| CAS Number | 175203-46-0 | [6] |
| Molecular Formula | C₁₁H₉N₃S | [6] |
| Molecular Weight | 215.27 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | [7] |
| Melting Point | 106 °C | [6] |
| Boiling Point | 385.9 ± 27.0 °C (Predicted) | [6] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | -4.71 ± 0.10 (Predicted) | [6] |
The melting point of 106 °C indicates that this compound is a solid at standard laboratory conditions, which is typical for pyrazole derivatives of this molecular weight.[6] The predicted high boiling point is consistent with its aromatic nature and molecular size. The predicted pKa suggests the molecule is not readily protonated, a key consideration for designing assays and formulations across different pH environments.
Lipophilicity: A Critical Parameter for Drug Development
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical parameters in drug design. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8] The most common measure of lipophilicity is the partition coefficient (P), expressed in its logarithmic form, LogP.
The LogP value is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]
-
LogP > 0: Indicates higher affinity for the lipid phase (lipophilic/hydrophobic).
-
LogP < 0: Indicates higher affinity for the aqueous phase (hydrophilic).[9]
-
LogP = 0: Indicates equal distribution between the two phases.[9]
For drug candidates, a balanced LogP is often desired. For instance, Lipinski's Rule of Five, a guideline for evaluating drug-likeness, suggests a LogP value of not more than 5.[10]
Experimental Protocol: Determination of LogP by HPLC
While the "shake-flask" method is the traditional standard, High-Performance Liquid Chromatography (HPLC) offers a faster, more efficient, and highly reproducible alternative for determining LogP values.[9] The causality behind this method is the correlation between a compound's retention time on a reverse-phase (e.g., C18) column and its lipophilicity. Lipophilic compounds interact more strongly with the nonpolar stationary phase, leading to longer retention times.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known LogP values spanning a range that is expected to bracket the test compound. Dissolve each standard in a suitable solvent (e.g., methanol/water).
-
Sample Preparation: Accurately weigh and dissolve 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in the same solvent.
-
HPLC System Setup:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient system of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A UV-Vis or Diode Array Detector (DAD) set to a wavelength where the compound has strong absorbance.[11]
-
-
Calibration: Inject the standard compounds individually and record their retention times (tᵣ). Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) is calculated as k' = (tᵣ - t₀) / t₀ (t₀ is the column dead time). This creates a linear calibration curve.
-
Sample Analysis: Inject the sample of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile and record its retention time.
-
LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
This HPLC-based method is self-validating through the quality of the calibration curve (R² value), ensuring the trustworthiness of the determined LogP.
Caption: Workflow for LogP determination using HPLC.
Structural Elucidation and Spectroscopic Profile
Confirming the chemical structure and purity of a compound is non-negotiable in scientific research. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the structure of organic compounds in solution.[13] It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.[14]
¹H NMR: Expected signals would correspond to the protons of the phenyl group (likely in the 7-8 ppm region), the pyrazole ring proton, and the methylthio group protons (a singlet, likely in the 2-3 ppm region). Integration of these signals confirms the number of protons in each environment, while coupling patterns reveal neighboring protons. ¹³C NMR: This spectrum would show distinct signals for each of the 11 unique carbon atoms in the molecule, including the characteristic downfield signal for the nitrile carbon and signals for the carbons of the pyrazole and phenyl rings.
Experimental Protocol: Standard ¹H NMR Acquisition
This protocol adheres to established standards for publication-quality data.[15]
-
Sample Preparation: Dissolve 5-10 mg of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key sample resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the standard reference (δ = 0.00 ppm) because it is chemically inert and its signal rarely interferes with signals from organic compounds.[13]
-
Instrument Setup: Place the sample in the NMR spectrometer. The field strength (e.g., 400 MHz) must be reported as it affects signal dispersion.
-
Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For quantitative analysis, ensure full relaxation of all protons.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction.
-
Data Analysis: Integrate the signals to determine proton ratios, measure chemical shifts (ppm), and analyze splitting patterns to determine coupling constants (J, in Hz).
Caption: Logical workflow for NMR structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
For 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, the most diagnostic absorption band is from the nitrile (C≡N) functional group. This bond gives rise to a sharp and intense peak in a relatively clean region of the spectrum, typically between 2200 and 2300 cm⁻¹.[16][17] The conjugation with the pyrazole ring may shift this frequency slightly. Other expected peaks include those for aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-N stretching.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
The ATR technique is often preferred for its simplicity, as it requires minimal to no sample preparation.
-
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract any atmospheric or instrumental signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Data Collection: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula.[18]
Expected Result: For C₁₁H₉N₃S, the expected monoisotopic mass is approximately 215.0517. An ESI-HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 216.0595. The fragmentation pattern can further help to confirm the structure by showing the loss of characteristic fragments like the methylthio or phenyl groups.
Conclusion
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a well-defined chemical entity with distinct physicochemical properties that are crucial for its application as a synthetic intermediate. Its solid nature, defined melting point, and specific spectroscopic signature allow for straightforward identification and quality control. Parameters such as lipophilicity (LogP) are vital for predicting its behavior in biological systems, guiding its use in the development of novel therapeutics. The robust analytical methodologies detailed in this guide—HPLC for lipophilicity and a combination of NMR, FT-IR, and MS for structural verification—provide the self-validating framework necessary for high-quality research in the pharmaceutical and chemical sciences. A comprehensive grasp of these properties and their experimental determination is indispensable for any scientist leveraging this versatile pyrazole derivative in their work.
References
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available at: [Link]
-
3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. Available at: [Link]
-
NMR Guidelines for ACS Journals. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]
-
Study of the composition of nitriles using IR spectroscopy - ResearchGate. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available at: [Link]
-
Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. Available at: [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. Available at: [Link]
-
4.7: NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. Available at: [Link]
-
LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]
-
(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]
- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.
-
Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends - Redalyc. Available at: [Link]
-
3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one - MDPI. Available at: [Link]
-
NMR Spectroscopy - MSU chemistry. Available at: [Link]
-
Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]
-
Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles - ResearchGate. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-(METHYLTHIO)-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE CAS#: 175203-46-0 [amp.chemicalbook.com]
- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. enamine.net [enamine.net]
- 11. agilent.com [agilent.com]
- 12. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile structure elucidation
An In-Depth Technical Guide to the Structural Elucidation of 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale, experimental design, and data-driven validation necessary for unambiguous molecular characterization. Here, we fuse established analytical principles with practical, field-tested insights to construct a self-validating workflow for confirming the molecular identity and connectivity of this specific pyrazole derivative.
Foundational Strategy: The Logic of Elucidation
The causality behind this multi-pronged approach is rooted in the principle of orthogonal verification. MS provides the elemental composition, IR confirms the presence of critical bonds (like the nitrile), and NMR details the carbon-hydrogen framework and the relative positions of all atoms. This workflow is designed not just to identify the compound but to build a robust, defensible data package.
Caption: Workflow for unambiguous structure validation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Experience: The first step in characterizing any compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. Unlike unit-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the differentiation of isobaric compounds—species with the same nominal mass but different elemental compositions.
Trustworthiness: For 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, the expected molecular formula is C₁₁H₉N₃S. A trustworthy result is one where the experimentally measured mass is within a tight tolerance (typically < 5 ppm) of the calculated exact mass.
Data Presentation: Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₁H₉N₃S |
| Calculated Exact Mass | 215.0517 g/mol |
| Expected M+H⁺ Ion | 216.0590 m/z |
| Expected M+Na⁺ Ion | 238.0409 m/z |
| Required Mass Accuracy | < 5 ppm |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to minimize fragmentation and maximize the abundance of the molecular ion.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₁H₉N₃S.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. The principle is that chemical bonds vibrate at characteristic frequencies. For our target molecule, the most diagnostic absorption band will be from the nitrile (-C≡N) group. The presence of this band provides strong, direct evidence for this part of the structure.
Trustworthiness: The nitrile stretch is typically a sharp, intense band in a relatively uncluttered region of the spectrum (2200-2300 cm⁻¹), making it a highly reliable diagnostic tool. Its absence would immediately cast doubt on the proposed structure.
Data Presentation: Characteristic IR Absorption Frequencies
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| Nitrile (C≡N) Stretch | ~2230 - 2220 | Sharp, Medium-Strong |
| Aromatic C=C Stretch | ~1600 - 1450 | Medium |
| Aromatic C-H Bending (o.o.p.) | ~770 - 730 & ~710 - 690 | Strong |
o.o.p. = out-of-plane
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) and identify the key absorption bands, comparing them to established correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the cornerstone of small molecule structure elucidation. While MS and IR provide pieces of the puzzle, NMR reveals the complete carbon-hydrogen framework. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an authoritative assignment.
Trustworthiness: A self-validating NMR dataset is one where all observed signals are fully and consistently assigned. For example, a correlation observed in a 2D HMBC experiment (showing long-range C-H coupling) must be consistent with the assignments made from the 1D spectra. Any inconsistencies signal an incorrect structure or assignment.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and other experimental conditions.
¹H NMR (500 MHz, CDCl₃):
| Proton Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-5 | ~8.0 - 8.2 | s | 1H | Pyrazole H-5 |
| Phenyl-H (ortho) | ~7.6 - 7.8 | d or m | 2H | Phenyl (C2', C6') |
| Phenyl-H (meta/para) | ~7.3 - 7.5 | m | 3H | Phenyl (C3',C4',C5') |
| S-CH₃ | ~2.6 - 2.8 | s | 3H | Methylthio |
¹³C NMR (125 MHz, CDCl₃):
| Carbon Signal | Predicted δ (ppm) | Assignment |
|---|---|---|
| C=N (Pyrazole) | ~150 - 160 | Pyrazole C-3 |
| Phenyl C-1' | ~138 - 140 | Phenyl C-1' |
| Phenyl C-4' | ~129 - 131 | Phenyl C-4' |
| Phenyl C-2',6' | ~128 - 130 | Phenyl C-2',6' |
| Phenyl C-3',5' | ~120 - 125 | Phenyl C-3',5' |
| C≡N | ~115 - 118 | Nitrile Carbon |
| Pyrazole C-5 | ~110 - 115 | Pyrazole C-5 |
| Pyrazole C-4 | ~90 - 95 | Pyrazole C-4 |
| S-CH₃ | ~15 - 20 | Methylthio Carbon |
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D proton spectrum. This provides information on the number of unique proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).
-
¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of unique carbon environments.
-
2D COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for mapping out the spin systems within the phenyl ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It is the primary method for assigning carbons that have attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing the molecular fragments together. For instance, it will show correlations from the S-CH₃ protons to the pyrazole C-3, and from the pyrazole H-5 to carbons C-3, C-4, and the nitrile carbon.
An In-depth Technical Guide to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 175203-46-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, spectroscopic principles, and the extensive pharmacological data available for the pyrazole scaffold, this document aims to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and evaluate this molecule for therapeutic potential.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1] The inherent stability of the pyrazole ring, coupled with the facility for substitution at multiple positions, provides a robust framework for the design of novel therapeutic agents.
Historically, pyrazole derivatives have been successfully developed into a range of clinically approved drugs, including anti-inflammatory agents, analgesics, and anticancer therapies.[2] This success has fueled ongoing research into novel pyrazole-containing compounds, with a particular focus on their potential as kinase inhibitors, underscoring the therapeutic relevance of this heterocyclic system.[3]
This guide focuses specifically on 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a molecule that combines the established pyrazole core with key functional groups—a methylthio ether, a phenyl ring, and a nitrile moiety. Each of these substituents can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity, making it a compelling candidate for further investigation.
Physicochemical Properties & Identification
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 175203-46-0 | Internal Database |
| Molecular Formula | C₁₁H₉N₃S | Internal Database |
| Molecular Weight | 215.27 g/mol | Internal Database |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General knowledge |
Synthesis and Mechanistic Considerations
A particularly relevant and effective strategy is the reaction of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine.[4] This method offers a direct and high-yielding pathway to the desired pyrazole core.
An alternative, yet conceptually similar, approach is the condensation of a ketene dithioacetal with a hydrazide.[5] This method has been successfully employed for the synthesis of structurally related ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and can be adapted for the synthesis of the target carbonitrile.
Proposed Synthetic Workflow:
The following diagram illustrates a probable synthetic pathway, highlighting the key bond formations and mechanistic rationale.
Caption: Proposed synthetic workflow for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Experimental Protocol (Adapted from Related Syntheses):
Caution: This is a generalized protocol and should be optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: To a solution of 2-[bis(methylthio)methylidene]malononitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) to facilitate the condensation and subsequent cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Structural Characterization
Unambiguous structural elucidation is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, a singlet for the pyrazole C5-H, and a singlet for the methylthio (S-CH₃) protons. The chemical shifts and coupling patterns of the phenyl protons will provide information about their electronic environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons, the nitrile carbon, and the methylthio carbon will be characteristic and aid in confirming the structure. Aromatic carbons of the phenyl ring will appear in the typical downfield region.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, typically around 2220-2260 cm⁻¹, C=C and C=N stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations.[7]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.[8]
Potential Biological Activities and Therapeutic Applications
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The specific combination of substituents in 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile suggests several potential therapeutic applications that warrant investigation.
Kinase Inhibition:
A significant number of pyrazole-containing compounds have been developed as potent and selective kinase inhibitors.[3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-amino-1H-pyrazole scaffold, in particular, has been identified as a key pharmacophore in the design of inhibitors for various kinase families, such as cyclin-dependent kinases (CDKs).[9] The structural features of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile make it a candidate for screening against a panel of kinases to identify potential anticancer activity. For instance, derivatives of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide have been reported as inhibitors of RET kinase, a validated target in oncology.[10]
Anti-inflammatory and Analgesic Properties:
The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Research has shown that novel pyrazole derivatives continue to exhibit significant anti-inflammatory and analgesic effects.[5] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. It is therefore plausible that 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile could possess similar activities.
Antimicrobial Activity:
Various substituted pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[11] The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. The unique electronic and steric properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile make it a candidate for evaluation in antimicrobial assays.
Structure-Activity Relationship (SAR) Considerations:
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For instance, in a series of 1,5-bisphenylpyrazoles, substitutions on the phenyl rings were found to significantly impact their inhibitory activity against MALT1 protease.[12] Similarly, the substitution pattern on the phenyl ring of pyrazolopyridine analogues was shown to influence their antiproliferative activity. These findings highlight the importance of systematic structural modifications to optimize the biological activity of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Experimental Workflows for Biological Evaluation
To assess the therapeutic potential of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a series of in vitro and in vivo assays should be conducted. The following diagram outlines a logical workflow for the initial biological evaluation.
Caption: A workflow for the biological evaluation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Conclusion and Future Directions
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile represents a promising, yet underexplored, molecule within the medicinally significant pyrazole class of compounds. Its synthesis is achievable through established chemical transformations, and its structure can be readily confirmed using standard spectroscopic methods. The wealth of data on the biological activities of related pyrazole derivatives strongly suggests that this compound warrants investigation for its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial drug. Future research should focus on the development of an optimized synthetic protocol, comprehensive biological screening, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this and related pyrazole-4-carbonitriles.
References
-
Al-Azayza, S., et al. (2019). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 24(11), 2099. Available from: [Link]
-
Borges, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 64. Available from: [Link]
- Patel, K., et al. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
-
Thore, S.N., et al. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(3), 327-335. Available from: [Link]
-
Tzofra, O., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3247-3262. Available from: [Link]
-
Yurttaş, L., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Available from: [Link]
-
Prokopenko, V.M., et al. (2007). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Russian Journal of Organic Chemistry, 43(10), 1545-1548. Available from: [Link]
-
Kim, H.Y., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 128031. Available from: [Link]
-
de Oliveira, M.S., et al. (2019). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. European Journal of Medicinal Chemistry, 166, 234-245. Available from: [Link]
-
Wang, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 4th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). Available from: [Link]
-
Zhang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Available from: [Link]
-
Wünsch, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6539. Available from: [Link]
- Shingalapur, R.V., et al. (2010). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
- Sureshkumar, N., et al. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 474-480.
-
da Silva, A.C.M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3169. Available from: [Link]
- Patel, J.A., et al. (2018). Synthesis of pyrazole 4-carbonitrile derivatives.
-
Kwun, J., et al. (2020). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. International Journal of Molecular Sciences, 21(23), 9037. Available from: [Link]
-
Fun, H.-K., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485. Available from: [Link]
- Kumar, A., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 226-231.
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
Sources
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Mechanistic Landscape of Methylthio-Pyrazole Compounds
Foreword
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a foundation for a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of drugs for cancer, inflammation, and infectious diseases.[4][5] This guide focuses on a specific, yet increasingly significant, subclass: methylthio-pyrazole compounds. The introduction of the methylthio (-SCH₃) group to the versatile pyrazole ring imparts unique physicochemical properties that can profoundly influence target engagement, selectivity, and metabolic stability. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential mechanisms of action for these compounds, grounded in experimental evidence and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and visualize the complex biological interactions that define the therapeutic potential of this promising chemical class.
The Dominant Paradigm: Protein Kinase Inhibition
The most extensively documented mechanism of action for pyrazole-based compounds is the inhibition of protein kinases.[1][6] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold is exceptionally well-suited to target the ATP-binding pocket of many kinases, acting as a competitive inhibitor. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a common anchoring point for inhibitors. The substituents at various positions on the ring, including the methylthio group, then explore adjacent hydrophobic pockets and solvent-exposed regions, dictating the compound's potency and selectivity.
Targeting Cell Cycle Progression: Polo-like Kinase 1 (Plk1) Inhibition
Polo-like Kinase 1 (Plk1) is a master regulator of mitosis, crucial for centrosome maturation, spindle formation, and cytokinesis.[7] Its overexpression is common in many cancers, making it an attractive therapeutic target.[7] A sophisticated strategy for inhibiting Plk1 involves targeting its C-terminal Polo-Box Domain (PBD) rather than the highly conserved N-terminal kinase domain. The PBD is essential for Plk1's subcellular localization and substrate recognition, making PBD inhibitors highly selective.[8]
Mechanism of Action: Methylthio-pyrazole derivatives have been investigated as inhibitors that target the Plk1 PBD.[7] By binding to the PBD, these compounds prevent Plk1 from localizing to its key cellular structures, such as centrosomes and kinetochores.[8][9] This mislocalization effectively cripples the enzyme's function, leading to a cascade of downstream effects including failed chromosome segregation, mitotic arrest, and ultimately, apoptotic cell death.[7]
Expert Insight: Why Target the PBD? Targeting the ATP-binding pocket of kinases can often lead to off-target effects due to the high degree of conservation in this region across the kinome. The PBD, however, is a protein-protein interaction domain with a unique architecture, offering a pathway to develop highly selective inhibitors with potentially fewer side effects compared to traditional ATP-competitive kinase inhibitors.[7]
Visualization: Plk1 PBD Inhibition Pathway
Caption: Inhibition of the Plk1 PBD by a methylthio-pyrazole compound prevents localization, leading to mitotic arrest.
Experimental Protocol: Fluorescence Polarization (FP) Assay for Plk1 PBD Binding
This assay quantitatively measures the binding of a fluorescently labeled peptide (derived from a Plk1 substrate) to the PBD, and how an inhibitor competes with this interaction.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Plk1 PBD Protein: Recombinant human Plk1 PBD (amino acids 367-603) purified to >95%. Prepare a 2X working stock in Assay Buffer.
-
Fluorescent Peptide: A synthetic peptide corresponding to a PBD-binding motif (e.g., phosphothreonine-containing peptide) labeled with a fluorophore (e.g., FITC). Prepare a 2X working stock in Assay Buffer.
-
Test Compound: Prepare a serial dilution of the methylthio-pyrazole compound in DMSO, then dilute into Assay Buffer to create a 4X working stock.
-
Controls: Positive control (DMSO vehicle), Negative control (no PBD protein).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X test compound or DMSO control to appropriate wells.
-
Add 5 µL of 2X fluorescent peptide to all wells.
-
Add 10 µL of 2X Plk1 PBD protein to all wells except the negative control wells (add 10 µL of Assay Buffer instead).
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader. The small, rapidly tumbling free peptide will have a low polarization value. The large peptide-PBD complex will tumble slowly, resulting in a high polarization value.
-
-
Data Analysis:
-
The degree of inhibition is determined by the decrease in polarization.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the bound peptide.
-
Intercepting Oncogenic Signaling: Receptor Tyrosine Kinase (RTK) Inhibition
Many pyrazole derivatives have been developed as potent inhibitors of RTKs like FLT3 and c-Met, which are critical drivers in various cancers, including acute myeloid leukemia.[2][10][11]
Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the RTK. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways such as PI3K/AKT and RAS/MAPK.
Experimental Protocol: Western Blot for Phospho-RTK Inhibition
This protocol validates if a compound can inhibit the activation of a specific RTK in a cellular context.
-
Cell Culture and Treatment:
-
Culture cancer cells known to overexpress the target RTK (e.g., MV4-11 cells for FLT3) to 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of the methylthio-pyrazole compound (and a DMSO vehicle control) for 2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., FLT3 ligand) for 15 minutes to induce receptor phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-FLT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Validation and Controls:
-
Loading Control: Strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the RTK and/or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Causality Check: The signal for the phospho-RTK should decrease in a dose-dependent manner with increasing compound concentration, while the total RTK and loading control signals remain constant. This directly links the compound's presence to the inhibition of receptor activation.
-
Visualization: Western Blot Workflow
Caption: Key steps in a Western Blot protocol to assess inhibition of receptor tyrosine kinase phosphorylation.
Data Summary: Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Pyrazolo[3,4-b]pyridine | Anticancer Screen | - | PC-3, MCF-7 | [12] |
| 3-amino-1H-pyrazole | MST3 | 76 | HCT116 | [13] |
| Pyrazole-based | Plk1 PBD | - | HeLa | [7] |
| Phenylpyrazole | YTHDF2 | - | - | [14] |
| Note: Specific IC₅₀ values for methylthio-pyrazole derivatives are often proprietary or spread across numerous publications. This table represents the types of targets identified for the broader pyrazole class. |
Alternative Anticancer Mechanisms
While kinase inhibition is a primary mode of action, the structural diversity of methylthio-pyrazoles allows them to engage other cellular targets to exert anticancer effects.
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
The microtubule network is essential for maintaining cell structure, transport, and chromosome segregation during mitosis. Compounds that interfere with microtubule dynamics are potent anticancer agents.
Mechanism of Action: A novel pyrazole compound, designated PTA-1, has been shown to exert its cytotoxic effects by inhibiting tubulin polymerization.[15] By binding to tubulin, it prevents the formation of microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[15]
Visualization: Cell Cycle Arrest
Caption: Tubulin polymerization inhibitors prevent entry into or completion of mitosis, causing G2/M cell cycle arrest.
Anti-inflammatory Action: COX-2 Inhibition
The anti-inflammatory properties of many pyrazole-containing drugs, like Celecoxib, are well-established.[16] This activity stems from the selective inhibition of cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 is an enzyme that synthesizes prostaglandins, which are key mediators of inflammation and pain. Molecular modeling studies have shown that pyrazole analogs can fit snugly into the active site of the COX-2 enzyme.[17] They form a network of interactions, including hydrogen bonds and π-π stacking, which effectively blocks the enzyme's activity and reduces the production of inflammatory prostaglandins.[17]
Antimicrobial Mechanisms
Methylthio-pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, active against both bacteria and fungi.[4][16][18]
Mechanism of Action: The precise molecular targets for the antimicrobial activity of many pyrazoles are still under investigation and can be diverse. However, one identified mechanism is the inhibition of essential bacterial enzymes that have no homolog in humans, providing a window for selective toxicity. For example, some pyrazole series have been found to be potent inhibitors of bacterial methionyl-tRNA synthetase (MetRS), an enzyme critical for protein synthesis and bacterial viability.[19] Inhibition of this enzyme leads to the cessation of protein production and bacterial death.
Conclusion
The methylthio-pyrazole scaffold represents a highly versatile and pharmacologically potent platform for drug discovery. The predominant mechanism of action observed is protein kinase inhibition, with specific derivatives showing high efficacy against key oncogenic drivers like Plk1 and various RTKs. However, the therapeutic potential of this class is not limited to kinase inhibition. Evidence clearly demonstrates their ability to induce anticancer effects through alternative mechanisms such as tubulin polymerization inhibition and to exert anti-inflammatory and antimicrobial effects by engaging distinct molecular targets like COX-2 and bacterial synthetases. The continued exploration of structure-activity relationships, guided by the mechanistic insights and experimental frameworks outlined in this guide, will undoubtedly unlock the full therapeutic potential of methylthio-pyrazole compounds in addressing a wide range of human diseases.
References
-
Sharath, N., et al. (n.d.). Current status of pyrazole and its biological activities - PMC. PubMed Central. [Link]
-
Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]
-
Le, T. N., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
El-Metwaly, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]
-
Ramokgola, K. T., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. National Institutes of Health. [Link]
-
(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health. [Link]
-
Teschke, R., & Gellert, J. (1986). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. PubMed. [Link]
-
Shagufta & Ahmad, I. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [Link]
-
Kim, J., et al. (2022). Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC. [Link]
-
(n.d.). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]
-
(n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]
-
Kim, J., et al. (2023). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. ACS Publications. [Link]
-
Ciorba, A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. National Institutes of Health. [Link]
-
Vera, D., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
-
Lion, J., et al. (2023). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. National Institutes of Health. [Link]
-
(n.d.). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]
-
(n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]
-
(n.d.). (PDF) Targeting Polo-Like Kinases: A Promising Therapeutic Approach for Cancer Treatment 1. ResearchGate. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]
-
(2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]
-
(2023). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. eScholarship.org. [Link]
-
(2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]
-
(2003). Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors. PubMed. [Link]
-
(n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
(n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
(2023). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]
-
Ayob, N. H., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. National Institutes of Health. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]
-
(n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
-
(2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
(2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
(2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 5. academicstrive.com [academicstrive.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]
- 14. escholarship.org [escholarship.org]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Therapeutic Revolution of Pyrazole-Based Compounds
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazole ring, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic versatility, and ability to engage in various biological interactions have propelled it from a laboratory curiosity to the core of numerous blockbuster drugs. This guide provides a comprehensive exploration of the discovery and historical evolution of pyrazole-based compounds in medicine. We will traverse the early serendipitous discoveries of pyrazolinone analgesics to the rational design of highly selective enzyme inhibitors that define modern pharmacotherapy. This document will delve into the synthetic strategies that unlocked the potential of this scaffold, the key structure-activity relationships that guided drug development, and the mechanistic intricacies that underpin their therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.
The Genesis of a Pharmacophore: From Dyes to Drugs
The story of pyrazole in medicine does not begin with a targeted therapeutic approach but rather as a byproduct of the burgeoning synthetic dye industry in the late 19th century.
An Unintended Discovery: The Birth of Antipyrine
The journey of pyrazole-based pharmaceuticals commenced with the synthesis of Antipyrine (Phenazone) in 1884 by Ludwig Knorr.[1][2] Knorr, a student of the renowned chemist Emil Fischer, was not initially seeking a medicinal compound. His work was rooted in the exploration of quinine derivatives. The synthesis, a condensation reaction between phenylhydrazine and ethyl acetoacetate, yielded a compound with unexpected and potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[3] This discovery was a landmark moment, not only for pyrazole chemistry but for the pharmaceutical industry as a whole, demonstrating that synthetic molecules could rival natural products in therapeutic efficacy.
The First Wave: Pyrazolinone Analgesics and Anti-inflammatory Agents
The success of Antipyrine spurred further investigation into related structures, leading to the development of a class of drugs known as the pyrazolinones. These early derivatives, while effective, were often plagued by significant side effects, including the risk of agranulocytosis (a severe drop in white blood cells), which led to the withdrawal of many from the market.[1] Notable examples from this era include:
-
Aminopyrine: A more potent analgesic and antipyretic than Antipyrine, but with a higher risk of toxicity.
-
Metamizole (Dipyrone): Introduced in 1922, it remains in use in some countries for severe pain and fever, though its use is restricted in others due to its potential for adverse effects.[1]
-
Phenylbutazone: A potent non-steroidal anti-inflammatory drug (NSAID) introduced in 1949, it found use in treating arthritis but also carried a significant risk of serious side effects.[1]
These early compounds, while clinically useful, highlighted the need for a more refined understanding of the pyrazole scaffold to separate therapeutic effects from toxicity. Their mechanism of action was later understood to be the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins involved in pain, fever, and inflammation.
The Modern Era: Rational Design and the Rise of Selective Inhibitors
The latter half of the 20th century witnessed a paradigm shift in drug discovery, moving from serendipitous findings to a more rational, target-based approach. This evolution was critical for unlocking the true potential of the pyrazole core.
The COX-2 Revolution: A New Generation of Anti-inflammatory Drugs
A pivotal breakthrough came with the discovery of two distinct cyclooxygenase isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and platelets, and COX-2, which is induced during inflammation.[1] This understanding provided a clear rationale for designing selective COX-2 inhibitors that could provide potent anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
The pyrazole scaffold proved to be an ideal framework for achieving this selectivity. The culmination of this research was the development of Celecoxib (Celebrex®) , a diaryl-substituted pyrazole that was approved by the FDA in 1998.[1][2] The structural features of celecoxib, particularly the trifluoromethyl and sulfonamide moieties on the phenyl rings attached to the pyrazole core, were critical for its selective binding to the active site of the COX-2 enzyme.[1]
Experimental Protocol: Synthesis of a Celecoxib Analog
The following is a generalized, illustrative protocol for the synthesis of a diaryl-substituted pyrazole, the core of COX-2 inhibitors like Celecoxib. This protocol is for educational purposes and should be adapted and optimized based on specific substrates and laboratory conditions.
Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)-1H-pyrazole via a condensation reaction.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of (4-sulfamoylphenyl)hydrazine hydrochloride. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide the necessary activation energy for the condensation and subsequent cyclization reaction to proceed at a reasonable rate.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing the polarity with ethyl acetate in hexane) to isolate the desired diaryl-substituted pyrazole.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Beyond Inflammation: Pyrazoles in Cardiovascular and CNS Disorders
The versatility of the pyrazole scaffold soon became apparent as its derivatives found applications in a wide array of therapeutic areas beyond inflammation.
Sildenafil (Viagra®): A Serendipitous Discovery with a Profound Impact
One of the most well-known pyrazole-containing drugs, Sildenafil , was originally investigated as a treatment for hypertension and angina. During clinical trials, its potent effect on inducing penile erections was observed as an unexpected side effect. This led to its repositioning and eventual blockbuster status for the treatment of erectile dysfunction.[4][5] Sildenafil acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, sildenafil increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.[1]
Kinase Inhibitors: A New Frontier in Cancer Therapy and Beyond
The 21st century has seen an explosion in the development of kinase inhibitors for the treatment of cancer and other diseases. The pyrazole ring has proven to be a highly effective scaffold for designing potent and selective kinase inhibitors. Its ability to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases makes it a valuable component in drug design.[5]
A notable example is Crizotinib (Xalkori®) , an anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer (NSCLC).[1] The pyrazole core of crizotinib plays a crucial role in its binding to the ALK kinase domain.[1]
Signaling Pathway: ALK Inhibition by Crizotinib in NSCLC
Caption: Crizotinib inhibits the ALK receptor, blocking downstream signaling pathways.
The Ever-Expanding Therapeutic Landscape of Pyrazoles
The applications of pyrazole-based compounds continue to grow, with new drugs being approved for a variety of conditions.
Table 1: Selected FDA-Approved Pyrazole-Containing Drugs and Their Applications
| Drug Name (Brand Name) | Year of First Approval (Approx.) | Therapeutic Area | Mechanism of Action |
| Antipyrine | 1884 | Analgesic, Antipyretic | Non-selective COX inhibitor |
| Phenylbutazone | 1949 | Anti-inflammatory | Non-selective COX inhibitor |
| Celecoxib (Celebrex®) | 1998 | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil (Viagra®) | 1998 | Erectile Dysfunction | PDE5 inhibitor |
| Crizotinib (Xalkori®) | 2011 | Oncology (NSCLC) | ALK and ROS1 kinase inhibitor |
| Ruxolitinib (Jakafi®) | 2011 | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 inhibitor |
| Apixaban (Eliquis®) | 2012 | Anticoagulant | Factor Xa inhibitor |
| Ibrutinib (Imbruvica®) | 2013 | Oncology (Leukemia, Lymphoma) | Bruton's tyrosine kinase (BTK) inhibitor |
| Niraparib (Zejula®) | 2017 | Oncology (Ovarian Cancer) | PARP inhibitor |
| Lorlatinib (Lorbrena®) | 2018 | Oncology (NSCLC) | ALK and ROS1 kinase inhibitor |
| Darolutamide (Nubeqa®) | 2019 | Oncology (Prostate Cancer) | Androgen receptor antagonist |
| Zanubrutinib (Brukinsa®) | 2019 | Oncology (Mantle Cell Lymphoma) | Bruton's tyrosine kinase (BTK) inhibitor |
| Berotralstat (Orladeyo®) | 2020 | Hereditary Angioedema | Plasma kallikrein inhibitor |
| Belumosudil (Rezurock®) | 2021 | Chronic Graft-Versus-Host Disease | ROCK2 inhibitor |
| Pirtobrutinib (Jaypirca®) | 2023 | Oncology (Mantle Cell Lymphoma) | Bruton's tyrosine kinase (BTK) inhibitor |
Future Perspectives and Conclusion
The journey of pyrazole-based compounds in medicine is a testament to the power of chemical synthesis and the evolution of drug discovery. From the serendipitous discovery of Antipyrine to the rational design of highly targeted therapies, the pyrazole scaffold has consistently proven its value. Its unique combination of physicochemical properties, synthetic tractability, and biological activity ensures that it will remain a cornerstone of medicinal chemistry for the foreseeable future.
Current research continues to explore new applications for pyrazole derivatives, with ongoing efforts in the development of novel antibacterial, antiviral, and neuroprotective agents.[5][6] The ability to fine-tune the properties of the pyrazole ring through substitution allows for the creation of vast chemical libraries, providing a rich source of potential new drug candidates. As our understanding of disease biology deepens, the pyrazole scaffold will undoubtedly play a central role in the development of the next generation of innovative medicines.
Experimental Workflow: High-Throughput Screening for Novel Pyrazole-Based Kinase Inhibitors
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of a specific, highly functionalized pyrazole derivative: 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. While direct literature on this exact molecule is sparse, its structural motifs—a phenylpyrazole core, a methylthio group, and a carbonitrile moiety—suggest a rich pharmacological potential. This document outlines a logical, evidence-based workflow for identifying and validating its therapeutic targets, moving from computational analysis and hypothesis generation to detailed experimental protocols and data interpretation.
Chapter 1: Molecule Profile and Rationale for Investigation
Structural Features and Physicochemical Properties
The subject of our investigation is 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. Its core is a 1-phenyl-1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] Key substituents that likely govern its biological activity are:
-
1-Phenyl Group: This group significantly influences the molecule's lipophilicity and can engage in crucial π-π stacking or hydrophobic interactions within protein binding pockets.[4]
-
3-Methylthio Group (-SCH₃): The methylthio ether is a unique functional group that can act as a hydrogen bond acceptor and may be susceptible to metabolic oxidation, potentially influencing the compound's pharmacokinetic profile.
-
4-Carbonitrile Group (-C≡N): The nitrile is a strong electron-withdrawing group and a potent hydrogen bond acceptor. It is a common feature in many enzyme inhibitors, where it can interact with active site residues.
A systematic first step involves characterizing its fundamental properties, which are predictive of its drug-like potential.
| Property | Predicted Value / Method | Rationale & Significance |
| Molecular Weight | ~215.28 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| LogP (Lipophilicity) | ~2.5-3.5 (ACD/Labs, ChemDraw) | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | Lack of donors can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2 pyrazole N, 1 S, 1 N from nitrile) | Multiple acceptors provide opportunities for strong, specific interactions with biological targets. |
| Polar Surface Area | ~70-80 Ų | Value is within the typical range for orally bioavailable drugs. |
Hypothesis Generation: Learning from the Pyrazole Family
The pyrazole nucleus is a versatile scaffold found in drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective agents.[5] This diversity stems from the pyrazole ring's ability to serve as a bioisostere for other aromatic systems, improving physicochemical properties like solubility while enabling specific interactions with protein targets.[4]
Based on extensive literature on related structures, we can formulate several primary hypotheses for the therapeutic targets of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile:
-
Protein Kinase Inhibition: Pyrazole derivatives are prominent in the field of kinase inhibitors, which are crucial in oncology and inflammatory diseases.[1][6] The structure of our compound is suitable for fitting into the ATP-binding pocket of various kinases. Targets of interest include BRAF, BTK, EGFR, and JNK.[7][8]
-
Modulation of Inflammatory Pathways: Many pyrazole-based drugs, such as Celecoxib, are potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[9] The anti-inflammatory potential could also extend to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[5]
-
Antiproliferative Activity: Phenylpyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia, renal, and non-small cell lung cancer.[5][10] The mechanism could involve inducing apoptosis through pathways like the inhibition of anti-apoptotic proteins (e.g., MCL-1) or cell cycle arrest.[11][12]
Chapter 2: A Validated Workflow for Target Identification & Deconvolution
Identifying the specific molecular target of a novel compound is a critical step in drug discovery. The following workflow provides a multi-pronged approach, combining computational and experimental methods to generate and confirm high-confidence targets.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in DMSO and other solvents
An In-Depth Technical Guide to the Solubility of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in DMSO and Other Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry.[1][2] Recognizing the critical role of solubility in the preclinical and formulation stages of pharmaceutical development, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors. We will delve into the nuanced interactions of this pyrazole derivative with dimethyl sulfoxide (DMSO), a ubiquitous solvent in high-throughput screening, and extend our analysis to a range of other common laboratory solvents.
The Pivotal Role of Pyrazole Scaffolds and the Importance of Solubility
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[3][4] Its versatile structure allows for a wide array of chemical modifications, leading to compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6][7] The subject of this guide, 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, is a representative of this important class of molecules.
A deep understanding of a compound's solubility is paramount for its successful progression through the drug discovery pipeline.[8][9] Poor solubility can lead to challenges in formulation, inaccurate biological assay results, and diminished bioavailability.[10] Therefore, a thorough characterization of the solubility profile of novel chemical entities like 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is not merely a perfunctory exercise but a foundational step in its development.
Predicted Solubility Profile of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
The structure of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile incorporates several functional groups that contribute to its overall physicochemical properties:
-
Pyrazole Ring: This aromatic heterocycle possesses both hydrogen bond donor (N-H, if unsubstituted) and acceptor (N) capabilities, contributing to its polarity.[3]
-
Phenyl Group: This bulky, nonpolar substituent will generally decrease solubility in polar solvents like water.
-
Methylthio Group (-SCH3): This group adds a degree of lipophilicity.
-
Carbonitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar aprotic solvents.
Based on this structural analysis, 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is predicted to be a sparingly soluble to insoluble compound in aqueous solutions, while exhibiting good solubility in polar aprotic solvents and some solubility in other organic solvents.
Deep Dive: Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of organic compounds.[10][12] Its utility stems from its high dielectric constant and its capacity to act as a strong hydrogen bond acceptor.
For 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, DMSO is anticipated to be an excellent solvent. The polar nitrile group and the nitrogen atoms in the pyrazole ring can interact favorably with the sulfoxide group of DMSO. While DMSO is an effective solvent for initial stock solution preparation, it is crucial to be mindful of its properties during experimental work.[10]
Key Considerations for Using DMSO:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. To maintain the integrity of stock solutions, it is imperative to store them in tightly sealed containers in a dry environment, often at low temperatures (-20°C or -80°C).[10]
-
Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers for biological assays.[10] This can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the aqueous medium.
-
Assay Interference: High concentrations of DMSO can be cytotoxic or interfere with assay components. It is best practice to keep the final DMSO concentration in assays as low as possible, typically below 0.5%, and to always include a vehicle control.[10]
Comparative Solubility in Other Solvents
The solubility of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in other common laboratory solvents is expected to vary based on the solvent's polarity and hydrogen bonding capabilities.
| Solvent | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The presence of the nonpolar phenyl and methylthio groups is likely to dominate over the polar contributions of the pyrazole and nitrile moieties, leading to poor aqueous solubility.[13] |
| Ethanol/Methanol | Moderately Soluble | These polar protic solvents can engage in hydrogen bonding with the pyrazole and nitrile groups, and their alkyl chains can interact with the nonpolar parts of the molecule, leading to moderate solubility.[13] |
| Acetone | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound, similar to DMSO, though perhaps to a lesser extent.[13] |
| Dichloromethane (DCM) | Soluble | The use of DCM in the synthesis of related pyrazole derivatives suggests good solubility.[1] DCM is a moderately polar solvent that can effectively solvate a wide range of organic molecules. |
| Hexane/Heptane | Insoluble | These nonpolar aliphatic solvents are unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Kinetic Solubility Determination
The following is a detailed, self-validating protocol for determining the kinetic solubility of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in DMSO and other solvents. This method is designed for early-stage drug discovery where rapid assessment is crucial.[14]
Materials and Reagents
-
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
-
Anhydrous DMSO
-
Other test solvents (e.g., water, ethanol, acetone, dichloromethane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Calibrated analytical balance
-
Vortex mixer
-
Thermomixer or shaking incubator
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
96-well plates (polypropylene for compound storage, UV-transparent for analysis if applicable)
-
Automated liquid handler or multichannel pipettes
Workflow for Kinetic Solubility Measurement
Caption: Workflow for kinetic solubility determination.
Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Accurately weigh a precise amount of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
-
Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[10] Ensure complete dissolution by vortexing. This is your primary stock.
2. Preparation of Calibration Standards:
-
Perform a serial dilution of the primary stock solution in DMSO to create a set of calibration standards (e.g., from 1 mM down to the low µM range).
3. Solubility Assay:
-
In a 96-well plate, add a small volume of the primary stock solution (e.g., 2 µL of 10 mM stock) to a larger volume of the test solvent (e.g., 198 µL of PBS, pH 7.4). This will result in a final DMSO concentration of 1%.
-
Prepare a blank well containing only the test solvent and the same final concentration of DMSO.
-
Seal the plate and incubate with vigorous shaking for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[9] This allows the system to reach a state of kinetic equilibrium.
4. Sample Processing:
-
After incubation, visually inspect the wells for any precipitation.
-
To separate any undissolved compound, centrifuge the plate or filter the contents of each well through a filter plate.
5. Quantification by HPLC-UV:
-
Transfer the clear supernatant or filtrate to a new 96-well plate for analysis.
-
Inject a known volume of each sample and the calibration standards onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase that ensures good peak shape and retention of the analyte.
-
Monitor the elution of the compound using a UV detector at its maximum absorbance wavelength (λmax).
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the compound in the test samples by interpolating their peak areas from the calibration curve. This concentration represents the kinetic solubility.
6. Self-Validation and Controls:
-
Vehicle Control: The blank well containing only the solvent and DMSO serves as a vehicle control to ensure that there are no interfering peaks in the chromatogram.
-
Calibration Curve Linearity: The calibration curve should exhibit a high degree of linearity (R² > 0.99) over the tested concentration range, confirming the accuracy of the quantification method.
-
Positive Control: Include a compound with known solubility in the assay to validate the experimental setup and procedure.
Conclusion
While specific quantitative solubility data for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile remains to be published, a thorough analysis of its chemical structure provides a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in DMSO and other polar aprotic solvents, with moderate solubility in polar protic solvents and poor solubility in water and nonpolar solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust and reliable method for determining the kinetic solubility of this and other novel compounds, a critical step in advancing promising molecules towards clinical application.
References
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
- Thore, S. N., Gupta, S. V., & Baheti, K. G. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20, S47-S54.
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
- Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 43(4), 1343-1348.
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
ResearchGate. Some Factors Affecting the Solubility of Polymers. [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
-
BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
- Ivanenkov, Y. A., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
-
Future Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
EDP Sciences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
-
YouTube. Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. [Link]
-
Chem-space. Compound solubility measurements for early drug discovery. [Link]
-
PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
PubChem. 3-Amino-5-(methylthio)pyrazole-4-carbonitrile. [Link]
-
National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
-
MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. [Link]
-
National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. asianpubs.org [asianpubs.org]
An In-Depth Technical Guide for the Preliminary In-Vitro Screening of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the preliminary in-vitro biological screening of a specific, under-investigated pyrazole derivative: 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. We will outline a logical, multi-tiered screening cascade designed to efficiently probe for potential anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, data interpretation, and potential mechanistic pathways. Every protocol is designed as a self-validating system to ensure scientific integrity and reproducibility.
Introduction and Rationale for Screening
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities.[3] Approved drugs like Celecoxib (anti-inflammatory), Crizotinib (anti-cancer), and Anagliptin (anti-diabetic) feature the pyrazole core, highlighting its therapeutic versatility.[4][5] The specific compound, 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, belongs to the pyrazole-4-carbonitrile class. While direct bioactivity data for this exact molecule is scarce in publicly accessible literature, related analogues have demonstrated significant potential. For instance, various pyrazole-4-carbonitrile derivatives have been synthesized and evaluated for anticancer activity, and other 3-(methylthio)-pyrazole compounds have shown promising anti-inflammatory and analgesic effects.[6][7]
This confluence of data provides a strong rationale for subjecting 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (henceforth referred to as "Test Compound") to a preliminary screening cascade. The objective is to efficiently identify any significant biological activity in three key therapeutic areas known to be associated with the pyrazole scaffold:
-
Anticancer Activity: Many pyrazole derivatives interfere with critical cancer cell pathways, including kinases and tubulin polymerization.[3][8]
-
Antimicrobial Activity: The pyrazole nucleus is present in various agents developed to combat bacterial and fungal pathogens.[9]
-
Anti-inflammatory Activity: The diarylpyrazole structure of Celecoxib, a selective COX-2 inhibitor, provides a strong precedent for anti-inflammatory potential.[4]
This guide will detail the in-vitro assays selected to probe these activities, providing a foundational dataset for future lead optimization studies.
Overall Experimental Design and Workflow
A tiered approach will be employed for the initial screening. This strategy maximizes efficiency by using rapid, cost-effective primary assays to identify "hits," which can then be subjected to more complex secondary assays for confirmation and preliminary mechanistic insights.[10]
The workflow begins with assessing general cytotoxicity, which is a prerequisite for more specific assays. Subsequently, the compound is funneled into parallel screens for anticancer, antimicrobial, and anti-inflammatory activities.
Figure 1: High-level workflow for the preliminary in-vitro screening cascade.
Detailed Protocols: The Causality Behind Experimental Choices
Assay 1: Antiproliferative and Cytotoxicity Screening (MTT Assay)
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational and widely adopted method for initial anticancer screening.[11] Its selection is based on its speed, cost-effectiveness, and reliance on a key indicator of cell viability: mitochondrial metabolic activity.[10][12] Living cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production is proportional to the degree of cell death or proliferation inhibition.
Trustworthiness: To ensure the data is reliable, this protocol includes multiple controls. A "vehicle control" (DMSO) establishes the baseline metabolic activity, a "positive control" (e.g., Doxorubicin) validates the assay's ability to detect cytotoxicity, and a "blank control" corrects for background absorbance. Running the assay against both cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate) and a non-cancerous cell line (e.g., HUVEC) is critical for establishing a preliminary therapeutic index; a promising compound should show significantly more potency against cancer cells.[13]
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC-3, HUVEC) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[14]
Assay 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Expertise & Experience: The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] It is more quantitative than diffusion-based methods and provides a direct measure of the concentration required to inhibit microbial growth.[17][18] This method is selected for its reproducibility and efficiency in testing multiple concentrations simultaneously.
Trustworthiness: The protocol's integrity relies on stringent aseptic technique and the inclusion of essential controls. A "sterility control" (broth only) ensures the medium is not contaminated. A "growth control" (broth + inoculum) confirms the viability of the microorganisms. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as a positive control to validate the method.
Detailed Protocol:
-
Inoculum Preparation: Culture microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the Test Compound stock solution (e.g., 2048 µg/mL) to the first column.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to achieve a concentration range (e.g., 1024 µg/mL down to 1 µg/mL).
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Set up wells for sterility control (broth only) and growth control (broth + inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the Test Compound at which no visible growth is observed.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), take an aliquot from the wells showing no growth and plate it on agar. The lowest concentration that results in no colony formation after incubation is the MBC/MFC.
Assay 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
Expertise & Experience: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[19] Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[20] The amount of NO produced is indirectly measured using the Griess reagent, which detects nitrite (a stable breakdown product of NO) in the culture supernatant. This is a standard and reliable method for preliminary anti-inflammatory screening.[21]
Trustworthiness: A parallel cytotoxicity test (e.g., MTT) on the RAW 264.7 cells is mandatory. This is a critical self-validating step. A compound might appear to reduce NO levels simply by killing the cells. True anti-inflammatory activity must be demonstrated at non-toxic concentrations. A known iNOS or NF-κB inhibitor (e.g., L-NAME or Dexamethasone) should be used as a positive control.
Detailed Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Test Compound for 1 hour before stimulating with LPS (1 µg/mL). Include wells with cells only, cells + LPS (negative control), and cells + LPS + positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison.
Table 1: Summary of Preliminary Bioactivity Screening
| Assay Type | Target | Metric | Result |
|---|---|---|---|
| Cytotoxicity | HUVEC (Normal Endothelial) | IC₅₀ | >100 µM |
| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ | 15.2 µM |
| PC-3 (Prostate Cancer) | IC₅₀ | 21.8 µM | |
| Antimicrobial | S. aureus (Gram-positive) | MIC | 64 µg/mL |
| E. coli (Gram-negative) | MIC | >256 µg/mL | |
| C. albicans (Fungus) | MIC | 128 µg/mL |
| Anti-inflammatory | RAW 264.7 (Macrophage) | NO Inhibition IC₅₀ | 35.5 µM |
Note: Data presented is hypothetical and for illustrative purposes only.
Potential Mechanisms of Action and Authoritative Grounding
Should the primary screens yield positive results, the next logical step is to investigate the potential mechanism of action. The pyrazole scaffold is known to interact with several key biological targets.
For Anticancer Activity: A common mechanism for pyrazole derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[3][22] These kinases are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
For Anti-inflammatory Activity: The most well-known anti-inflammatory mechanism for a pyrazole-containing drug is the selective inhibition of the Cyclooxygenase-2 (COX-2) enzyme by Celecoxib.[4][23] COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[24][25] Inhibition of COX-2 reduces the production of these prostaglandins, thereby alleviating inflammation and pain.[26]
Figure 2: Potential anti-inflammatory mechanism via COX-2 inhibition.
Conclusion and Future Directions
This guide provides a robust and scientifically-grounded framework for the initial in-vitro evaluation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. The proposed workflow enables a cost-effective yet comprehensive primary assessment of its potential as an anticancer, antimicrobial, or anti-inflammatory agent. Positive "hits" from this preliminary screen will provide the necessary foundation to justify more advanced studies, including dose-response analyses across a wider panel of cell lines, secondary mechanism-of-action assays (e.g., specific kinase or enzyme inhibition assays), and eventually, progression to in-vivo models. The versatility of the pyrazole scaffold suggests that this compound is a worthy candidate for thorough biological investigation.
References
- Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
- Celecoxib.
- Synthesis and biological study of new pyrazole-4-carbonitriles. AIP Publishing.
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
- In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal Chemistry and Drug Discovery.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Celecoxib -NSAID Mechanism of Action. YouTube.
- Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. MDPI.
- A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmaceutical Research.
- 3-Amino-5-methylthio-1H-pyrazole-4-carbonitrile, 97%, Thermo Scientific Chemicals. Thermo Fisher Scientific.
- MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. PubMed Central.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
- In vitro pharmacological screening methods for anti-inflammatory agents.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- Methods for in vitro evaluating antimicrobial activity: A review.
- Celecoxib P
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. woah.org [woah.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 23. news-medical.net [news-medical.net]
- 24. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinPGx [clinpgx.org]
- 26. m.youtube.com [m.youtube.com]
Thermogravimetric Analysis of Substituted Pyrazole Compounds: From Principle to Practice
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their derivatives are integral to numerous pharmaceuticals and energetic materials, making a thorough understanding of their physicochemical properties, particularly thermal stability, paramount. Thermogravimetric Analysis (TGA) is an indispensable technique for characterizing these materials, providing critical data on thermal stability, decomposition kinetics, and compositional analysis. This guide offers a comprehensive exploration of the application of TGA to substituted pyrazole compounds. We will delve into the fundamental principles of the technique, the causal relationships behind experimental parameter selection, the profound influence of molecular substituents on thermal behavior, and detailed, field-proven protocols. This document is designed to equip researchers, chemists, and drug development professionals with the expertise to design, execute, and interpret TGA experiments for pyrazole derivatives with confidence and scientific rigor.
The Strategic Importance of Thermal Analysis for Pyrazole Scaffolds
The pyrazole nucleus is a privileged structure in drug discovery, appearing in anti-inflammatory drugs like celecoxib, anti-obesity agents, and antipsychotics.[1] Beyond medicine, nitrogen-rich pyrazoles are foundational to the development of advanced energetic materials.[4][5] For both applications, thermal stability is not merely a data point but a critical determinant of a compound's viability, safety, and shelf-life.
Thermogravimetric Analysis (TGA) directly measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. This seemingly simple output provides a wealth of information:
-
Thermal Stability: Determining the temperature range in which a compound is stable and the onset temperature of its decomposition.
-
Decomposition Profile: Revealing whether decomposition occurs in a single step or multiple, discrete stages.
-
Compositional Analysis: Quantifying the loss of solvents, water of hydration, or the stoichiometry of decomposition in coordination complexes.[6]
-
Kinetic Insights: Allowing for the study of the kinetics of thermal degradation, which is crucial for predicting long-term stability.[7][8]
Causality in TGA Experimental Design: The "Why" Behind the "How"
A robust TGA experiment is a self-validating system where every parameter is chosen with a clear scientific rationale. The choices made directly influence the quality and interpretation of the resulting data.
The Core Components: A Simplified View
A thermogravimetric analyzer consists of a high-precision microbalance, a furnace capable of programmed heating, a sample pan, and a system for controlling the gaseous atmosphere around the sample. The balance continuously measures the sample's mass as the furnace heats it according to a user-defined temperature program.
Critical Experimental Parameters
The following table outlines the key experimental parameters and the reasoning behind their selection, a cornerstone of developing a trustworthy protocol.
| Parameter | Common Settings | Rationale & Causality |
| Heating Rate (β) | 5, 10, 20 °C/min | Slower rates (e.g., 5-10 °C/min) provide better temperature resolution, allowing for the separation of closely occurring thermal events. Faster rates (e.g., 20 °C/min) can shift decomposition to higher temperatures due to heat transfer lag and are often used for kinetic studies or rapid screening.[8][9] |
| Atmosphere | Inert: Nitrogen (N₂), Argon (Ar) Oxidative: Air, Oxygen (O₂) | An inert atmosphere is crucial for studying pyrolysis—the intrinsic thermal decomposition of the molecule in the absence of oxygen. This reveals the compound's inherent bond stability.[6] An oxidative atmosphere is used to study thermo-oxidative stability and combustion behavior, which is relevant for safety assessments and understanding degradation in ambient conditions. |
| Gas Flow Rate | 20–100 mL/min | A consistent flow rate is essential to purge the furnace of corrosive or reactive gases produced during decomposition and to prevent their secondary reactions with the sample, ensuring that the measured mass loss is solely due to the primary decomposition event. |
| Sample Mass | 1–10 mg | A smaller sample mass minimizes thermal gradients within the sample, ensuring uniform heating and leading to sharper, more defined decomposition steps. Larger masses can cause self-cooling or heating, distorting the TGA curve. |
| Sample Pan | Alumina (ceramic), Platinum, Aluminum | Alumina is inert and suitable for high temperatures (>600 °C) and oxidative atmospheres. Platinum is also inert and excellent for high temperatures but can have catalytic effects on some samples. Aluminum is a cost-effective choice for experiments below 600 °C in an inert atmosphere. |
Standard Operating Protocol: TGA of a Substituted Pyrazole
This section provides a detailed, step-by-step methodology that serves as a self-validating workflow for analyzing a novel substituted pyrazole compound.
Objective: To determine the thermal stability and decomposition profile of "Compound P," a hypothetical substituted pyrazole.
Materials & Equipment:
-
Thermogravimetric Analyzer (e.g., TA Instruments, Mettler Toledo)
-
Microbalance (for sample weighing)
-
High-purity Nitrogen gas supply
-
Alumina sample pans
-
"Compound P" sample, finely ground and dried
-
TGA software for instrument control and data analysis
Methodology:
-
Instrument Preparation & Calibration:
-
Ensure the TGA instrument is clean and the balance chamber is free of residue.
-
Perform a "pan tare" by running a blank method with an empty sample pan to zero the balance.
-
Verify temperature calibration using certified reference materials (e.g., Indium, Zinc) as per the instrument's standard procedure. This step is critical for data accuracy.
-
-
Sample Preparation:
-
Carefully weigh 3-5 mg of the finely ground "Compound P" directly into a pre-tared alumina crucible. Record the exact mass.
-
Gently tap the crucible to ensure a thin, even layer of the sample at the bottom. This minimizes heat transfer issues.
-
-
Setting Up the TGA Method:
-
Segment 1 (Equilibration): Equilibrate at 30 °C for 5 minutes. This ensures the sample starts at a stable, defined temperature.
-
Segment 2 (Gas Switch): Set the furnace gas to Nitrogen at a flow rate of 50 mL/min.
-
Segment 3 (Ramp): Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. This is a standard rate that balances resolution and experiment time.
-
Segment 4 (Isothermal - Optional): Hold at 800 °C for 5 minutes to ensure complete decomposition.
-
Segment 5 (Cooling): Cool the furnace back to room temperature.
-
-
Data Acquisition & Analysis:
-
Initiate the experiment and monitor the real-time plot of mass vs. temperature.
-
Once the run is complete, use the analysis software to:
-
Plot the TGA curve (% Mass vs. Temperature).
-
Generate the first derivative curve (DTG curve).
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Identify the peak temperature(s) from the DTG curve (T_peak), representing the point of maximum decomposition rate.
-
Calculate the percentage mass loss for each distinct decomposition step.
-
Note the final residual mass at the end of the experiment.
-
-
The logical flow of this protocol ensures reproducibility and generates data that can be confidently compared across different samples and laboratories.
The Role of Substituents in Thermal Stability: A Mechanistic View
The thermal stability of a pyrazole derivative is intrinsically linked to its molecular structure. The nature and position of substituents on the pyrazole ring dictate the strength of covalent bonds and the extent of intermolecular forces, thereby controlling the energy required for decomposition.
Electronic Effects
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or haloalkyls (-CF3) can have a complex effect. When attached to the ring, they can inductively withdraw electron density, potentially weakening ring bonds. Nitro-substituted pyrazoles, for instance, are known to have significantly lower thermal stability and are often investigated as energetic materials.[10][11] The decomposition of 4-amino-3,5-dinitropyrazole (LLM-116) is initiated by the transfer of a hydrogen atom from the active N-H moiety.[10]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2) or alkoxy (-OR) can donate electron density to the ring system, which can sometimes enhance stability. However, their effect is highly position-dependent and can be influenced by other substituents present.[12]
Steric and Intermolecular Effects
-
Bulky Groups: Large substituents can cause steric hindrance, which may either stabilize the molecule by shielding reactive sites or destabilize it by introducing ring strain. Studies suggest that bulkier groups often prefer the C3 position of the pyrazole ring for greater stability.[12]
-
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -NH2, -OH, -COOH) can significantly increase the thermal stability of a compound. The intermolecular hydrogen bonds create a supramolecular network that requires additional energy to break before the molecule can decompose or volatilize.[2] Unsubstituted pyrazole itself has a relatively high melting point (70 °C) due to intermolecular hydrogen bonding.[2]
Coordination with Metal Ions
Forming a coordination complex with a metal ion dramatically alters the thermal decomposition pathway. The pyrazole ligand is no longer an independent molecule. Typically, the decomposition occurs in multiple steps:
-
Loss of lattice or coordinated solvent molecules (e.g., water) at lower temperatures (often below 150 °C).[6]
-
Decomposition and loss of the organic pyrazole ligand(s) at higher temperatures.[6]
-
Decomposition of any remaining counter-ions and formation of a stable metal oxide as the final residue.[6]
This multi-step process is a hallmark of coordination compounds and provides a clear example of how external factors can control thermal stability.[4][13]
Summary of TGA Data for Substituted Pyrazoles
The following table summarizes typical decomposition temperature ranges for different classes of pyrazole compounds based on literature data.
| Pyrazole Class | Substituent Example | Onset Decomposition Temp (T_onset) | Key Observations |
| Simple/Alkyl | 1-Methylpyrazole | > 150 °C | Generally stable, decomposition often starts after boiling. |
| Amino-substituted | 4-Amino-3,5-dinitropyrazole | ~250 °C | The presence of nitro groups significantly lowers stability despite the amino group.[10] |
| Energetic (Nitro) | 1,3,4,5-Tetranitropyrazole | Can be < 200 °C | Highly sensitive; decomposition is rapid and exothermic.[11] |
| Energetic (Azido) | 3,5-Diazido-4-nitropyrazole salts | 108 - 190 °C | The presence of azide and nitramine groups leads to low decomposition temperatures.[5] |
| Metal Complexes | Co(II)/Pyrazole Complex | Step 1: ~70-100 °C (solvent loss)Step 2: ~280-440 °C (ligand loss) | Decomposition occurs in distinct, well-separated steps.[6] |
| Polymer-linked | Poly(DFPMA) | ~216-243 °C | Stability is dependent on the polymer backbone and heating rate.[8] |
Unraveling Decomposition Mechanisms
While TGA shows when and how much mass is lost, it does not identify the fragments being lost. The proposed decomposition pathway for many energetic pyrazoles involves initial cleavage of the weakest bond.
-
For N-substituted tetrazolyl-pyrazoles, decomposition often begins with the elimination of N₂ from the tetrazole ring.[14]
-
For pyrazoles with C-N bonds to nitro groups, the C-NO₂ bond is often the first to break.[10]
-
Gas-phase pyrolysis studies suggest that decomposition can proceed via the loss of molecular nitrogen, leading to the formation of biradical intermediates which then rearrange.[15]
To definitively identify the evolved gases, TGA is often coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR). For example, analysis of the gaseous products from dinitropyrazole decomposition shows the evolution of N₂, CO₂, and NH₃, among other species.[10]
Conclusion
Thermogravimetric analysis is a powerful and essential tool for the characterization of substituted pyrazole compounds. It provides a direct measure of thermal stability, which is a critical parameter for the safety, efficacy, and application of these molecules in both pharmaceuticals and advanced materials. By carefully selecting experimental parameters and understanding the mechanistic influence of different molecular substituents, researchers can extract high-quality, reliable data to guide synthesis, formulation, and development. This guide has provided the foundational principles, a robust experimental framework, and a mechanistic overview to empower scientists to leverage TGA to its full potential in the fascinating and vital field of pyrazole chemistry.
References
-
Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI. Available at: [Link]
-
Wang, F., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]
-
Bjelogrlić, S., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]
-
Kaur, G., et al. (2024). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. Available at: [Link]
-
Gouadmi, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Kumar, V., et al. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. American Chemical Society. Available at: [Link]
-
Saini, M. S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sinditskii, V. P., et al. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. Available at: [Link]
-
Al-Awadi, N. A., et al. (2011). Gas-phase pyrolysis of 1-(pyrazol-4-yl)-1 H -benzotriazoles. Pyrolytic approach to indole and condensed indole derivatives of potential synthetic and biological applications. ResearchGate. Available at: [Link]
-
Sivaraman, G., et al. (2015). TGA and DSC thermogram of pyrazolines 1a-1d at scan rate of 10 C min À1 in N 2 atmosphere. ResearchGate. Available at: [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Xu, F., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]
-
Sharma, D., & Singh, P. (2018). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. SciSpace. Available at: [Link]
-
Unknown Author. (2024). A Tb (Ⅲ) Coordination Polymer Based on 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid and Its Visual Detection of Quinolone Antibiotics. NIH. Available at: [Link]
-
Unknown Author. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. Available at: [Link]
-
Ok, S., et al. (2015). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. Available at: [Link]
-
Mert, S., et al. (2014). A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. Available at: [Link]
-
Farghaly, T. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. Available at: [Link]
-
Unknown Author. (2024). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Unknown Author. (2021). TGA-DSC thermogram of materials I and II. ResearchGate. Available at: [Link]
-
Unknown Author. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. Available at: [Link]
-
Angeli, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Das, S., et al. (2022). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. ACS Omega. Available at: [Link]
-
Al-Hamdani, A. A. S., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PubMed Central. Available at: [Link]
-
Szécsényi, K. M., et al. (2005). Transitionmetal complexes with pyrazole-based ligands. Sci-Hub. Available at: [Link]
-
Unknown Author. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
Buchholz, A., et al. (2022). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). MDPI. Available at: [Link]
-
Farghaly, T. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Al-Haiza, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Gomha, S. M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]
-
Melnic, E., et al. (2020). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate. Available at: [Link]
-
Fan, X., et al. (2015). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. ResearchGate. Available at: [Link]
-
He, C., et al. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. Available at: [Link]
-
Sinditskii, V. P., et al. (2012). Kinetic curves of thermal decomposition of compound I at different... ResearchGate. Available at: [Link]
-
Unknown Author. (2024). Transition metal complexes with pyrazole derivatives as ligands. ResearchGate. Available at: [Link]
-
Adebisi, S. A., et al. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. NIH. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. Transitionmetal complexes with pyrazole-based ligands / Journal of Thermal Analysis and Calorimetry, 2005 [sci-hub.fr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Streamlining Discovery: A Detailed Protocol for the One-Pot Synthesis of Substituted Pyrazole-4-carbonitriles
An Application Note for the Modern Medicinal Chemist
Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence in blockbuster therapeutics like Celecoxib and Rimonabant underscores the urgent need for efficient, scalable, and versatile synthetic routes to access novel, substituted pyrazole scaffolds.[3] This application note provides a comprehensive guide for the one-pot, three-component synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles, a class of compounds with significant therapeutic potential.[2] We delve into the underlying reaction mechanism, offer a field-proven, step-by-step protocol, and discuss the critical parameters that ensure high yields and purity, empowering researchers in drug discovery to accelerate their development pipelines.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique arrangement confers a range of favorable physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making them ideal pharmacophores.[4] Consequently, pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][5]
Traditional multi-step syntheses, such as the Knorr pyrazole synthesis involving the condensation of hydrazines and 1,3-dicarbonyl compounds, have been foundational but often lack the efficiency required for modern high-throughput screening and library generation.[6][7] One-pot multicomponent reactions (MCRs) have emerged as a powerful alternative, offering significant advantages in terms of operational simplicity, atom economy, and reduced reaction times.[8][9] The protocol detailed herein focuses on a robust MCR that combines an aldehyde, malononitrile, and a hydrazine derivative to rapidly generate highly functionalized pyrazole-4-carbonitriles.[10][11]
The Reaction Mechanism: A Cascade of Controlled Transformations
The elegance of this one-pot synthesis lies in a sequential cascade of three distinct reactions occurring in a single vessel. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for different substrates. The process involves an initial Knoevenagel condensation, followed by a Michael addition, and culminates in a cyclization and tautomerization sequence.
-
Step A: Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the substituted aromatic aldehyde (I) and the active methylene compound, malononitrile (II). The catalyst, often a weak base like piperidine or even an acidic catalyst in some protocols, facilitates the formation of a highly electrophilic α,β-unsaturated intermediate, the benzylidenemalononitrile derivative (III).[8][12]
-
Step B: Michael Addition: The substituted hydrazine (IV) then acts as a nucleophile, attacking the β-carbon of the activated double bond in the benzylidenemalononitrile intermediate (III). This conjugate addition forms a transient, non-cyclic intermediate (V).[12]
-
Step C: Intramolecular Cyclization & Tautomerization: The terminal amino group of the hydrazine moiety in intermediate (V) performs an intramolecular nucleophilic attack on one of the nitrile groups. This is followed by a rapid tautomerization to relieve ring strain and achieve aromatic stability, yielding the final 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile product (VI).[12]
Detailed Application Protocol
This protocol describes a general and highly reliable method for synthesizing 5-amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. It can be readily adapted for various substituted aldehydes and hydrazines.
3.1. Materials and Equipment
-
Reagents: 4-Chlorobenzaldehyde (1.41 g, 10 mmol), Malononitrile (0.66 g, 10 mmol), Phenylhydrazine (1.08 g, 1.0 mL, 10 mmol), Ethanol (95%, 30 mL), Piperidine (catalytic amount, ~0.1 mL).
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, Buchner funnel and filter flask, thin-layer chromatography (TLC) plates (silica gel), standard laboratory glassware.
3.2. Step-by-Step Synthesis Procedure
-
Reagent Setup: To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (30 mL).
-
Initiation: Place the flask on a magnetic stirrer and begin stirring. Add a catalytic amount of piperidine (4-5 drops) to the mixture.
-
Initial Condensation: Stir the mixture at room temperature for 10-15 minutes. The formation of the Knoevenagel condensation product may be observed as a solid precipitate.[11]
-
Addition of Hydrazine: Add phenylhydrazine (10 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (~80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any soluble impurities.
-
Purification: The product is often of high purity after filtration. For exacting applications, recrystallization from hot ethanol is recommended to obtain a pure, crystalline solid.[11]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.
Experimental Workflow and Data
The efficiency of this one-pot synthesis makes it highly amenable to library synthesis for structure-activity relationship (SAR) studies. The choice of substituent on the aromatic aldehyde can influence the reaction yield, primarily due to electronic effects impacting the reactivity of the Knoevenagel intermediate.
Table 1: Influence of Aldehyde Substituent on Product Yield
| Entry | Aldehyde Substituent (R) | Typical Yield (%) | Rationale for Yield Variation |
| 1 | 4-Chloro (-Cl) | 92% | Electron-withdrawing group enhances the electrophilicity of the Knoevenagel intermediate, favoring the Michael addition. |
| 2 | 4-Nitro (-NO₂) | 95% | Strongly electron-withdrawing, significantly accelerates the reaction. |
| 3 | 4-Methoxy (-OCH₃) | 85% | Electron-donating group slightly deactivates the intermediate, potentially slowing the Michael addition step. |
| 4 | Unsubstituted (-H) | 88% | Serves as the baseline for comparison. |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Optimization
-
Low Yield: If yields are consistently low, ensure the purity of the starting materials, particularly the aldehyde, as impurities can inhibit the initial condensation. Increasing the reflux time or using a different solvent (e.g., water/ethanol mixtures) can also be beneficial.[13]
-
Side Product Formation: The primary side products often arise from the self-condensation of aldehydes or the formation of other pyrazole isomers if unsymmetrical hydrazines are used. Ensuring a stoichiometric balance and controlled addition of reagents can minimize these issues.
-
Catalyst Choice: While piperidine is effective, other catalysts like nano-ZnO or layered double hydroxide (LDH) supported catalysts can offer advantages in terms of recyclability and milder reaction conditions, aligning with green chemistry principles.[13][14] For some substrates, microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[9]
Conclusion
The one-pot, multicomponent synthesis of substituted pyrazole-4-carbonitriles represents a highly efficient and versatile strategy for accessing medicinally relevant scaffolds. By understanding the underlying mechanistic principles and carefully controlling key experimental parameters, researchers can rapidly generate diverse libraries of novel compounds. This protocol provides a robust and scalable foundation for drug discovery programs, facilitating the exploration of chemical space and accelerating the identification of next-generation therapeutic agents.
References
-
Faria, J. V., et al. (2017). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. Bioorganic & Medicinal Chemistry, 25(22), 5891–5903.
-
Girish, Y. R., et al. (2015). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. ResearchGate.
-
Hassan, A. S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
-
Jadhav, S. D., & Patki, M. S. (2021). One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. ResearchGate.
-
Jadhav, S. D., et al. (2018). Synthesis of pyrazole 4-carbonitrile derivatives. ResearchGate.
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific.
-
Maccallini, C., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.
-
Naik, N., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. PubMed.
-
Rostami, A., et al. (2020). Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate.
-
Sahu, S., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
-
Sangani, C. B., et al. (2017). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. ResearchGate.
-
Sedigh, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
-
Sharma, V., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
-
Singh, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate.
-
Verma, R., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Sustainability.
-
Vovk, M. V., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry.
-
Xenikakis, I., et al. (2022). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
-
Xu, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
-
Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
-
Taha, M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Introduction: The Imperative for Rigorous Characterization
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a substituted pyrazole core. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial scaffolds for agents with potential anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific combination of a phenyl ring, a methylthio group, and a nitrile moiety on the pyrazole scaffold suggests a versatile building block for further synthetic elaboration.[2]
Given its potential role in pharmaceutical and agrochemical development, the unambiguous confirmation of its structure, identity, and purity is paramount. A multi-faceted analytical approach is not merely a procedural formality but a foundational requirement for ensuring the reliability of downstream biological and chemical studies. This guide provides a detailed framework of validated analytical methods, explaining the causality behind procedural choices to equip researchers with a robust characterization strategy.
The overall analytical workflow is designed to provide orthogonal data points, where each technique validates the others, leading to a comprehensive and trustworthy characterization package.
Figure 1: Integrated workflow for the characterization of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Chromatographic Analysis: Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of a synthesized compound.[3] A reversed-phase (RP-HPLC) method is most suitable for this analyte due to the non-polar character of the phenyl group and pyrazole core. The method is designed to separate the main compound from potential impurities such as starting materials, byproducts, or degradation products.
Rationale for Method Development:
-
Stationary Phase: An Eclipse XDB C18 column is selected for its excellent resolving power and stability across a wide pH range, providing robust separation for heterocyclic compounds.[4]
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is added to the aqueous phase to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.[4]
-
Detection: The compound is expected to have a strong chromophore due to the conjugated system of the phenyl and pyrazole rings. UV detection at a wavelength near the compound's λmax (e.g., 254 nm) provides high sensitivity.
Protocol: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.[3]
Expected Data and Interpretation
A successful analysis will show a single major peak corresponding to the target compound. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
| Parameter | Expected Value | Purpose |
| Retention Time (t_R) | ~8-10 min | Identity confirmation (under specific conditions) |
| Purity (%) | >98% | Quantifies the amount of the main analyte |
| Tailing Factor | 0.9 - 1.2 | Indicates good peak shape and method suitability |
| Theoretical Plates | >5000 | Measures column efficiency and separation power |
Structural Elucidation I: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering definitive proof of the chemical formula.[5]
Rationale for Method Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for polar, medium molecular weight organic molecules, preventing significant fragmentation and ensuring the observation of the molecular ion. It is chosen for its compatibility with HPLC eluent.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, which is essential for elemental composition determination.
Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use the same HPLC method described in Section 2, but replace TFA with 0.1% formic acid for better MS compatibility.
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 325 °C
-
Mass Range: 50 - 500 m/z
-
Data Acquisition: Full scan mode.
-
Expected Data and Interpretation
The molecular formula of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is C₁₁H₉N₃S. The expected monoisotopic mass can be precisely calculated.
| Ion Species | Calculated m/z | Observed m/z (Example) | Interpretation |
| [M+H]⁺ | 228.0590 | 228.0592 | Protonated molecular ion, confirms molecular weight. |
| [M+Na]⁺ | 250.0410 | 250.0411 | Sodium adduct, further confirms molecular weight. |
The observed mass should be within 5 ppm of the calculated mass for HRMS confirmation. Fragmentation patterns (MS/MS) can provide further structural information, such as the loss of the methylthio group or cleavage of the phenyl ring.[6]
Structural Elucidation II: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the detailed atomic structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) typically does not overlap with key analyte signals.[7]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Predicted Spectral Data and Assignments
Figure 2: Structure of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | s | 1H | H-5 (pyrazole) | Deshielded proton on the pyrazole ring.[8] |
| ~7.70 | d | 2H | H-2', H-6' (phenyl) | Ortho protons on the N-phenyl ring, deshielded. |
| ~7.55 | t | 2H | H-3', H-5' (phenyl) | Meta protons on the N-phenyl ring. |
| ~7.40 | t | 1H | H-4' (phenyl) | Para proton on the N-phenyl ring. |
| ~2.60 | s | 3H | -SCH₃ | Methyl protons adjacent to the sulfur atom.[9] |
Table: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-3 (pyrazole) | Carbon attached to the electronegative sulfur atom. |
| ~140 | C-5 (pyrazole) | Deshielded pyrazole carbon. |
| ~138 | C-1' (phenyl) | Quaternary carbon of the phenyl ring attached to nitrogen. |
| ~129 | C-3'/C-5' (phenyl) | Meta carbons of the phenyl ring. |
| ~128 | C-4' (phenyl) | Para carbon of the phenyl ring. |
| ~125 | C-2'/C-6' (phenyl) | Ortho carbons of the phenyl ring. |
| ~115 | -C≡N | Characteristic shift for a nitrile carbon.[10] |
| ~90 | C-4 (pyrazole) | Shielded pyrazole carbon attached to the nitrile group. |
| ~15 | -SCH₃ | Methyl carbon adjacent to sulfur. |
Functional Group Identification: FTIR and UV-Vis Spectroscopy
A. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[7]
Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| ~3100-3000 | C-H stretch | Aromatic C-H | [5] |
| ~2230-2220 | C≡N stretch | Nitrile | [11][12] |
| ~1595, 1490 | C=C stretch | Aromatic Ring | [7] |
| ~1550 | C=N stretch | Pyrazole Ring | [8] |
| ~700-680 | C-S stretch | Thioether | [13] |
The presence of a sharp, strong peak around 2225 cm⁻¹ is a definitive indicator of the nitrile group. The C-S stretch is often weak and can be difficult to assign definitively but its presence is supported by NMR and MS data.[13]
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis and for confirming the presence of conjugated systems.[14]
Protocol:
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like methanol or acetonitrile.
-
Acquisition: Scan the absorbance from 200 to 400 nm using the pure solvent as a blank.
Expected Data: The conjugated system formed by the phenyl ring and the pyrazole nucleus is expected to produce strong absorption bands in the UV region.
| Parameter | Expected Value | Interpretation |
| λmax 1 | ~210 nm | π → π* transition of the phenyl ring.[15] |
| λmax 2 | ~250-270 nm | π → π* transition of the conjugated pyrazole system.[16] |
Conclusion
The analytical strategy detailed in this guide provides a comprehensive and robust framework for the characterization of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. By integrating data from chromatography (HPLC for purity) and various spectroscopic techniques (MS for molecular weight, NMR for structure, FTIR for functional groups, and UV-Vis for electronic properties), researchers can establish the identity, structure, and purity of this compound with a high degree of confidence. This rigorous approach is essential for ensuring data integrity and reproducibility in drug discovery and development.
References
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]
-
Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Calculated UV–Vis spectra of the phenylpyrazole insecticides conformers. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry (IJC). Available at: [Link]
-
PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. National Center for Biotechnology Information. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]
-
SciSpace. (n.d.). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. SciSpace. Available at: [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. Available at: [Link]
-
ACS Omega. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. Available at: [Link]
-
RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹H and ¹³C NMR Spectral Analysis of Pyrazole Derivatives
Introduction
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and versatile chemical properties. The structural elucidation of these five-membered heterocyclic compounds is paramount for understanding their function and for the development of novel therapeutic agents and materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the molecular structure of pyrazole derivatives in solution.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical applications of ¹H and ¹³C NMR spectroscopy for the analysis of pyrazole derivatives. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offers field-proven insights for robust data acquisition and interpretation, and provides detailed, self-validating protocols.
Part 1: Fundamental Principles of NMR Spectroscopy for Pyrazole Analysis
A thorough understanding of the fundamental principles of NMR spectroscopy is crucial for the accurate interpretation of the spectra of pyrazole derivatives. The key parameters in a one-dimensional (1D) NMR spectrum are the chemical shift (δ), spin-spin coupling (J), and integration.
¹H NMR Spectroscopy
The ¹H nucleus is highly sensitive and almost 100% abundant, making ¹H NMR the starting point for most structural analyses.[1]
-
Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. In pyrazole derivatives, the chemical shifts of the ring protons are influenced by the aromaticity of the ring and the nature of the substituents.
-
N-H Proton: The N-H proton of an N-unsubstituted pyrazole is typically observed as a broad singlet at a downfield chemical shift (δ 10-14 ppm), the exact position and broadness of which are highly dependent on the solvent, concentration, and temperature due to proton exchange.[2]
-
C-H Protons: The protons attached to the pyrazole ring carbons (H3, H4, and H5) typically resonate in the aromatic region of the spectrum. The H4 proton usually appears as a triplet, while the H3 and H5 protons appear as doublets in an unsubstituted pyrazole.
-
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring protons, mediated by the bonding electrons, results in the splitting of NMR signals. In the pyrazole ring, characteristic coupling constants can be observed:
-
³J(H3,H4) ≈ 1.5 - 3.0 Hz
-
³J(H4,H5) ≈ 2.0 - 3.5 Hz
-
⁴J(H3,H5) ≈ 0.5 - 1.0 Hz
-
-
Integration: The area under a proton signal is directly proportional to the number of protons giving rise to that signal. Integration is a powerful tool for determining the relative number of different types of protons in a molecule.[1]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Although the ¹³C nucleus is much less sensitive than the ¹H nucleus, modern NMR spectrometers can readily acquire high-quality ¹³C spectra.
-
Chemical Shift (δ): The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the electronic effects of substituents.[3] The typical chemical shift ranges for the pyrazole ring carbons are:
-
C3: δ 135 - 155 ppm
-
C4: δ 100 - 115 ppm
-
C5: δ 125 - 145 ppm The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form of the pyrazole.[4]
-
Tautomerism in Pyrazoles and its NMR Signature
N-unsubstituted pyrazoles can exist as two rapidly interconverting tautomers, a phenomenon known as annular tautomerism. This equilibrium can significantly influence the appearance of the NMR spectrum.
The rate of this exchange is highly dependent on the solvent and temperature.[5] In many cases at room temperature, the exchange is fast on the NMR timescale, resulting in a time-averaged spectrum where the signals for the C3 and C5 positions are averaged. By lowering the temperature, the rate of exchange can be slowed, allowing for the observation of separate signals for each tautomer.[6] The choice of solvent is also critical; aprotic, non-polar solvents tend to slow down the proton exchange.[5]
Caption: Annular tautomerism in 3(5)-substituted pyrazoles.
Part 2: Experimental Protocols
The acquisition of high-quality NMR spectra is critically dependent on proper sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
A well-prepared NMR sample is homogeneous and free of particulate matter.[7]
Protocol for Preparing a Pyrazole Sample for NMR Analysis:
-
Weigh the Sample: For a standard 5 mm NMR tube, weigh out an appropriate amount of the pyrazole derivative.
-
Choose a Deuterated Solvent: Select a deuterated solvent that completely dissolves the sample. The choice of solvent can also influence the chemical shifts and the rate of tautomeric exchange.
-
Dissolve the Sample: Transfer the weighed sample into a small, clean vial. Add the appropriate amount of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube). Vortex or gently warm the vial to ensure complete dissolution.[9]
-
Filter the Solution: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[10]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Table of Common Deuterated Solvents for NMR:
| Solvent | Residual ¹H Signal (ppm) | Properties |
| Chloroform-d (CDCl₃) | 7.26 | Good for a wide range of organic compounds. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | Excellent for polar compounds; slows down N-H exchange. |
| Acetone-d₆ | 2.05 | Good for a variety of organic compounds. |
| Deuterium oxide (D₂O) | 4.79 | For water-soluble compounds; will exchange with N-H protons. |
| Toluene-d₈ | 2.08, 6.98, 7.01, 7.09 | Useful for low-temperature experiments. |
NMR Data Acquisition
The following are general guidelines for acquiring NMR spectra of pyrazole derivatives. Specific parameters may need to be optimized for the particular instrument and sample.
Protocol for 1D NMR Data Acquisition:
-
Insert the Sample: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Set Acquisition Parameters: Load a standard set of ¹H or ¹³C acquisition parameters and adjust as necessary.
-
Acquire the Spectrum: Acquire the free induction decay (FID).
-
Process the Data: Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the final spectrum.
Table of Standard Experimental Parameters for 1D NMR:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Width | Calibrated 90° pulse | Calibrated 30-45° pulse |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2 s |
| Number of Scans | 8-16 | 128 - 1024+ |
| Spectral Width | 12-16 ppm | 200-240 ppm |
Two-dimensional (2D) NMR experiments are invaluable for the complete structural elucidation of complex pyrazole derivatives.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their attached carbons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is extremely powerful for identifying quaternary carbons and for piecing together the molecular framework.[11]
Protocol for 2D NMR Data Acquisition:
-
Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C spectra first to determine the appropriate spectral widths for the 2D experiments.
-
Set Up 2D Experiment: Load the appropriate HSQC or HMBC pulse program.
-
Optimize Parameters: Set the key parameters, such as the ¹JCH for HSQC (typically ~145 Hz) or the nJCH for HMBC (typically 8-10 Hz).[5]
-
Acquire and Process: Run the 2D experiment, which may take several hours, and process the resulting data.
Part 3: Spectral Interpretation and Structure Elucidation
The systematic interpretation of NMR spectra is a logical process that combines the information from various experiments to build a complete picture of the molecular structure.
A Step-by-Step Workflow for Spectral Analysis
Caption: Workflow for NMR-based structure elucidation.
Data Presentation
The following table summarizes typical ¹H and ¹³C chemical shift ranges for substituted pyrazoles. Note that these are approximate ranges and can be influenced by the specific nature and position of the substituents, as well as the solvent.
Table of Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrazoles:
| Position | Substituent | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| H3/H5 | H | 7.5 - 7.8 | 135 - 145 |
| Alkyl | 7.3 - 7.6 | 140 - 155 | |
| Aryl | 7.6 - 8.2 | 145 - 155 | |
| NO₂ | 8.0 - 8.5 | 150 - 160 | |
| H4 | H | 6.2 - 6.5 | 100 - 105 |
| Alkyl | 5.8 - 6.2 | 105 - 115 | |
| Halogen | 6.3 - 6.6 | 95 - 105 | |
| N-H | H | 10.0 - 14.0 | - |
Data compiled from various sources, including[2][4][12][13].
References
- Lopez, C., et al. (1991). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 29(7), 677-683.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
- Interpreting Complex NMR Spectra of Pyrazole Deriv
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
- Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities - Connect Journals.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchG
- Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook.
- ¹H and ¹³C NMR study of perdeuterated pyrazoles - ResearchG
- NMR Sample Preparation: The Complete Guide - Organom
-
Structure Elucidation of a Pyrazolo[5][14]pyran Derivative by NMR Spectroscopy - PMC - NIH.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- The Use of NMR Spectroscopy to Study Tautomerism - ResearchG
-
Structure Elucidation of a Pyrazolo[5][14]pyran Derivative by NMR Spectroscopy.
- NMR Sample Prepar
- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry D
- Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles | The Journal of Organic Chemistry - ACS Public
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
- 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks...
- and (13)
- 5 Combin
- The NMR interpretations of some heterocyclic compounds which are...
- NMR Sample Preparation: The Complete Guide - Organom
- NMR Sample Preparation | Faculty of Mathem
- The Use of NMR Spectroscopy to Study Tautomerism | Semantic Scholar.
- ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchG
- ¹³C NMR Chemical Shift - Oregon St
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for Evaluating the Antimicrobial Activity of Novel Pyrazole Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including significant antimicrobial potential.[1][2][3][4] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of newly synthesized pyrazole compounds. The protocols herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7][8] This guide extends beyond mere procedural steps, offering insights into the rationale behind experimental design, data interpretation, and the logical progression from initial screening to preliminary safety assessment.
Introduction: The Rationale for Pyrazole-Based Antimicrobial Discovery
The chemical scaffold of pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a versatile platform for medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications.[1][3][4] The urgent need for new classes of antibiotics, driven by the rise of multidrug-resistant pathogens, has intensified research into compounds like pyrazoles.[1] A robust and standardized testing protocol is paramount to efficiently identify and advance promising candidates from this chemical space. This guide outlines a multi-tiered approach, commencing with fundamental physicochemical characterization and progressing through primary screening, potency determination, and initial safety profiling.
Pre-Screening Characterization: Foundational Physicochemical Analysis
Before embarking on biological assays, a fundamental understanding of the compound's physicochemical properties is essential for data quality and interpretation. Poor solubility can lead to inaccurate potency measurements, while instability can compromise the integrity of the study.[9][10]
Solubility Assessment
A drug's therapeutic efficacy is often contingent on its ability to dissolve in aqueous environments to be absorbed and distributed.[11] Early-stage solubility testing helps to identify potential liabilities in a compound's formulation and delivery.[10][12]
Protocol: Kinetic Solubility Screening using Nephelometry
This high-throughput method is ideal for early discovery, providing a rapid assessment of a compound's tendency to precipitate from a concentrated organic stock solution into an aqueous buffer.[9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the novel pyrazole compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into designated wells.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4 to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer, which quantifies light scattering from precipitated particles.
-
Data Analysis: Compare the light scattering units of the test compound to positive (a known insoluble compound) and negative (buffer with 1% DMSO) controls to classify the compound's kinetic solubility.
Stability Analysis
Evaluating the stability of a novel compound under various conditions is crucial for ensuring that the observed antimicrobial activity is attributable to the parent compound and not a degradant.[13]
Protocol: Preliminary Stability Assessment in Assay Media
-
Solution Preparation: Prepare a solution of the pyrazole compound in the intended antimicrobial assay medium (e.g., Mueller-Hinton Broth) at the highest concentration to be tested.
-
Incubation: Aliquot the solution and incubate under the same conditions as the planned antimicrobial assay (e.g., 37°C for 24 hours).
-
Sample Analysis: At various time points (e.g., 0, 6, 12, and 24 hours), analyze the samples using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Interpretation: A decrease in the peak area of the parent compound over time indicates instability. The goal is to ensure that a significant portion of the compound remains intact throughout the duration of the antimicrobial assay.
Tier 1: Primary Antimicrobial Screening - The Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a widely used qualitative screening method to assess the antimicrobial activity of a substance.[14] It provides a rapid visual indication of whether a compound can inhibit microbial growth.[15]
Causality: This method is based on the principle that an antimicrobial agent will diffuse from a paper disk into an agar medium inoculated with a test microorganism.[16] If the compound is effective, it will inhibit bacterial growth, resulting in a clear area, or "zone of inhibition," around the disk.[15][16]
Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation: Prepare a standardized bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the pyrazole compound onto the surface of the agar. Gently press the disks to ensure complete contact.
-
Controls: Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]
-
Result Measurement: Measure the diameter of the zones of inhibition in millimeters using a caliper.
Data Presentation: Zone of Inhibition Diameters
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Pyrazole-001 | 50 | 18 | 15 |
| Pyrazole-002 | 50 | 0 | 0 |
| Ciprofloxacin | 5 | 30 | 25 |
| DMSO | N/A | 0 | 0 |
Tier 2: Quantitative Potency Assessment - Minimum Inhibitory Concentration (MIC)
Following a positive result in the primary screen, the next critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20][21] The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[17][18][19]
Self-Validation: This protocol incorporates positive and negative controls to validate the assay's integrity. The positive control (microorganism without the compound) must show growth, while the negative control (broth only) must remain clear.
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole compound in Mueller-Hinton Broth (MHB).[18] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the disk diffusion assay. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound, bringing the total volume to 100 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing 100 µL of inoculated MHB without any compound.
-
Sterility Control: A well containing 100 µL of uninoculated MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17] This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.
Diagram: Broth Microdilution Workflow
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. chainnetwork.org [chainnetwork.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. criver.com [criver.com]
- 14. asm.org [asm.org]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. protocols.io [protocols.io]
- 20. microbeonline.com [microbeonline.com]
- 21. emerypharma.com [emerypharma.com]
- 22. microchemlab.com [microchemlab.com]
Application Note & Protocol Guide: High-Throughput Screening Assays for Pyrazole-Based Libraries
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have led to the creation of vast chemical libraries. This guide provides an in-depth technical overview of high-throughput screening (HTS) strategies tailored for the efficient interrogation of pyrazole-based libraries. We present detailed protocols for both biochemical and cell-based assays, emphasizing the scientific rationale behind experimental design to ensure data integrity and the selection of high-quality hit compounds.
Section 1: The Pyrazole Scaffold - A Privileged Element in Drug Discovery
The five-membered aromatic ring of pyrazole is a versatile template for engaging with a multitude of biological targets. Analysis of pyrazole-containing drugs reveals a strong propensity for the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.[3][4] Drugs such as Crizotinib and Ruxolitinib exemplify the success of pyrazole-based kinase inhibitors.[4] Consequently, HTS campaigns for pyrazole libraries are frequently designed to identify modulators of enzyme activity and cellular signaling pathways.
Before initiating a screen, it is imperative to address the physicochemical properties of the library. Pyrazole derivatives can exhibit variable aqueous solubility, a critical factor for avoiding compound precipitation and ensuring accurate concentration-response relationships.[5][6] A pre-screening solubility assessment in the final assay buffer is a crucial quality control step.
Section 2: Biochemical Assays - Interrogating Enzyme Targets
Directly measuring the interaction between a compound and a purified biological target, such as an enzyme, is a primary goal of HTS. Fluorescence-based assays are a common and powerful method for this purpose.[7][8][9]
Homogeneous Time-Resolved Fluorescence (HTRF®) for Kinase Inhibition
HTRF is a highly sensitive and robust TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology ideal for HTS.[10] It minimizes interference from compound autofluorescence by utilizing long-lifetime lanthanide donors and a time-delay measurement window.[11][12]
Scientific Principle: The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium (Eu³⁺) cryptate-labeled antibody specific for the phosphorylated substrate acts as the donor, and streptavidin-coupled XL665 (a phycobiliprotein) serves as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[12][13] Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Protocol 2.1.1: HTRF® Kinase Inhibition Assay
Objective: To identify inhibitors of a target kinase from a pyrazole library.
Materials:
-
Target Kinase (e.g., a tyrosine kinase)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
HTRF Detection Reagents:
-
Eu³⁺-labeled anti-phospho-tyrosine antibody
-
Streptavidin-XL665
-
-
Pyrazole library (10 mM in DMSO)
-
384-well, low-volume, white plates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each pyrazole compound into the assay plate wells. For controls, dispense DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Enzyme/Substrate Addition: Add 5 µL of a 2X solution of the kinase and biotinylated substrate in assay buffer to all wells.
-
Reaction Initiation: To start the reaction, add 5 µL of a 2X ATP solution (at the Kₘ concentration for the kinase) in assay buffer.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes. This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Add 10 µL of the HTRF detection reagent mixture (containing the Eu³⁺ antibody and Streptavidin-XL665) to stop the reaction and initiate detection.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Data Analysis and Quality Control: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 is calculated. The percent inhibition is determined relative to the high and low controls. The quality of an HTS assay is assessed using the Z'-factor, a statistical parameter that accounts for the separation between the positive and negative controls and their signal variation.[14][15]
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
| Parameter | Typical Value | Acceptance Criteria |
| Z'-factor | 0.6 - 0.9 | ≥ 0.5 [15] |
| Signal-to-Background | > 10 | > 5 |
| Control CVs | < 10% | < 20% |
| DMSO Tolerance | < 1% v/v | No significant effect on assay performance |
Causality Behind Experimental Choices:
-
Acoustic Dispensing: Minimizes DMSO concentration in the final assay volume, reducing the risk of solvent-induced artifacts.
-
Low-Volume Plates: Reduces reagent consumption, which is critical for the cost-effectiveness of large-scale screens.[16]
-
Ratiometric Detection: The dual-wavelength measurement corrects for variations in liquid volume and compound fluorescence, increasing data robustness.
Workflow Visualization:
Caption: Workflow for a typical HTRF kinase inhibition assay.
Section 3: Cell-Based Assays - Assessing Activity in a Biological Context
Cell-based assays offer the advantage of screening compounds in a more physiologically relevant environment, allowing for the assessment of cell permeability and potential off-target effects.
Luciferase Reporter Gene Assay for Pathway Modulation
Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. They are commonly used to find inhibitors of transcription factors that are downstream of key cellular events.
Scientific Principle: A cell line is engineered to express the enzyme luciferase under the control of a promoter that is activated by a specific signaling pathway (e.g., NF-κB). When the pathway is stimulated, the transcription factor activates the promoter, leading to the production of luciferase. The enzyme then catalyzes a reaction with its substrate (luciferin), producing a quantifiable luminescent signal. Pyrazole-based inhibitors that act upstream in the pathway will prevent luciferase expression, resulting in a decreased signal.
Protocol 3.1.1: NF-κB Luciferase Reporter Assay
Objective: To identify pyrazole compounds that inhibit TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells with a stably integrated NF-κB-luciferase reporter.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulant: TNF-α (Tumor Necrosis Factor-alpha).
-
384-well, solid white, tissue culture-treated plates.
-
Luminescent Assay Reagent (e.g., ONE-Glo™).
-
Luminometer plate reader.
Procedure:
-
Cell Plating: Seed the reporter cells into 384-well plates (e.g., 8,000 cells/well in 40 µL) and incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Add 100 nL of pyrazole compounds or controls (DMSO, known inhibitor) to the cells. Incubate for 1 hour.
-
Pathway Stimulation: Add 10 µL of TNF-α solution (final concentration ~10 ng/mL) to all wells except for the unstimulated controls.
-
Incubation: Incubate for 5-6 hours to allow for reporter gene expression.
-
Signal Generation: Equilibrate the plate and luminescent assay reagent to room temperature. Add 25 µL of the reagent to each well, which lyses the cells and provides the luciferin substrate.
-
Data Acquisition: After a 10-minute incubation to stabilize the signal, measure the luminescence on a plate reader.
A Self-Validating System: The Necessity of Counter-Screens A decrease in luciferase signal could be due to pathway inhibition (a true hit) or simply because the compound is toxic and has killed the cells (a false positive). Therefore, a counter-screen to measure cell viability is mandatory.[17][18] This is often performed in parallel on a replicate plate.
-
Cytotoxicity Counter-Screen: An ATP-based viability assay (e.g., CellTiter-Glo®) is ideal. Since ATP is depleted rapidly in non-viable cells, the luminescent signal is directly proportional to the number of living cells. True hits will inhibit the NF-κB signal without a significant drop in the viability signal.
Signaling Pathway Visualization:
Caption: Simplified NF-κB signaling pathway leading to luciferase expression.
Section 4: Hit Confirmation and Orthogonal Validation
Primary HTS is designed for speed and identifies many "primary hits".[19] The next crucial phase is to confirm these hits and eliminate artifacts.
-
Dose-Response Confirmation: Primary hits are re-tested over a range of concentrations (typically an 8- to 10-point curve) to confirm their activity and determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Hits should be validated in a different, label-free assay format if possible. For example, a kinase inhibitor identified in an HTRF assay could be confirmed using Surface Plasmon Resonance (SPR) to verify direct binding to the target protein. This helps to rule out compounds that interfere with the primary assay technology.[20]
Conclusion
High-throughput screening of pyrazole-based libraries is a powerful engine for modern drug discovery. The success of any HTS campaign is built on a foundation of rigorous assay design, meticulous execution, and intelligent data analysis. By employing robust technologies like HTRF for biochemical screens and carefully controlled cell-based assays with integrated counter-screens, researchers can effectively navigate vast chemical spaces to identify promising lead candidates for the next generation of therapeutics.
References
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from BMG LABTECH website: [Link]
- Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
-
Yadav, V. R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- Niţulescu, G. M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. Studia Universitatis “Vasile Goldiş”, Seria Ştiinţele Vieţii.
- Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
-
Nițulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
- Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
-
Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from Medium: [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from Molecular Devices website: [Link]
-
de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. [Link]
-
PubMed. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from PubMed: [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Retrieved from Creative Biolabs website: [Link]
-
Zhang, Y., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Cambridge Core. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer Technologies in HTS. Retrieved from Cambridge Core: [Link]
- ResearchGate. (2026).
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from NIH website: [Link]
-
ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from ACS Publications: [Link]
-
MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from MDPI: [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from Sygnature Discovery website: [Link]
-
National Institutes of Health. (n.d.). A Time-Resolved Fluorescence–Resonance Energy Transfer Assay for Identifying Inhibitors of Hepatitis C Virus Core Dimerization. Retrieved from NIH website: [Link]
- ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
-
Medium. (2023). On HTS: Z-factor. Retrieved from Medium: [Link]
-
Bentham Science. (n.d.). Combinatorial Chemistry & High Throughput Screening. Retrieved from Bentham Science: [Link]
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from MDPI: [Link]
-
ScienceDirect. (n.d.). Fluorometric Enzyme Assays. Retrieved from ScienceDirect: [Link]
-
Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Retrieved from Beckman Coulter website: [Link]
-
ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from ACS Publications: [Link]
-
Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from Pharma IQ: [Link]
-
Open Educational Resources. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from Open Educational Resources: [Link]
-
ResearchGate. (n.d.). The general principle of fluorescence resonance energy transfer.... Retrieved from ResearchGate: [Link]
-
Sartorius. (n.d.). Cell Count and Viability. Retrieved from Sartorius website: [Link]
- ResearchGate. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from Drug Target Review: [Link]
-
Taylor & Francis Online. (n.d.). Full article: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from Taylor & Francis Online: [Link]
-
Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from Molecular Devices website: [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]
-
Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from Vipergen website: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 5. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Time-Resolved Fluorescence Resonance Energy Transfer Technologies in HTS (Chapter 14) - Chemical Genomics [cambridge.org]
- 12. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 15. assay.dev [assay.dev]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
Application Note & Protocol: A Modular Approach to the Synthesis and Functionalization of 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile Analogs
Abstract: This comprehensive guide details a robust and modular methodology for the synthesis of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile and the subsequent generation of diverse, functionalized analogs. Pyrazole-4-carbonitrile scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2] This document provides field-proven protocols, explains the causality behind experimental choices, and offers a strategic framework for creating a library of analogs through targeted modifications at three key positions: the C3-methylthio group, the N1-phenyl ring, and the C4-nitrile group.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3] The specific substitution pattern on the pyrazole ring dramatically influences the compound's physicochemical properties and its interaction with biological targets.[4] The 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile core offers a strategic starting point for analog synthesis due to the presence of multiple, chemically distinct functional groups that can be selectively modified. This modularity allows researchers to systematically explore the structure-activity relationship (SAR) of novel compounds, a cornerstone of modern drug discovery.
This guide is designed for researchers and scientists in drug development, providing a self-validating system of protocols to accelerate the discovery process.
Synthesis of the Core Scaffold: 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
The synthesis of the core pyrazole scaffold is achieved through a reliable two-step sequence. The foundational logic is the construction of a reactive acyclic precursor, a ketene dithioacetal, which then undergoes a regioselective cyclization with phenylhydrazine to form the aromatic pyrazole ring.
Diagram: Core Scaffold Synthesis Workflow
Caption: Two-step synthesis of the target pyrazole scaffold.
Protocol 2.1: Synthesis of 2-(bis(methylthio)methylene)malononitrile
This initial step creates the key electrophilic intermediate. The reaction proceeds via the formation of a dipotassium salt of dicyanodithioformate from malononitrile and carbon disulfide, which is then S-methylated.
Materials:
-
Malononitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Carbon Disulfide (CS₂)
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Brine solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Suspend anhydrous K₂CO₃ (2.2 equivalents) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C).
-
To the stirred suspension, add malononitrile (1.0 equivalent).
-
Slowly add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C. The mixture will typically turn into a yellow suspension.
-
Allow the mixture to stir at room temperature for 15-20 minutes.
-
Re-cool the suspension to 0 °C and add methyl iodide (2.2 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.[5]
-
Cool the reaction mixture, dilute with a significant volume of water, and extract with dichloromethane (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(bis(methylthio)methylene)malononitrile as a solid.[5][6]
Protocol 2.2: Synthesis of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
This is a classic pyrazole synthesis involving the condensation of a hydrazine with a 1,3-dielectrophilic species. The phenylhydrazine acts as a dinucleophile, attacking the ketene dithioacetal and subsequently cyclizing.
Materials:
-
2-(bis(methylthio)methylene)malononitrile
-
Phenylhydrazine
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2-(bis(methylthio)methylene)malononitrile (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Strategic Functionalization of the Pyrazole Scaffold
The synthesized core scaffold provides three primary handles for diversification. The choice of which position to modify allows for a systematic exploration of the chemical space around the pyrazole core.
Diagram: Functionalization Pathways
Caption: Key functionalization strategies for analog generation.
PART A: C3-Methylthio Group Modifications
The sulfur atom at the C3 position is a versatile functional handle. It can be oxidized to sulfoxides and sulfones, or the entire methylthio group can be displaced by various nucleophiles.
Protocol 3.1: Oxidation to Sulfoxide and Sulfone Analogs
Oxidation of the sulfide to a sulfoxide introduces a chiral center and increases polarity. Further oxidation to the sulfone results in a potent hydrogen bond acceptor. The extent of oxidation is controlled by the stoichiometry of the oxidizing agent.
Rationale: Mild oxidizing agents like m-CPBA or hydrogen peroxide allow for controlled oxidation.[7][8] Using one equivalent of the oxidant selectively yields the sulfoxide, while an excess drives the reaction to the sulfone.[9]
Materials:
-
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% aq.)
-
Dichloromethane (DCM) or Acetic Acid
-
Sodium bicarbonate solution (saturated)
Procedure (for Sulfoxide):
-
Dissolve the starting pyrazole (1.0 equivalent) in DCM at 0 °C.
-
Add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Procedure (for Sulfone):
-
Follow the same procedure as for the sulfoxide, but use >2.0 equivalents of m-CPBA.
-
The reaction may require longer reaction times or gentle heating to proceed to completion.
| Product | Oxidizing Agent | Equivalents | Expected Outcome |
| Sulfoxide | m-CPBA or H₂O₂ | 1.0 - 1.1 | Selective oxidation to S=O |
| Sulfone | m-CPBA or H₂O₂ | > 2.0 | Complete oxidation to SO₂ |
Protocol 3.2: Nucleophilic Displacement of the Methylthio Group
The methylthio group can act as a leaving group, particularly with the pyrazole ring being somewhat electron-deficient. This allows for the introduction of various nucleophiles at the C3 position.
Rationale: The reactivity of pyrazoles towards nucleophilic attack is generally low but can be enhanced by activating groups.[4] The displacement of a methylthio group is a known strategy for functionalizing heterocyclic systems.
Materials:
-
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
-
Desired Nucleophile (e.g., an amine, alkoxide, or thiol)
-
A suitable base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
General Procedure:
-
In an inert atmosphere, dissolve the starting pyrazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.2 equivalents) and stir for 10-15 minutes.
-
Add the nucleophile (1.2-1.5 equivalents).
-
Heat the reaction mixture as required (e.g., 80-120 °C) and monitor by TLC.
-
After completion, cool the mixture, quench with water, and extract with an appropriate organic solvent.
-
Purify the product via standard methods (chromatography or recrystallization).
PART B: N1-Phenyl Ring Modifications
The phenyl ring at the N1 position is amenable to electrophilic aromatic substitution. The regiochemical outcome is highly dependent on the reaction conditions due to the nature of the pyrazole substituent.
Protocol 3.3: Regioselective Nitration of the Phenyl Ring
Rationale: The pyrazole ring can act as either an activating or deactivating group towards electrophilic substitution on the N1-phenyl ring. Under strongly acidic conditions (e.g., mixed nitric/sulfuric acid), the pyrazole nitrogen is protonated, rendering the pyrazole ring strongly electron-withdrawing and deactivating. This directs the electrophile (NO₂⁺) to the para-position of the phenyl ring.[10] Conversely, under milder conditions (e.g., using acetyl nitrate), substitution occurs preferentially at the electron-rich C4 position of the pyrazole ring itself.[10][11]
Materials:
-
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
Procedure:
-
Add the starting pyrazole (1.0 equivalent) portion-wise to concentrated H₂SO₄ at 0 °C.
-
Prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 equivalents) to concentrated H₂SO₄ at 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5-10 °C.
-
Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with copious amounts of water until the filtrate is neutral, and dry.
-
Recrystallize from a suitable solvent to obtain the 3-(methylthio)-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile analog.
| Reaction Condition | Electrophile Source | Site of Substitution | Rationale |
| Strongly Acidic | HNO₃ / H₂SO₄ | para-position of Phenyl Ring | Pyrazole ring is protonated and acts as a deactivating group.[10] |
| Mild/Neutral | Acetyl Nitrate | C4-position of Pyrazole Ring | Pyrazole ring is not protonated and directs substitution to its own C4 position.[10] |
PART C: C4-Nitrile Group Modifications
The nitrile group is a versatile precursor to other important functional groups, most notably amides and carboxylic acids, through hydrolysis.
Protocol 3.4: Hydrolysis of the Nitrile to a Carboxamide
Rationale: Controlled hydrolysis of a nitrile to an amide can be achieved under basic conditions using hydrogen peroxide.[12] This method avoids the often harsh conditions of strong acid or base hydrolysis that can lead directly to the carboxylic acid.
Materials:
-
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
-
Hydrogen Peroxide (30% aq.)
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Ethanol
Procedure:
-
Dissolve the starting pyrazole (1.0 equivalent) in ethanol.
-
Add hydrogen peroxide (3-5 equivalents).
-
Slowly add NaOH solution dropwise while monitoring the temperature, keeping it below 40-50 °C.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture carefully with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize to yield the 3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxamide.
Protocol 3.5: Hydrolysis of the Nitrile to a Carboxylic Acid
Rationale: Complete hydrolysis of the nitrile to a carboxylic acid is typically achieved by heating under strongly acidic aqueous conditions.[12][13][14] The initially formed amide is further hydrolyzed in situ to the carboxylic acid and an ammonium salt.
Materials:
-
3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Water
Procedure:
-
Prepare a mixture of water and concentrated H₂SO₄ (e.g., 1:1 v/v).
-
Add the starting pyrazole (1.0 equivalent) to the acid solution.
-
Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated carboxylic acid by filtration, wash thoroughly with water, and dry.
-
Recrystallization from an appropriate solvent will afford the pure 3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Conclusion and Self-Validation
The protocols described herein provide a validated and logical framework for the synthesis and diversification of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. Each protocol is designed as a self-validating system; successful synthesis of the core scaffold is a prerequisite for the functionalization steps. The distinct reactivity of each functional group allows for selective modification, and the expected outcomes are based on well-established chemical principles. By following these detailed methodologies, researchers can efficiently generate a diverse library of pyrazole analogs for evaluation in drug discovery programs, confident in the chemical integrity of their synthetic route.
References
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). The Arkives. [Link]
-
Al-Matar, H. M., El-Enzy, A. M., & Elnagdi, M. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4539–4550. [Link]
-
SULFOXIDES AND SULFONES: REVIEW. (2025). ResearchGate. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (2021). Chemistry LibreTexts. [Link]
-
Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (2024). PubMed Central. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (1966). Canadian Science Publishing. [Link]
-
Cyclization reaction of 4-nitro-3'-4'-dimethoxychalcone and phenylhydrazine as antibacterial candidate. (2019). UII. [Link]
-
Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. (2019). PubMed Central. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2014). The Royal Society of Chemistry. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]
-
A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]
-
Nucleophilic ortho-Allylation of Pyrroles and Pyrazoles: An Accelerated Pummerer/Thio-Claisen Rearrangement Sequence. (2013). PubMed Central. [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrazole structure highlighting the nucleophilic and electrophilic.... (n.d.). ResearchGate. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2009). MDPI. [Link]
- CN108299237B - Synthesis method of methylene malononitrile compound. (n.d.).
-
ChemInform Abstract: CATIONIC CYCLIZATION OF KETENE DITHIOACETALS. A GENERAL SYNTHESIS OF PYRROLIZIDINE, INDOLIZIDINE, AND QUINOLIZIDINE ALKALOID RING SYSTEMS. (n.d.). Sci-Hub. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PubMed Central. [Link]
-
Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]
-
Malononitrile: A Versatile Active Methylene Group. (n.d.). SciSpace. [Link]
-
Oxidation of a sulfide to sulfoxides and sulfone. (2008). ResearchGate. [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024). Research and Reviews. [Link]
-
Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. (2025). Nature. [Link]
-
Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. societachimica.it [societachimica.it]
- 5. rsc.org [rsc.org]
- 6. 2- Bis(methylthio)methylene malononitrile 97 5147-80-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives
Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis
The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The U.S. FDA has approved several pyrazole-containing drugs for various diseases, such as celecoxib for arthritis and pirtobrutinib for cancer, highlighting the therapeutic significance of this heterocyclic scaffold.[5] Consequently, the development of efficient and sustainable synthetic methodologies for pyrazole derivatives is of paramount importance to the drug discovery and development community.
Traditionally, the synthesis of pyrazoles has relied on conventional heating methods, which often involve long reaction times, high energy consumption, and the use of hazardous solvents. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative. This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[6] Furthermore, MAOS frequently results in higher product yields, improved purity, and allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.
These application notes provide a comprehensive guide to the microwave-assisted synthesis of pyrazole derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles of microwave chemistry, present detailed and validated protocols for the synthesis of various pyrazole derivatives, and discuss the critical aspects of reaction optimization, safety, and product characterization.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
The enhanced reaction rates observed in MAOS are attributed to the unique heating mechanism of microwave energy. Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source to the reaction mixture, microwaves directly heat the reactants and solvent molecules through two primary mechanisms: dipolar polarization and ionic conduction. This direct and efficient energy transfer leads to rapid and uniform heating throughout the reaction vessel, minimizing the formation of byproducts and enhancing reaction selectivity.[7]
The choice of solvent is a critical parameter in MAOS. Polar solvents with a high dielectric loss tangent, such as ethanol, dimethylformamide (DMF), and acetic acid, absorb microwave energy efficiently and are therefore ideal for promoting rapid heating.[8] However, even non-polar solvents can be used in the presence of a polar reactant or a catalyst that absorbs microwaves.
A general guideline for converting a conventional heating protocol to a microwave-assisted one suggests that for every 10°C increase in reaction temperature, the reaction time is halved.[6] Microwave synthesis is typically performed at temperatures above 100°C to fully leverage the benefits of high-temperature reactions in sealed vessels.[6]
Visualizing the MAOS Workflow
The following diagram illustrates the typical workflow for a microwave-assisted synthesis experiment.
Caption: A generalized workflow for microwave-assisted organic synthesis.
Experimental Protocols
Here, we present detailed protocols for the microwave-assisted synthesis of representative pyrazole derivatives. These protocols have been adapted from peer-reviewed literature and are presented with explanations for key steps.
Protocol 1: One-Pot Synthesis of 4-Arylidenepyrazolones under Solvent-Free Conditions
This protocol describes a highly efficient, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives from an ethyl acetoacetate, a phenylhydrazine, and an aromatic aldehyde.[9][10]
Reaction Scheme:
Materials and Equipment:
-
Ethyl acetoacetate
-
Substituted phenylhydrazine
-
Substituted aromatic aldehyde
-
Dedicated laboratory microwave reactor
-
Appropriate microwave reaction vials with stir bars
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Step-by-Step Procedure:
-
Reactant Charging: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the substituted aromatic aldehyde (0.3 mmol).[9]
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Irradiate the mixture at a power of 420 W for 10 minutes.[9] The reaction temperature will increase rapidly; ensure the instrument's safety features are engaged.
-
Cooling and Work-up: After the irradiation is complete, allow the reaction vial to cool to room temperature. A solid product should form.[9]
-
Product Isolation: Triturate the resulting solid with ethyl acetate and collect the product by suction filtration.[9]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Summary Table:
| Entry | Phenylhydrazine (R1) | Aldehyde (R2) | Yield (%)[10] |
| 1 | 3-Nitrophenyl | 3-Methoxy-4-ethoxybenzyl | 83 |
| 2 | Phenyl | 4-Chlorobenzyl | 92 |
| 3 | 4-Methylphenyl | 4-Hydroxybenzyl | 95 |
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: This approach minimizes waste and simplifies the work-up procedure, making it an environmentally friendly method.[11] The direct absorption of microwave energy by the polar reactants drives the reaction.
-
One-Pot Reaction: This strategy improves synthetic efficiency by combining multiple reaction steps without isolating intermediates, saving time and resources.[9]
-
Microwave Irradiation: The rapid and uniform heating provided by microwaves significantly reduces the reaction time compared to conventional methods, which could take several hours.[6]
Protocol 2: Synthesis of Dihydro-Pyrazoles from Dibenzalacetones
This protocol details the synthesis of dihydro-pyrazole derivatives through the cyclization of substituted dibenzalacetones with hydrazines under microwave irradiation.[12][13]
Reaction Scheme:
Materials and Equipment:
-
Substituted dibenzalacetone
-
Substituted phenylhydrazine hydrochloride or hydrazine hydrate
-
Sodium hydroxide (NaOH)
-
Absolute ethanol
-
Dedicated laboratory microwave reactor
-
Microwave reaction vials with stir bars
-
Standard laboratory glassware for work-up and recrystallization
Step-by-Step Procedure:
-
Reactant Preparation: In a microwave reaction vial, combine the substituted dibenzalacetone (1 mmol) and the appropriate substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).[12]
-
Basification: Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture. The pH of the solution should become alkaline.[12]
-
Microwave Synthesis: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 75°C for 30 minutes.[12] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: After cooling, the precipitated product is collected by vacuum filtration.[12]
-
Washing: Wash the filtered solid with water and then with cold ethanol to remove any unreacted starting materials and inorganic salts.[12]
-
Purification: The crude product is dried and then recrystallized from absolute ethanol, an ethanol-water mixture, or ethyl acetate-petroleum ether to obtain the pure dihydro-pyrazole derivative.[12]
Data Summary Table:
| Entry | Dibenzalacetone Substituent | Hydrazine (R) | Yield (%) |
| 1 | 4-Chloro | Phenyl | 85 |
| 2 | 4-Methoxy | 4-Nitrophenyl | 90 |
| 3 | Unsubstituted | Hydrazine | 78 |
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar solvent that absorbs microwave energy efficiently, leading to rapid heating. It is also a good solvent for the reactants and is relatively environmentally benign.
-
Sodium Hydroxide: The base is required to deprotonate the hydrazine hydrochloride, generating the free hydrazine nucleophile necessary for the reaction.
-
Controlled Microwave Parameters: The use of a specific power (100 W) and temperature (75°C) ensures a controlled reaction, preventing the decomposition of reactants and products while still providing sufficient energy to drive the reaction to completion in a short time.[12]
Mechanism of Pyrazole Formation
The formation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic condensation reaction. The microwave irradiation accelerates the key steps of this transformation.
Caption: A simplified mechanism for pyrazole synthesis.
Safety Considerations in Microwave Synthesis
While MAOS is a powerful technique, it is essential to adhere to strict safety protocols.
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[14] Laboratory-grade microwave reactors are equipped with safety features to monitor and control temperature and pressure.
-
Pressure Management: Reactions conducted in sealed vessels above the boiling point of the solvent will generate high pressures.[7] Ensure that the reaction scale and temperature limits are within the specifications of the reaction vessel.
-
Solvent and Reagent Stability: Be aware of the thermal stability of your reactants and solvents at high temperatures.[14] Consult Material Safety Data Sheets (MSDS) for information on potential decomposition products.
-
Exothermic Reactions: For reactions with unknown kinetics or those that are potentially highly exothermic, start with small-scale experiments at low power and temperature to assess the reaction profile.[14]
Characterization and Purification
After synthesis, the identity and purity of the pyrazole derivatives must be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: To check for the purity of solid products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Purification is typically achieved through:
-
Recrystallization: For solid products.
-
Column Chromatography: For the separation of the desired product from byproducts and unreacted starting materials.
Conclusion
Microwave-assisted synthesis has revolutionized the preparation of pyrazole derivatives, offering significant advantages in terms of reaction speed, yield, and environmental impact.[8] By understanding the principles of microwave heating and following well-defined protocols, researchers can efficiently synthesize diverse libraries of pyrazole compounds for applications in drug discovery and materials science. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of MAOS in the modern research laboratory.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Retrieved January 24, 2026, from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). MDPI. Retrieved January 24, 2026, from [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved January 24, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science. Retrieved January 24, 2026, from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). MDPI. Retrieved January 24, 2026, from [Link]
-
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved January 24, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved January 24, 2026, from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (n.d.). Retrieved January 24, 2026, from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. Retrieved January 24, 2026, from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). ResearchGate. Retrieved January 24, 2026, from [Link]
-
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2020). PMC - NIH. Retrieved January 24, 2026, from [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Retrieved January 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijrpas.com [ijrpas.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
I. Overview of the Primary Synthetic Route
The synthesis of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is most efficiently achieved via a regioselective cyclocondensation reaction. The core strategy involves the reaction of a suitably functionalized ketene dithioacetal with phenylhydrazine. This approach is favored due to its high atom economy and the direct installation of the required methylthio and cyano functionalities onto the pyrazole core in a single cyclization step.
The key starting material, 2-cyano-3,3-bis(methylthio)acrylate, serves as the 1,3-bielectrophilic partner for the dinucleophilic phenylhydrazine. The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and elimination of methanethiol to yield the desired aromatic pyrazole system. This method offers significant advantages over multi-step alternatives, which might involve post-cyclization functionalization and often suffer from lower overall yields and regioselectivity issues. Syntheses of similar 3-methylthio-pyrazole derivatives using this ketene dithioacetal approach have been reported to be highly efficient.[1][2]
Visualizing the Workflow
Caption: High-level workflow for the synthesis.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve reaction outcomes.
Q1: My overall yield is low (<50%). What are the most critical parameters to investigate?
Answer: Low yield is the most common challenge and can typically be traced to one of three areas: incomplete reaction, side product formation, or mechanical loss during workup.
-
Reaction Completion: The cyclization step requires sufficient thermal energy to drive the elimination of methanethiol.
-
Causality: The final aromatization step is an elimination reaction that is often the rate-limiting step. Insufficient temperature or reaction time can leave a significant amount of the pyrazoline intermediate, which may be lost or degraded during workup.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material or intermediates persist, consider increasing the reaction temperature or extending the reflux time. High-boiling point solvents like ethanol, n-butanol, or acetic acid are often effective.[1][3]
-
-
Base Selection: The choice and stoichiometry of the base are critical.
-
Causality: While the reaction can proceed without a base, a catalytic amount of a non-nucleophilic base can facilitate the initial nucleophilic attack and subsequent cyclization. However, a strong or excess base can lead to decomposition of the starting materials or product. Phenylhydrazine itself is basic and can act as a catalyst, but its basicity may not be optimal.[4]
-
Solution: If using phenylhydrazine hydrochloride, a stoichiometric amount of a base like K₂CO₃ or triethylamine (TEA) is necessary to free the hydrazine.[1] For free phenylhydrazine, adding a catalytic amount of a weak base may be beneficial. See the table below for a comparison.
-
-
Purity of Phenylhydrazine:
-
Causality: Phenylhydrazine is susceptible to air oxidation, turning dark yellow or red.[5] Oxidized impurities can interfere with the reaction, leading to tar-like side products and reducing the effective concentration of the nucleophile.
-
Solution: Use freshly distilled or high-purity phenylhydrazine. If the reagent is discolored, distillation under reduced pressure is recommended.
-
Q2: My TLC plate shows multiple spots, and the crude product is a dark oil instead of a solid. What are the likely side products?
Answer: The formation of multiple products often points to issues with regioselectivity, incomplete reaction, or degradation.
-
Regioisomers: While the reaction with 2-cyano-3,3-bis(methylthio)acrylate is generally highly regioselective, alternative modes of cyclization can occur under suboptimal conditions, leading to the formation of 5-(methylthio)pyrazole isomers.
-
Causality: Phenylhydrazine has two nucleophilic nitrogen atoms. The initial attack of the more nucleophilic terminal -NH₂ group is kinetically favored and leads to the desired product. However, harsh conditions or prolonged reaction times can sometimes allow for competing pathways.
-
Solution: Adhering to optimized temperature and time parameters is crucial. Using a protic solvent like ethanol often helps direct the regioselectivity correctly.
-
-
Hydrolysis of Cyano Group: If the reaction is run under strongly acidic or basic conditions for extended periods, the nitrile group can hydrolyze to a carboxamide or carboxylic acid.
-
Causality: The cyano group is susceptible to hydrolysis, especially at elevated temperatures in the presence of water and acid/base catalysts.
-
Solution: Use catalytic amounts of base where possible and ensure anhydrous conditions if hydrolysis is a persistent issue. Minimize reaction time once the formation of the main product has plateaued (as monitored by TLC).
-
-
Phenylhydrazine Self-Condensation/Degradation: Phenylhydrazine can undergo side reactions, especially at high temperatures.[6]
-
Causality: The reactive nature of hydrazines makes them prone to self-reaction or decomposition, leading to colored impurities.
-
Solution: Add the phenylhydrazine slowly to the reaction mixture at a moderate temperature before commencing reflux. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Q3: The reaction seems to stall, with a major intermediate visible on TLC that doesn't convert to the final product. What is this intermediate and how can I push the reaction to completion?
Answer: The persistent intermediate is likely the non-aromatized pyrazoline adduct formed after the initial cyclization but before the elimination of methanethiol (CH₃SH).
-
Causality: The elimination step to form the stable aromatic pyrazole ring requires a certain activation energy. This step is often facilitated by heat or acid/base catalysis. Inadequate temperature is the most common reason for the accumulation of this intermediate.
-
Troubleshooting Steps:
-
Increase Temperature: Switch to a higher boiling solvent. If you are in ethanol (b.p. 78 °C), consider moving to n-butanol (b.p. 118 °C).
-
Add a Catalytic Acid: A few drops of glacial acetic acid can protonate the leaving methanethiol group, making it a better leaving group (-S⁺H-CH₃) and accelerating the aromatization.[7]
-
Extend Reaction Time: Continue refluxing for an additional 2-4 hours, monitoring by TLC every hour to check for conversion.
-
Q4: How do I effectively purify the final product?
Answer: The purification strategy depends on the nature of the impurities in the crude product.
-
Recrystallization (If Crude Product is Solid): This is the most effective method for removing minor impurities if the crude product solidifies upon cooling.
-
Solvent Selection: A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or ethanol/water mixtures are excellent starting points.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If colored impurities persist, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[8]
-
-
Silica Gel Column Chromatography (If Crude Product is an Oil or Highly Impure):
-
Causality: This method is necessary when recrystallization fails or when separating products with similar polarities, such as regioisomers.
-
Eluent System: Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and moving to 20:80) is typically effective for pyrazole derivatives.[9][10] The ideal eluent should give the product an Rƒ value of ~0.3 on a TLC plate.
-
Procedure: Dissolve the crude oil in a minimal amount of dichloromethane or the starting eluent. Adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.
-
III. Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
2-cyano-3,3-bis(methylthio)acrylate (1.0 equiv)
-
Phenylhydrazine (1.1 equiv, freshly distilled)
-
Anhydrous Potassium Carbonate (K₂CO₃, 0.2 equiv, optional but recommended)
-
Ethanol (200 proof, ~0.2 M concentration)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charging Reagents: To the flask, add 2-cyano-3,3-bis(methylthio)acrylate, ethanol, and potassium carbonate (if used).
-
Addition of Phenylhydrazine: While stirring at room temperature, add phenylhydrazine dropwise over 5 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 3-5 hours. The reaction should turn into a clear, homogenous solution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting acrylate spot has disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by ~80% using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water (10x the volume of the initial ethanol). A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold hexanes to aid drying.
-
-
Purification:
-
Air-dry the crude solid.
-
Recrystallize the crude product from hot ethanol to obtain pure 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.[1]
-
IV. Mechanistic Insights & Optimization Logic
Understanding the reaction mechanism is key to troubleshooting and rational optimization.
Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistryeducation.uii.ac.id [chemistryeducation.uii.ac.id]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Pyrazole Carbonitrile Isomers
Welcome to the technical support center for the chromatographic separation of pyrazole carbonitrile isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these closely related compounds. Here, we provide in-depth troubleshooting guides for common experimental hurdles and a comprehensive FAQ section to support your method development and purification workflows.
Introduction: The Isomer Challenge
Separating pyrazole carbonitrile isomers presents a significant analytical challenge. These compounds, which often differ only by the substitution pattern on the pyrazole ring (regioisomers) or their spatial orientation (enantiomers), possess nearly identical physical and chemical properties such as molecular weight, polarity, and boiling points.[1][2] This similarity makes their resolution by standard chromatographic techniques a non-trivial task, requiring careful optimization of stationary and mobile phases to exploit subtle differences in their molecular interactions.[1]
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses the most common issues encountered during the purification of pyrazole carbonitrile isomers in a problem-and-solution format.
Problem 1: My Isomers are Co-eluting or Have Very Poor Resolution (<1.2).
This is the most frequent challenge, stemming directly from the isomers' similar polarities.[1]
Causality: Insufficient differential interaction between the analytes and the stationary phase. The mobile phase is either too strong, eluting both compounds too quickly, or the stationary phase chemistry is not selective enough.
Solutions:
-
Optimize the Mobile Phase (The First Line of Attack):
-
Reduce Elution Strength: If using reverse-phase HPLC (e.g., C18 column), decrease the percentage of the organic modifier (like acetonitrile or methanol). For normal-phase chromatography, reduce the proportion of the polar solvent (e.g., ethyl acetate in hexane). This increases retention time and allows for more interaction with the stationary phase.[1]
-
Adjust pH for Ionizable Isomers: Pyrazoles are basic heterocycles. Modifying the mobile phase pH can alter the ionization state of your isomers, which can dramatically impact their retention on a reverse-phase column.[3][4] For basic compounds, using a buffered mobile phase at a low pH (e.g., pH 3 using a formate or phosphate buffer) will protonate the pyrazole ring, increasing polarity and potentially inducing different interactions with the stationary phase.[4][5] Conversely, a mid-range pH might be optimal depending on the specific pKa of your isomers.
-
Change Solvent Selectivity: If a methanol/water gradient fails, switch to acetonitrile/water. Acetonitrile offers different selectivity due to its dipole-dipole interaction capabilities compared to methanol's hydrogen-bonding characteristics. In normal phase, switching from an ethyl acetate/hexane system to one containing dichloromethane or acetone can also alter selectivity.[1]
-
-
Screen Different Stationary Phases (Exploiting Different Chemistries):
-
If a standard C18 column isn't providing resolution, the isomers are not differing enough in hydrophobicity. You must introduce alternative interaction mechanisms. A comparison of common phases is presented in Table 1.
-
| Stationary Phase | Primary Interaction Mechanism | Ideal for Separating Isomers Based On... |
| C18 (ODS) | Hydrophobic (van der Waals) interactions. | Differences in alkyl chain length or overall hydrophobicity. Often the starting point.[1] |
| Phenyl-Hexyl | π-π interactions, weak hydrophobic. | Differences in aromaticity or the position of electron-withdrawing/donating groups. Excellent for aromatic isomers. |
| Pentafluorophenyl (PFP) | Aromatic, dipole-dipole, ion-exchange. | Subtle differences in electron distribution, polarity, and shape. Highly effective for positional isomers. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobic. | Can be used in both normal-phase and reverse-phase modes, offering unique selectivity for polar compounds.[6] |
| Amine (NH2) | Hydrogen bonding, anion-exchange. | Can be used in normal-phase for polar analytes and offers different selectivity than silica.[1] |
Problem 2: My Peaks are Tailing Severely.
Peak tailing leads to poor integration, inaccurate quantification, and reduced resolution.[7]
Causality: This is often caused by secondary interactions, where the basic pyrazole nitrogen interacts with acidic silanol groups present on the surface of silica-based columns.[8][9] Other causes include column overload or extra-column dead volume.
Solutions:
-
Mitigate Silanol Interactions:
-
Add a Mobile Phase Modifier: For reverse-phase HPLC, add a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase.[1] This protonates the pyrazole, but more importantly, it protonates the free silanol groups, "masking" them and preventing secondary interactions.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If you are using an older column, upgrading can significantly improve peak shape.
-
-
Check for Column Overload:
-
Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[8]
-
-
Address Potential Hardware Issues:
-
Extra-column Volume: Ensure you are using tubing with the smallest possible internal diameter and length between the injector, column, and detector to minimize band broadening.[9]
-
Problem 3: My Retention Times are Drifting and Not Reproducible.
Causality: This points to an unstable chromatographic system. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[8]
Solutions:
-
Ensure Proper Column Equilibration: Before starting a run, flush the column with at least 10-20 column volumes of the initial mobile phase. When switching between different mobile phases, especially those with buffers, flush extensively to ensure the column environment is stable.
-
Verify Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is consistent batch-to-batch. Premixing the aqueous and organic components can improve reproducibility over on-line gradient mixing for some systems.[8]
-
Control Column Temperature: Use a column oven. Even minor fluctuations in lab temperature can affect mobile phase viscosity and retention times. A stable temperature of 30-40°C is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic mode to start with for pyrazole carbonitrile isomer separation?
For high-resolution analytical work and purification, Reverse-Phase HPLC (RP-HPLC) is the most common and versatile starting point.[10] It is compatible with a wide range of solvents and columns, and the use of aqueous mobile phases makes it suitable for subsequent analysis by mass spectrometry (MS). For preparative, large-scale separation of less polar regioisomers, Normal-Phase Flash Chromatography on silica gel is often employed.[1]
Q2: I'm trying to separate enantiomers. Will these methods work?
No. Enantiomers have identical physical properties in an achiral environment and will not be separated on standard columns. You must use a chiral stationary phase (CSP).[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating pyrazole enantiomers.[12] Method development involves screening different chiral columns and mobile phase systems (normal phase, polar organic, or reverse phase).[12][13]
Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?
SFC is an excellent alternative to normal-phase HPLC, particularly for preparative-scale purification. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[14] SFC is particularly well-suited for chiral separations and for purifying less polar compounds.[11][14] The easy removal of CO2 post-collection simplifies sample recovery.[14]
Q4: How can I confirm the identity of my separated isomer peaks?
Chromatography alone does not confirm identity. After separating the isomers, you must collect the fractions for each peak and perform spectroscopic analysis.
-
Mass Spectrometry (MS): While isomers have the same mass, their fragmentation patterns in MS/MS might differ, providing structural clues.
-
Nuclear Magnetic Resonance (NMR): This is the definitive technique. 1H and 13C NMR will confirm the substitution pattern for regioisomers. For enantiomers, you would need to use a chiral shift reagent.[15]
Q5: My pyrazole compound seems to be degrading on the silica gel column. What can I do?
Some pyrazole derivatives can be sensitive to the acidic nature of standard silica gel.[1]
-
Deactivate the Silica: Add a small amount of a base like triethylamine (~0.5-1%) to your eluent. This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a more neutral stationary phase like alumina or Florisil.[1]
Visualized Workflow: Systematic HPLC Method Development
The following diagram outlines a logical workflow for systematically developing a robust HPLC method for isomer separation.
Caption: A decision workflow for systematic HPLC method development for isomers.
Protocol: Generic Scouting Gradient for Reverse-Phase HPLC
This protocol provides a starting point for assessing the separability of your pyrazole carbonitrile isomers on a standard C18 column.
Objective: To quickly determine if a C18 stationary phase offers any selectivity for the isomer pair and to establish an approximate elution composition.
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile
-
Sample: Isomer mixture dissolved in 50:50 Water:Acetonitrile at ~1 mg/mL
Methodology:
-
System Preparation:
-
Purge all solvent lines to remove air bubbles.
-
Equilibrate the column with the starting mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: UV-Vis at an appropriate wavelength for your compounds (e.g., 254 nm).
-
-
Gradient Program:
-
Time (min) | %A | %B
-
0.0 | 95 | 5
-
20.0 | 5 | 95
-
25.0 | 5 | 95
-
25.1 | 95 | 5
-
30.0 | 95 | 5
-
-
Data Analysis:
-
Examine the resulting chromatogram.
-
If two peaks are observed (even if poorly resolved): There is potential for separation on this phase. The elution time can be used to design a shallower, more focused gradient for optimization.
-
If only one sharp peak is observed: The isomers are co-eluting under these conditions. It is time to screen alternative stationary phases (e.g., PFP, Phenyl-Hexyl) or explore different mobile phase pH conditions.
-
References
-
Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Retrieved from [Link]
-
KAUST Core Labs. (2020, October 29). An innovative separation process for xylene isomers. KAUST Discovery. Retrieved from [Link]
-
Siddiqui, F. A., et al. (n.d.). A review on method development by hplc. SciSpace. Retrieved from [Link]
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. Retrieved from [Link]
-
Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. Retrieved from [Link]
-
Armstrong, D. W. (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Retrieved from [Link]
-
ResearchGate. (2023, January). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved from [Link]
-
Dong, M. W. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]
-
Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024, July 19). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674. Retrieved from [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Retrieved from [Link]
-
Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. Retrieved from [Link]
-
Separation Science. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Separation Science. Retrieved from [Link]
-
American Chemical Society. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Chemistry For Everyone. (2025, February 1). How Does pH Affect Chromatography? YouTube. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An innovative separation process for xylene isomers [corelabs.kaust.edu.sa]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
Identifying and minimizing side reactions in the synthesis of 1-phenyl-1H-pyrazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic synthesis. As specialists in synthetic methodology, we understand that the path from starting materials to a pure, well-characterized final product is often fraught with challenges. The synthesis of 1-phenyl-1H-pyrazoles, a privileged scaffold in medicinal chemistry and materials science, is a prime example. While seemingly straightforward, common synthetic routes like the Knorr condensation are notorious for specific, recurring side reactions—particularly concerning regioselectivity.
This guide is designed to function as a direct line to an experienced application scientist. We will move beyond textbook procedures to address the practical issues you encounter at the bench. Here, we dissect common problems, explain the underlying chemical principles, and provide robust, field-proven troubleshooting strategies to help you identify and minimize the formation of unwanted side products.
Section 1: Troubleshooting the Knorr Pyrazole Synthesis
The condensation of a 1,3-dicarbonyl compound with phenylhydrazine is the most common and versatile method for constructing the 1-phenyl-pyrazole core. However, its simplicity belies a significant challenge when using unsymmetrical dicarbonyls: the formation of regioisomeric products.
FAQ 1: I'm getting a mixture of two isomers in my reaction between an unsymmetrical 1,3-diketone and phenylhydrazine. How can I improve the regioselectivity?
Answer:
This is, by far, the most frequent issue encountered in the Knorr pyrazole synthesis. The formation of two regioisomers, which are often difficult to separate, stems from the initial nucleophilic attack of the phenylhydrazine at one of the two non-equivalent carbonyl carbons of your 1,3-dicarbonyl substrate.[1][2] The reaction can proceed via two competing pathways, as illustrated below.
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
The key to controlling the outcome lies in influencing which of these initial attacks is favored. Here are several proven strategies:
1. Strategic Solvent Selection (The "Fluorinated Alcohol Effect"):
This is one of the most effective and easily implemented solutions. Standard solvents like ethanol often give poor selectivity. However, switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve the regioselectivity.[3][4]
-
Causality: Fluorinated alcohols are highly polar, non-coordinating, and possess strong hydrogen-bond donating ability. It is proposed that they preferentially solvate and stabilize the hydrazone intermediate that leads to the thermodynamically favored pyrazole product, thereby increasing the energy barrier for the competing pathway.[4] The result is a significant shift in the isomeric ratio.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Solvent | Regioisomeric Ratio (A:B) | Reference |
|---|---|---|---|
| 1,1,1-Trifluoro-2,4-pentanedione | Ethanol | 2.3 : 1 | [4] |
| 1,1,1-Trifluoro-2,4-pentanedione | TFE | > 50 : 1 | [4] |
| Benzoylacetone | Ethanol | 1.5 : 1 | [3] |
| Benzoylacetone | HFIP | > 20 : 1 |[3] |
2. Control of Reaction pH:
The Knorr synthesis is typically acid-catalyzed.[5] The initial attack of the weakly nucleophilic phenylhydrazine is often the rate-determining step, and this can be influenced by pH.
-
Under strongly acidic conditions: Both carbonyls are protonated, and the hydrazine may attack the less sterically hindered or more electronically favorable site with only slight preference.
-
Under mildly acidic or neutral conditions: The difference in the inherent reactivity of the two carbonyls becomes more pronounced. A ketone is generally more electrophilic than an ester, for instance. By running the reaction in a non-acidic solvent or with only a catalytic amount of a weak acid (e.g., acetic acid), you can often favor attack at the more reactive carbonyl center.
Troubleshooting Protocol: Enhancing Regioselectivity
-
Solvent Exchange: Prepare two small-scale trial reactions. Run one in your standard solvent (e.g., ethanol) and the other in 2,2,2-trifluoroethanol (TFE). Use the same reactant concentrations and temperature.
-
Monitor Progress: After a few hours, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the regioisomeric ratio.
-
Optimize Temperature: If the TFE reaction shows improved selectivity but is sluggish, gently heat the reaction to 35-50 °C.
-
pH Adjustment (If Solvent Exchange is Insufficient): If TFE is not effective or available, run the reaction in a neutral solvent like toluene or 1,4-dioxane. Add a catalytic amount (0.1 eq) of acetic acid. Compare this to a reaction with a stronger acid like p-toluenesulfonic acid (p-TsOH).
-
Analyze and Scale: Based on the best ratio obtained in the trials, scale up the optimized reaction.
FAQ 2: My reaction is slow, and I'm isolating the uncyclized phenylhydrazone intermediate. How can I drive the reaction to completion?
Answer:
This issue indicates that the initial condensation to form the hydrazone is occurring, but the subsequent intramolecular cyclization and dehydration steps are kinetically hindered.[1] This can be due to several factors:
-
Insufficient Thermal Energy: The cyclization and especially the final dehydration step require energy to overcome the activation barrier.
-
Reversibility: The dehydration step is reversible. If the water produced is not removed, the equilibrium may not favor the final aromatic pyrazole product.
-
Steric Hindrance: Bulky substituents on the dicarbonyl or the phenylhydrazine can slow the intramolecular ring-closing step.
Troubleshooting Protocol: Driving Cyclization and Dehydration
-
Increase Temperature: If you are running the reaction at room temperature, increase the temperature to the reflux temperature of the solvent (e.g., ~78 °C for ethanol).
-
Add an Acid Catalyst: If you are running under neutral conditions, add a catalyst. A few drops of glacial acetic acid is often sufficient to protonate the remaining carbonyl group, making it more electrophilic for the intramolecular attack.[6] For very stubborn cases, a stronger acid like p-TsOH can be used.
-
Remove Water: The most robust method to ensure complete dehydration is to use a Dean-Stark apparatus.
-
Setup: Use a solvent that forms an azeotrope with water, such as toluene or benzene (use with caution).
-
Procedure: Assemble the reaction flask, Dean-Stark trap, and condenser. Fill the trap with the solvent. Heat the reaction to reflux. The water-solvent azeotrope will distill into the trap, where the denser water will separate and collect at the bottom, effectively removing it from the reaction and driving the equilibrium forward.
-
-
Monitor by TLC: Check the reaction progress using thin-layer chromatography (TLC).[7] The hydrazone intermediate will likely have a different Rf value than the final, more aromatic pyrazole product. The reaction is complete when the hydrazone spot is no longer visible.
FAQ 3: My final product is contaminated with its regioisomer, and they are inseparable by column chromatography. What purification strategies can I use?
Answer:
Separating regioisomers with very similar polarities is a significant purification challenge. When standard silica gel chromatography fails, you must employ alternative strategies that exploit more subtle differences between the molecules.
1. Fractional Crystallization:
This is the most powerful and scalable technique if a suitable solvent system can be found. The two isomers, despite their similarities, will have different crystal packing energies and solubilities.
-
Protocol:
-
Dissolve the crude isomeric mixture in a minimum amount of a hot solvent in which the product has moderate solubility (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
-
Allow the solution to cool very slowly to room temperature, and then cool further in a refrigerator or freezer.
-
If crystals form, isolate them by filtration. Take a small sample of the crystals and the mother liquor.
-
Analyze both fractions by ¹H NMR or LC-MS to determine if the crystallization has enriched one isomer.
-
If enrichment is observed, re-crystallize the solid material from the same or a different solvent system to achieve higher purity. This may need to be repeated several times.
-
2. Purification via Acid Salt Formation:
This chemical separation technique leverages potential differences in the pKa or crystal lattice energies of the protonated pyrazole salts.[8]
-
Causality: The basicity of the pyrazole nitrogen atoms can be subtly different between the two regioisomers due to the influence of the nearby substituents. This can lead to one isomer forming a more stable or less soluble salt than the other.
-
Protocol:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of an acid (e.g., HCl in ether, or methanesulfonic acid) dropwise while stirring.
-
If a precipitate (the pyrazolium salt) forms, continue adding acid until precipitation appears complete.
-
Isolate the salt by filtration.
-
Neutralize the salt by dissolving it in water and adding a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic.
-
Extract the free pyrazole back into an organic solvent (e.g., dichloromethane or ethyl acetate), dry, and evaporate the solvent.
-
Analyze the purity of the recovered pyrazole. You may also need to process the filtrate from the salt formation step to recover the other isomer.
-
Caption: Decision workflow for purifying regioisomeric pyrazoles.
Section 2: Troubleshooting N-Arylation of Pyrazoles
For certain targets, it may be more efficient to construct the pyrazole ring first and then introduce the N-phenyl group via a cross-coupling reaction. Copper-catalyzed N-arylation (Ullmann condensation) is a common method.
FAQ 4: My copper-catalyzed N-arylation of pyrazole with an aryl halide is giving low yields. How can I optimize the reaction?
Answer:
Low yields in copper-catalyzed N-arylations are typically due to suboptimal reaction parameters. Unlike palladium catalysis, these reactions are often highly sensitive to the specific combination of ligand, base, and solvent. In some difficult cases, N-arylation of the ligand itself can be a side reaction, consuming the ligand and slowing the desired process.[9]
Key Parameters for Optimization:
-
Copper Source and Ligand: While CuI is a common and effective catalyst, the choice of ligand is critical. Simple, inexpensive diamine ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are often very effective at accelerating the reaction and preventing catalyst decomposition.[10]
-
Base: The base is required to deprotonate the pyrazole N-H, making it nucleophilic. A strong, non-nucleophilic base is needed. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) due to its higher solubility in organic solvents and the ability of the cesium cation to break up copper aggregates.
-
Solvent: A high-boiling point, polar aprotic solvent is usually required to achieve the necessary temperatures (typically >100 °C). N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are common choices.
-
Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. If you are using an aryl chloride, the reaction will be much more challenging and may require a more specialized catalyst system or higher temperatures.[11]
Table 2: Recommended Starting Conditions for N-Arylation of Pyrazole
| Component | Recommendation | Rationale |
| Catalyst | CuI (5-10 mol%) | Common, effective copper(I) source. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) | Accelerates reductive elimination, stabilizes catalyst. |
| Base | Cs₂CO₃ (2.0 equivalents) | Strong base, good solubility, promotes active catalyst. |
| Solvent | DMF or Dioxane | High boiling point, good solvating properties. |
| Temperature | 110-130 °C | Sufficient thermal energy for oxidative addition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the copper(I) catalyst. |
Troubleshooting Steps:
-
If your reaction with an aryl bromide is failing, first try switching the base from K₂CO₃ to Cs₂CO₃.
-
If that doesn't improve the yield, introduce a ligand like 1,10-phenanthroline.
-
Ensure your reagents are anhydrous, as water can interfere with the catalytic cycle.
-
If all else fails, consider an alternative coupling partner like an arylboronic acid (Chan-Lam coupling), which can sometimes proceed under milder conditions.[10]
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 24, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved January 24, 2026, from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved January 24, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2024). Design, Synthesis and Pharmacological Evaluation of 1- Phenyl-4,5-Dihydro-1H-Pyrazoles Derivative by in- Vitro and in-Silico Methods: A Combined Approach. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Omega. Retrieved January 24, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved January 24, 2026, from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Canadian Science Publishing. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. jk-sci.com [jk-sci.com]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Pyrazole Ring Formation
Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with actionable insights and field-proven protocols to overcome common challenges in your experiments. This guide is structured to address specific issues you may encounter, explaining the underlying chemical principles to empower your optimization efforts.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: My reaction yield is consistently low or the reaction is not going to completion.
Potential Causes & Diagnostic Steps:
Low conversion of starting materials is a frequent hurdle. The root cause often lies in suboptimal reaction conditions that fail to overcome the activation energy of the key steps: condensation and cyclization/dehydration.
-
Inadequate Catalyst Activity: Many pyrazole syntheses, especially the classic condensation of 1,3-dicarbonyls with hydrazines, benefit from catalysis. Running the reaction without a catalyst can result in failure to proceed.[1]
-
Suboptimal Temperature: The reaction may be too slow at room temperature, while excessively high temperatures can lead to decomposition of starting materials or products, thereby reducing the yield.[1]
-
Improper Solvent Choice: The solvent plays a crucial role in reactant solubility and in mediating the reaction mechanism, particularly the dehydration step.
-
Reaction Monitoring: Are you certain the reaction has stalled? Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if starting materials are still present after the expected reaction time.
Solutions & Protocols:
-
Introduce a Catalyst: If you are not using one, consider adding a catalyst. For the condensation of 1,3-diketones and hydrazines, both acid and base catalysis can be effective.
-
Acid Catalysis: A catalytic amount of a strong acid like HCl can accelerate the dehydration steps.[2] An eco-friendly option is using a Lewis acid catalyst like lithium perchlorate or nano-ZnO.[1][2]
-
Protocol Example (Acid Catalysis): To a solution of your 1,3-dicarbonyl compound (1 mmol) and hydrazine derivative (1.1 mmol) in N,N-dimethylacetamide (DMAc, 5 mL), add 2-3 drops of 10 N HCl. Stir at room temperature and monitor by TLC.[2]
-
-
Optimize Reaction Temperature:
-
If the reaction is sluggish at room temperature, gradually increase the heat. A good starting point is 60 °C.[1]
-
Be cautious, as temperatures above a certain optimum (e.g., >60-80 °C) can sometimes lead to a decrease in yield due to side reactions or degradation.[1] A temperature screen (e.g., 40°C, 60°C, 80°C) is recommended for a new system.
-
-
Re-evaluate Your Solvent:
-
For reactions involving dehydration, switching from a protic solvent like ethanol to an aprotic dipolar solvent (e.g., DMF, DMAc) can significantly improve yields by facilitating the removal of water.[2]
-
Issue 2: I am getting a mixture of regioisomers that are difficult to separate.
Potential Causes & Diagnostic Steps:
This is the most common problem when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The two nitrogen atoms of the hydrazine and the two carbonyl carbons of the diketone present two possible orientations for cyclization, leading to two different regioisomers.[1][2]
-
Symmetry of Reactants: Confirm that your 1,3-dicarbonyl is indeed unsymmetrical. If it is, regioisomer formation is highly probable under standard conditions.
-
Reaction Conditions: Standard conditions, such as refluxing in ethanol, often give poor regioselectivity, resulting in nearly equimolar mixtures of isomers.[2]
-
Characterization: Use Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to confirm the presence and ratio of the two isomers.
Solutions & Protocols:
Controlling regioselectivity requires biasing one reaction pathway over the other. This is typically achieved by exploiting electronic and steric differences between the two carbonyl groups.
-
Solvent and Acidity Control (Gosselin's Protocol): This is a highly effective method. The combination of an aprotic dipolar solvent and a strong acid promotes a specific reaction pathway. The selectivity is particularly high when one of the diketone substituents is a strong electron-withdrawing group like -CF₃.[2]
-
Mechanism Insight: In an acidic medium, the less sterically hindered and more electronically stable enamine intermediate is favored, guiding the cyclization to a single major product.
-
Protocol for High Regioselectivity: Dissolve the arylhydrazine hydrochloride (1 mmol) and the 4,4,4-trifluoro-1-arylbutan-1,3-dione (1 mmol) in DMAc (5 mL). Stir at room temperature for 4-6 hours. This method has been shown to yield regioselectivity as high as 98:2.[2]
-
-
Exploit Steric Hindrance: If one side of your diketone is significantly more sterically hindered, the initial nucleophilic attack from the hydrazine will likely occur at the less hindered carbonyl, which can favor one isomer.
Troubleshooting Decision Tree: Low Product Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyrazole synthesis?
The ideal solvent should fully dissolve your starting materials and facilitate the key chemical transformations.
| Solvent Class | Examples | When to Use | Rationale & Causality |
| Polar Protic | Ethanol, Acetic Acid | Traditional Knorr synthesis, when simplicity is desired. | Can act as a proton source to activate carbonyls but may hinder the final dehydration step. Often requires heating. Can lead to poor regioselectivity with unsymmetrical substrates.[2] |
| Aprotic Dipolar | DMF, DMAc, NMP | When high yield and high regioselectivity are critical. | These solvents excel at dissolving polar reactants and intermediates. They do not interfere with the dehydration step, and their use, especially with an acid catalyst, can dramatically accelerate the reaction and improve regioselectivity.[2] |
| Non-Polar | Toluene, Xylene | For reactions requiring high temperatures and azeotropic removal of water. | Often used with a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium towards the pyrazole product. |
| Green Solvents | Ethylene Glycol, Water | When developing environmentally benign protocols. | Can be effective, often in conjunction with specific catalysts like nano-ZnO, but may require more optimization.[1][2] |
Q2: What is the role of a catalyst in pyrazole formation?
A catalyst increases the reaction rate without being consumed. In pyrazole synthesis from 1,3-dicarbonyls, catalysts are essential for activating the substrates.[1]
-
Acid Catalysts (Brønsted or Lewis): An acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. This accelerates the initial condensation. Acids are also crucial for catalyzing the subsequent dehydration of the cyclic intermediate to form the aromatic pyrazole ring.[2]
-
Base Catalysts: A base can deprotonate the hydrazine, increasing its nucleophilicity for the initial attack on the carbonyl.
Q3: My starting 1,3-dicarbonyl is unstable. What can I do?
Some 1,3-dicarbonyls are prone to degradation. A robust solution is to generate it in situ. This one-pot approach avoids isolating the sensitive intermediate.[3]
-
Experimental Protocol (In Situ Generation): A ketone can be reacted with an acid chloride in the presence of a suitable base to form the 1,3-diketone. Without purification, the hydrazine is then added directly to the reaction mixture to proceed with the pyrazole formation. This method is particularly useful for accessing previously inaccessible pyrazoles.[3]
General Optimization Workflow
This diagram provides a structured approach to optimizing a new pyrazole synthesis reaction.
Caption: A phased approach to pyrazole synthesis optimization.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kula, K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-553. [Link]
-
Gomma, A. M., & Ali, M. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7640. [Link]
-
Ziarani, G. M., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
Sources
Troubleshooting NMR peak assignment for substituted pyrazole regioisomers
A Senior Application Scientist's Guide to NMR Peak Assignment
Welcome to the technical support center for the structural elucidation of substituted pyrazole regioisomers. As a Senior Application Scientist, I understand that the synthesis of pyrazoles can often yield a mixture of regioisomers, or a single isomer whose identity is not immediately obvious. The subtle differences between, for example, a 1,3,5-trisubstituted pyrazole and its 1,4,5-isomer, can present a significant challenge for unambiguous characterization. Misassignment of a lead compound's structure in a drug discovery pipeline can have profound consequences, wasting valuable time and resources.
This guide is designed to provide you, the research scientist, with a logical, field-proven framework for tackling these challenges head-on. We will move beyond simple data reporting and delve into the causality behind experimental choices, empowering you to confidently assign the correct structure to your synthesized molecules.
Frequently Asked Questions (FAQs)
Q1: Why can't I definitively assign my pyrazole's substitution pattern from a standard 1D ¹H NMR spectrum alone?
While a 1D ¹H NMR spectrum is an essential first step, it often leads to ambiguity for several reasons. The electronic environment of protons on the pyrazole ring can be very similar between different regioisomers, leading to overlapping signals and comparable coupling constants. Furthermore, in N-unsubstituted pyrazoles, rapid proton exchange (prototropic tautomerism) between the two nitrogen atoms can occur, leading to an averaged spectrum where the C3 and C5 positions become chemically equivalent. This makes it impossible to determine the position of a substituent based on the proton signal it replaces.
Q2: I have a mixture of two regioisomers. What is the quickest way to determine the major and minor components?
The most straightforward approach is to identify a few well-resolved, non-overlapping proton signals in the ¹H NMR spectrum that are unique to each isomer. Integrate these distinct signals. The ratio of the integrals will directly correspond to the molar ratio of the two regioisomers in your sample. The key is to ensure the signals you choose are truly unique to each compound and are not subject to any overlapping resonances.
Q3: What are the most powerful and essential NMR experiments for distinguishing pyrazole regioisomers?
For definitive structural assignment, two-dimensional (2D) NMR spectroscopy is indispensable. The two most critical experiments are:
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is the primary tool for piecing together the carbon skeleton and definitively placing substituents on the pyrazole ring.[1][2]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. It is invaluable for confirming assignments made by HMBC and for determining the relative orientation of substituents.[1][3]
Advanced Troubleshooting Guides
Q4: I've synthesized an N-substituted pyrazole with another substituent on either the C3 or C5 position. How do I prove which isomer I have?
This is a classic and critical challenge. A combination of HMBC and NOESY experiments provides an unambiguous answer. Let's consider the example of an N-methyl pyrazole substituted with a phenyl group at either C3 or C5.
The Causality: The key is to find a correlation between a proton on a known substituent and a specific atom in the pyrazole core. The N-methyl group is our perfect "anchor" because its position at N1 is certain.
Troubleshooting Workflow:
-
Acquire a ¹H NMR: Assign the N-methyl singlet and the pyrazole ring protons as best as possible.
-
Acquire an HMBC Spectrum: Look for long-range correlations from the N-methyl protons. The protons of the N-methyl group will show a strong three-bond correlation (³JCH) to the C5 carbon of the pyrazole ring and a two-bond correlation (²JCH) to the C3 carbon.
-
Acquire a NOESY Spectrum: The protons of the N-methyl group are spatially close to the proton at the C5 position (H5). Therefore, a clear cross-peak between the N-methyl protons and H5 will be observed in the NOESY spectrum.[1]
The Verdict:
-
1,5-Isomer (N-methyl, C5-phenyl): You will observe a strong NOE correlation between the N-methyl protons and the protons of the C5-phenyl group. In the HMBC, the N-methyl protons will correlate to the now quaternary C5.
-
1,3-Isomer (N-methyl, C3-phenyl): You will observe a strong NOE correlation between the N-methyl protons and the H5 proton of the pyrazole ring. The H5 proton will be a distinct signal in your ¹H NMR. In the HMBC, the N-methyl protons will correlate to the C5 carbon, which will have a proton attached (verifiable with an HSQC experiment).[1][3]
Visualization: Differentiating N-Substituted Regioisomers
Caption: Decision tree for assigning 1,3- vs 1,5-isomers.
Q5: My pyrazole is heavily substituted, and the ¹H NMR is an uninterpretable mess of overlapping signals. What is a systematic approach to achieve full assignment?
For complex molecules, a multi-faceted 2D NMR approach is required. This strategy builds the structure piece by piece, ensuring each connection is validated.
Systematic Workflow for Complex Structures:
Caption: Systematic 2D NMR workflow for complex structures.
-
¹H-¹H COSY: Identifies all proton-proton coupling networks. This will allow you to trace out the protons on a substituted phenyl ring or an alkyl chain, defining molecular "fragments."
-
¹H-¹³C HSQC: This is a crucial step that unambiguously links every proton to the carbon it is directly attached to. It creates a set of ¹H-¹³C pairs.
-
¹H-¹³C HMBC: This is where the structure is assembled. By looking at correlations from protons to carbons 2-3 bonds away, you can connect the fragments identified in the COSY experiment. For example, you can confirm which carbon of the pyrazole ring a phenyl group is attached to by observing a correlation from the phenyl protons to that pyrazole carbon.[2]
-
¹H-¹H NOESY: This experiment validates your proposed structure. If your HMBC data suggests two groups are on adjacent carbons, the NOESY spectrum should show they are close in space. It is the ultimate self-validating check on your assignment.[1]
Q6: The NMR data is still ambiguous, or I need an orthogonal method for confirmation. What else can I do?
When experimental data is inconclusive, computational chemistry offers a powerful solution.
Computational NMR Prediction: Using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method, you can calculate the theoretical ¹H and ¹³C NMR chemical shifts for every possible regioisomer of your compound.[4][5]
The Protocol:
-
Draw all possible regioisomers in silico.
-
Perform a geometry optimization for each isomer.
-
Calculate the NMR shielding tensors using a method like GIAO/B3LYP/6-311++G(d,p).[4]
-
Convert the calculated shieldings to chemical shifts by referencing them against a standard (e.g., TMS).
-
Compare the predicted spectra for each isomer against your experimental spectrum. The isomer with the lowest deviation (e.g., lowest mean absolute error) between calculated and experimental shifts is the most probable structure.
This method is highly effective and provides strong, independent evidence to support your experimental assignment.
Experimental Protocols
Protocol 1: Acquiring a High-Quality HMBC Spectrum
-
Objective: To detect ²JCH and ³JCH correlations for structural assembly.
-
Methodology:
-
Sample Preparation: Prepare a reasonably concentrated sample (5-15 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to ensure a good signal-to-noise ratio.
-
Spectrometer Setup: Tune and shim the spectrometer carefully. Obtain a standard ¹H and ¹³C spectrum first to determine the spectral widths for both nuclei.
-
Experiment Selection: Choose a gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems). Gradient selection is crucial for clean spectra with minimal artifacts.
-
Key Parameter Optimization:
-
CNST2 (J-coupling evolution delay): This delay is optimized for the long-range coupling constant you want to observe, typically set for a J value of 8-10 Hz. This corresponds to a delay of approximately 62.5 ms (1/(2*J)). This value is a good compromise for detecting a range of couplings.
-
Acquisition Time: Ensure a sufficiently long acquisition time in the direct dimension (F2) to resolve proton signals.
-
Number of Scans (ns): Depending on concentration, use 8 to 32 scans per increment.
-
Number of Increments (td in F1): Use at least 256 increments in the indirect (¹³C) dimension for adequate resolution.
-
-
Processing: Apply a sine-bell or qsine window function in both dimensions before Fourier transformation to improve resolution.
-
Reference Data
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Substituted Pyrazoles in CDCl₃ or DMSO-d₆. (Note: These are approximate ranges. Actual shifts are highly dependent on the specific nature and position of substituents.)
| Atom Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| H3 / C3 | 7.5 - 8.0 | 138 - 155 | H3 is often downfield of H5. C3 is highly sensitive to the N2 substituent. |
| H4 / C4 | 6.2 - 6.8 | 100 - 115 | H4 often appears as a triplet (or dd). C4 is typically the most upfield carbon.[6] |
| H5 / C5 | 7.3 - 7.8 | 128 - 145 | H5 is often upfield of H3. C5 is highly sensitive to the N1 substituent. |
| N1-H | 10.0 - 14.0 | - | Very broad signal, often exchanges with water. Shift is highly dependent on solvent and concentration.[6] |
References
-
Fravolini, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]
-
Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Available at: [Link]
-
Jiménez, F. R., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]
-
Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
Pretsch, E., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds. Available at: [Link]
-
Salum, K., et al. (2020). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). ResearchGate. Available at: [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Reddy, C. S., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
Fravolini, A., et al. (2022). Relevant NMR couplings observed in NOESY and HMBC spectra of 8... ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]
-
Anet, F. A. L., & Bavin, P. M. G. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]
-
Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis & Drug Development
Guide: Preventing Unwanted Oxidation of the Methylthio Group in Pyrazoles
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing compounds, particularly those bearing a methylthio (-SCH₃) substituent. The methylthio group is a valuable functional handle, but its susceptibility to oxidation can lead to undesired byproducts, impacting yield, purity, and the biological activity of target molecules. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you maintain the integrity of your compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group on my pyrazole so prone to oxidation?
The sulfur atom in a methylthio group (a thioether) possesses two lone pairs of electrons, making it a nucleophilic and electron-rich center. This inherent electronic property renders it susceptible to attack by a wide range of electrophilic oxidizing agents. The oxidation typically proceeds in two stages: first to the sulfoxide (S=O) and then, under stronger conditions, to the sulfone (O=S=O). The specific electronic environment of the pyrazole ring can further influence this reactivity.
Q2: What are the primary oxidation byproducts I should be looking for?
You will primarily encounter two oxidation products:
-
Methylsulfinyl-pyrazole (Sulfoxide): The first oxidation state, where one oxygen atom is added to the sulfur. Sulfoxides are often useful synthetic intermediates themselves, but an uncontrolled formation is a common problem.[1]
-
Methylsulfonyl-pyrazole (Sulfone): The second and generally more stable oxidation state, where two oxygen atoms are attached to the sulfur. Over-oxidation to the sulfone is a frequent issue when attempting to isolate the sulfoxide.[1]
The diagram below illustrates this common degradation pathway.
Caption: Oxidation of a methylthio group to sulfoxide and sulfone.
Q3: Which common lab reagents and conditions are the biggest culprits for causing this oxidation?
Unwanted oxidation can arise from both intentionally added reagents and overlooked environmental factors. Vigilance is key.
| Reagent/Condition | Risk Level | Causality & Rationale |
| Hydrogen Peroxide (H₂O₂) | High | A powerful, common, and inexpensive oxidant. Its use, even in catalytic amounts or as a byproduct, can lead to rapid and selective oxidation of sulfides.[1][2][3] |
| Peroxy Acids (m-CPBA, etc.) | High | Specifically designed for epoxidations and other oxidation reactions. They are highly electrophilic and will readily oxidize thioethers. |
| Atmospheric Oxygen (Air) | Moderate | Prolonged exposure to air, especially in the presence of light, trace metals, or radical initiators, can cause slow oxidation over time. This is a primary concern for long-term storage. |
| Metal Catalysts (e.g., Mn, W) | Moderate | Certain transition metals can catalyze oxidation reactions using milder oxidants like H₂O₂ or even molecular oxygen.[1][4] Be mindful of the catalytic systems you employ for other transformations. |
| Dimethyl Sulfoxide (DMSO) | Low-Moderate | While generally a stable solvent, at elevated temperatures (>70-100°C), DMSO can act as an oxidant, particularly in the synthesis of certain pyrazole derivatives.[5] |
| Hypervalent Iodine Reagents | High | Reagents like Dess-Martin periodinane (DMP) or those based on PhICl₂ are potent oxidants and can affect thioethers.[6] |
Q4: How can I reliably detect and quantify the level of oxidation in my sample?
Accurate detection is crucial for troubleshooting. A multi-pronged analytical approach is recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and common technique. You can easily identify your starting material and the corresponding sulfoxide (+16 Da) and sulfone (+32 Da) adducts by their mass-to-charge ratio. LC-MS is advantageous for quantifying oxidation levels on a proteome-wide scale as well.[7]
-
High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can often achieve baseline separation of the thioether, sulfoxide, and sulfone due to their significant differences in polarity. The sulfoxide and sulfone are considerably more polar and will have shorter retention times on reverse-phase columns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The methyl protons (-SCH₃) will experience a downfield shift upon oxidation. Expect a shift of ~0.2-0.5 ppm for the sulfoxide (-S(O)CH₃) and a further downfield shift for the sulfone (-S(O)₂CH₃).
-
¹³C NMR: A similar downfield shift will be observed for the methyl carbon.
-
Troubleshooting Guide: A Root Cause Analysis Workflow
If you've confirmed that your methylthio pyrazole is oxidizing, use the following workflow to diagnose and solve the problem.
Caption: Workflow for troubleshooting unwanted oxidation.
Preventative Strategies & Protocols
The most effective strategy against oxidation is prevention. The following protocols provide a framework for handling sensitive methylthio pyrazoles.
Strategy 1: Rigorous Control of the Chemical Environment
The first line of defense is to eliminate contact with atmospheric oxygen. This is non-negotiable for both storage and reaction setup.
Protocol 1: Inert Atmosphere Handling and Storage
-
Material Preparation:
-
Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.
-
Use amber glass vials or wrap standard vials in aluminum foil to protect from light, which can catalyze oxidation.
-
-
Inert Atmosphere:
-
For solid compounds, flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes before sealing. Use a septum-sealed cap for easy access.
-
For solutions, use solvents that have been thoroughly degassed. The most effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes prior to use.
-
-
Storage:
-
Store the sealed, inerted vial at low temperatures, preferably at -20°C for long-term storage.
-
For stock solutions, consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01 mol%). Sulfur-containing antioxidants like glutathione can also be effective in biological systems.[8][9]
-
Strategy 2: Judicious Selection of Reagents and Reaction Conditions
Many synthetic transformations can be achieved using multiple reagents. Always choose the path that avoids known oxidants.
Protocol 2: Performing a Reaction Under Oxygen-Free Conditions
-
Reagent Selection:
-
Before starting, review every reagent and catalyst in your planned synthesis. Cross-reference with the "culprits" table in the FAQ section.
-
If a reaction requires an oxidant for a different part of the molecule, the thioether is at high risk. In such cases, a protecting group strategy (see Strategy 3) may be unavoidable.
-
-
Reaction Setup:
-
Assemble your dry glassware.
-
Add your solid methylthio pyrazole and any other solid reagents.
-
Seal the flask with a rubber septum and purge the vessel with argon or nitrogen for 5-10 minutes. This is achieved by inserting a needle connected to the gas line and a second needle to act as an outlet.
-
Using a cannula or gas-tight syringe, add your degassed solvents and liquid reagents through the septum.
-
Maintain a positive pressure of inert gas throughout the reaction (e.g., by connecting the flask to a gas line with a bubbler).
-
-
Monitoring and Workup:
-
When taking aliquots for reaction monitoring (TLC, LC-MS), do so under a positive flow of inert gas to prevent introducing air into the reaction mixture.
-
Upon completion, quench the reaction appropriately and proceed immediately to workup and purification to minimize air exposure.
-
Strategy 3: Thioether Protection (A Strategy of Last Resort)
Protecting a thioether is generally not a preferred route due to the harsh conditions often required for deprotection. However, if you must use a strong oxidant in your synthetic sequence, it may be necessary. Thioethers can be protected by converting them to a sulfonium salt, which is resistant to oxidation.
Protocol 3: Protection as a S-Methylsulfonium Salt and Deprotection
-
Protection:
-
Dissolve the methylthio pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetone.
-
Cool the solution to 0°C.
-
Add a strong alkylating agent such as methyl trifluoromethanesulfonate (MeOTf) or trimethyloxonium tetrafluoroborate (Me₃OBF₄) (1.1 eq) dropwise.
-
Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
The resulting sulfonium salt is often insoluble and can be isolated by filtration or by precipitation with a non-polar solvent like diethyl ether.
-
-
Perform Oxidative Reaction:
-
Use the isolated sulfonium salt in your subsequent reaction that requires strongly oxidizing conditions. The positively charged sulfur is now resistant to further oxidation.
-
-
Deprotection:
-
Deprotection is typically achieved by nucleophilic demethylation.
-
Dissolve the sulfonium salt in a polar aprotic solvent like DMF or DMSO.
-
Add a nucleophile such as sodium thiophenoxide or triphenylphosphine and heat the reaction.
-
Monitor the reaction for the reappearance of the starting methylthio pyrazole.
-
Work up and purify as required.
-
References
-
Forchetta, M., Sabuzi, F., Stella, L., Conte, V., & Galloni, P. (2022). A Metal-Free Quinoid-Catalyzed Selective Photo-Oxidation of Thioethers to Sulfoxides with O2. The Journal of Organic Chemistry, 87(21), 14016–14025. [Link]
-
Bahrami, K., Khodaei, M. M., & Yousefi, B. (2008). A “green” highly selective oxidation of organic sulfides to the corresponding sulfoxides was developed using hydrogen peroxide and glacial acetic acid. Journal of the Iranian Chemical Society, 5(4), 673-677. [Link]
-
Yuan, C., Chen, J., Chen, M., Chen, Y., & Liu, Z. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 1284–1292. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. (Note: While not directly about oxidation, this source discusses modern synthetic methods relevant to pyrazole chemistry). [Link]
-
Science.gov. (n.d.). methyl group oxidation: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). SULFOXIDES AND SULFONES: REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). CN106866534A - 4 preparation methods of thio pyrazole compound of C.
-
Gaut, J. P., & Heinecke, J. W. (2017). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1548, 13–22. [Link]
-
Guillot, R., & Guérinot, A. (2018). Protecting Groups for Thiols Suitable for Suzuki Conditions. Organic Letters, 20(17), 5238–5241. [Link]
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]
- Google Patents. (n.d.). WO2004083468A1 - Method for preventing oxidation of sulfide minerals in sulfide ore.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Staśkiewicz, M. (n.d.). [PDF] The influence of formulation on stability of Montelukast sodium in solid dosage forms. Retrieved from [Link]
-
Ighodaro, O. M., & Akinloye, O. A. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Journal of Advances in Biology & Biotechnology, 1(2), 1-11. [Link]
-
Blomstrand, R., & Theorell, H. (1970). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: an approach to therapy against methanol poisoning. Life sciences, 9(12), 631–641. [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 25(14), 3139. [Link]
-
ResearchGate. (n.d.). 'Antioxidant' Berries, Anthocyanins, Resveratrol and Rosmarinic Acid Oxidize Hydrogen Sulfide to Polysulfides and Thiosulfate: A Novel Mechanism Underlying Their Biological Actions. Retrieved from [Link]
-
Tong, Q., Fan, Z., Yang, J., Li, Q., Chen, Y., Cheng, M., & Liu, Y. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts, 9(10), 791. [Link]
-
Krout, M. R. (n.d.). OXIDATIONS 5 Oxidations. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. Retrieved from [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. (Note: General reference for protecting group chemistry). [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]
-
ResearchGate. (n.d.). DMSO-Promoted Regioselective Synthesis of Sulfenylated pyrazoles via a Radical Pathway. Retrieved from [Link]
-
Lee, W., & Park, S. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 37(23), 4445–4450. [Link]
-
Jacob, C., Giles, G. I., Giles, N. M., & Sies, H. (2003). Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms. Perfusion, 18(5), 269–280. [Link]
-
National Institutes of Health. (n.d.). A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. Retrieved from [Link]
-
MDPI. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 5. CN106866534A - 4 preparation methods of thio pyrazole compound of C - Google Patents [patents.google.com]
- 6. BJOC - Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN [beilstein-journals.org]
- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of sulfur and selenium: a review of reactive oxygen species scavenging, glutathione peroxidase, and metal-binding antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving regioisomers in multi-component pyrazole synthesis
Technical Support Center: Pyrazole Synthesis Division
Introduction for the Advanced Researcher
Welcome to the technical support center for pyrazole synthesis. This guide is designed for experienced researchers, scientists, and professionals in drug development who are navigating the complexities of multi-component reactions (MCRs) for pyrazole synthesis. The formation of regioisomers is a persistent challenge that can significantly impact yield, purity, and the biological activity of the target compound.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose, control, and resolve issues of regioselectivity in your pyrazole synthesis workflows. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide - "My Reaction Gave a Mixture of Regioisomers. What Now?"
This section is designed as a decision-making tool to guide you from identifying a regioisomeric mixture to resolving it.
Initial Assessment: Confirming the Presence of Regioisomers
Question: How can I be certain that the multiple spots on my TLC or peaks in my LC-MS are regioisomers and not byproducts or unreacted starting materials?
Answer: Definitive confirmation requires a combination of analytical techniques. While chromatography suggests the presence of multiple components, it doesn't confirm their isomeric nature.
-
Mass Spectrometry (MS): The first and most straightforward step is to analyze your crude reaction mixture with LC-MS. Regioisomers will have the identical mass-to-charge ratio (m/z). If you observe multiple peaks with the same m/z value, you have strong evidence for isomer formation.
-
NMR Spectroscopy (¹H and ¹³C): If you can isolate the major components, even as a mixture, NMR is your most powerful tool.
-
¹H NMR: Look for distinct sets of signals. For example, in a 1,3,5-trisubstituted pyrazole, the chemical shift of the C4-proton will be different in the two regioisomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will differ between the two isomers.
-
Workflow for Initial Isomer Confirmation
Caption: Initial workflow for identifying potential regioisomers.
Structural Elucidation: Which Isomer is Which?
Question: I have confirmed a mixture of regioisomers. How do I definitively assign the structure of each one?
Answer: This is the most critical step and often requires advanced NMR techniques. The choice of method depends on the specific structure of your pyrazole.
-
The Gold Standard: X-ray Crystallography: If you can obtain a single crystal of one or both isomers, X-ray crystallography provides unambiguous structural proof. This is the most authoritative method.
-
Advanced NMR Techniques:
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This 2D NMR technique identifies protons that are close in space. For example, a NOE correlation between a substituent's protons and a specific proton on the pyrazole ring can help determine the substitution pattern.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most powerful tool for this problem. HMBC shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between the N-H proton (if present) or N-substituent protons and the carbons of the pyrazole ring (C3 and C5), you can definitively assign the structure. For instance, in a reaction between a substituted hydrazine (R¹-NHNH₂) and an unsymmetrical 1,3-dicarbonyl, the protons on R¹ will show a correlation to either C3 or C5, thus distinguishing the isomers.
-
Data Summary for Isomer Differentiation
| Technique | Principle | Application in Pyrazole Regioisomer Analysis | Strength/Weakness |
| ¹H NMR | Chemical shifts of protons | The C4-H proton chemical shift is sensitive to the electronic environment created by adjacent substituents. | Good initial indicator, but rarely definitive on its own. |
| ¹³C NMR | Chemical shifts of carbons | The C3 and C5 carbons have distinct chemical shifts depending on the N1-substituent. | Stronger evidence than ¹H NMR, especially when combined with other data. |
| HMBC | J-coupling over 2-3 bonds (¹H-¹³C) | Unambiguously connects the N1-substituent to either the C5 or C3 position of the pyrazole core. | Highly definitive. The go-to NMR method for this problem. |
| NOESY | Through-space dipolar coupling | Establishes spatial proximity between substituents and the pyrazole ring protons. | Definitive, but requires careful interpretation. |
| X-ray | Diffraction of X-rays by a crystal | Provides an absolute 3D structure. | The ultimate proof. Limited by the need for a suitable single crystal. |
Part 2: FAQs - Proactive Strategies and Mechanistic Insights
Q1: Why does my pyrazole synthesis produce regioisomers in the first place?
A1: The formation of regioisomers in the common Knorr-Paal synthesis (and related MCRs) stems from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The reaction proceeds via two competing pathways. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.
-
Pathway A: The hydrazine attacks the more electrophilic carbonyl carbon.
-
Pathway B: The hydrazine attacks the less electrophilic carbonyl carbon.
The subsequent cyclization and dehydration steps lead to two different regioisomeric pyrazoles. The ratio of these products is determined by the relative rates of these two competing initial attack steps.
Mechanism Leading to Regioisomer Formation
Caption: Competing pathways in pyrazole synthesis.
Q2: How can I control the regioselectivity of my reaction to favor one isomer?
A2: Controlling regioselectivity is a key challenge and can be achieved by manipulating several factors:
-
Electronic Effects: Make one carbonyl group significantly more electrophilic than the other. For example, using a 1,3-dicarbonyl with a strongly electron-withdrawing group (like -CF₃) next to one carbonyl will direct the initial nucleophilic attack of the hydrazine to that position.
-
Steric Hindrance: Placing a bulky substituent near one carbonyl group can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl.
-
Reaction Conditions:
-
pH/Catalyst: The reaction is often pH-dependent. Acid catalysis can protonate a carbonyl group, increasing its electrophilicity. The choice of acid (e.g., acetic acid vs. HCl) can influence the outcome.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates in the competing pathways. Experimenting with solvents like ethanol, acetic acid, or toluene is a common strategy.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the pathway with the lower activation energy.
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to improve regioselectivity in some cases, often by accelerating the desired pathway.
Q3: Are there alternative multi-component reactions that offer better regioselectivity?
A3: Yes. While the Knorr-Paal synthesis is a workhorse, modern MCRs have been developed to provide higher regiocontrol. One notable example is the use of β-alkoxyvinyl ketones or similar activated precursors. These substrates often provide excellent, if not complete, regioselectivity because the initial Michael addition step is highly favored over direct carbonyl attack, thus predetermining the final substitution pattern.
Part 3: Validated Experimental Protocols
Protocol 1: Definitive Structural Assignment using HMBC
Objective: To unambiguously determine the structure of a 1,5-disubstituted vs. a 1,3-disubstituted pyrazole.
Assumptions: You have a purified sample (or a mixture) of the pyrazole regioisomers. The sample is soluble in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Methodology:
-
Sample Preparation: Prepare a standard NMR sample with a concentration of 5-10 mg in 0.6 mL of deuterated solvent.
-
Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra to assign the chemical shifts of all protons and carbons.
-
Set up the HMBC Experiment:
-
Use a standard pulse program for HMBC (e.g., hsqcetgplp on Bruker instruments).
-
The key parameter is the long-range coupling constant (J). A typical starting value is 8 Hz, which is optimized for 2- and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the N1-substituent protons: Locate the proton signals corresponding to the group attached to the N1 position of the pyrazole.
-
Look for Key Correlations:
-
For the 1,5-isomer: You will observe a correlation (a cross-peak) from the N1-substituent protons to the C5 carbon of the pyrazole ring.
-
For the 1,3-isomer: You will observe a correlation from the N1-substituent protons to the C3 carbon of the pyrazole ring.
-
-
Correlate these findings with your ¹³C assignments to make a definitive structural call.
-
Data Interpretation Workflow for HMBC
Caption: Key HMBC correlations for pyrazole isomer assignment.
References
-
Faria, J., et al. (2017). A survey of the Knorr pyrazole synthesis. Royal Society of Chemistry . [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Pyrroles and Pyrazoles. LibreTexts . [Link]
-
Aggarwal, R., et al. (2011). An efficient and regioselective synthesis of 1-aroyl-3,5-diaryl-1H-pyrazoles. Organic Communications . [Link]
-
Radi, S., et al. (2010). Microwave-assisted solvent-free and regioselective synthesis of new pyrazole derivatives. Letters in Organic Chemistry . [Link]
Technical Support Center: Best Practices for Handling and Disposal of Pyrazole Synthesis Reagents
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the safe handling and environmentally responsible disposal of reagents commonly used in pyrazole synthesis. Our goal is to combine technical accuracy with field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and disposal of reagents used in pyrazole synthesis.
Q1: What are the primary hazards associated with hydrazine and its derivatives in pyrazole synthesis?
Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic.[1] Both acute and chronic exposure should be strictly avoided.[1] Anhydrous hydrazine is also potentially explosive, especially in contact with metals, and should only be handled as its hydrate form in a laboratory setting.[1] Due to its reactivity, it can ignite spontaneously if absorbed onto porous materials like cloth or wood.[1]
Q2: What is the minimum Personal Protective Equipment (PPE) required when working with pyrazole synthesis reagents?
A comprehensive PPE strategy is crucial. The minimum requirements include:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a high potential for splashing.[1]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile, are essential. Double gloving is recommended when handling highly corrosive or toxic substances.[1]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[2]
-
Respiratory Protection: All work with volatile and toxic reagents, especially hydrazine and its derivatives, must be conducted in a certified chemical fume hood.[1]
Q3: How should I properly store 1,3-dicarbonyl compounds like acetylacetone?
1,3-Dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, are flammable liquids and should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[3][4] Keep containers tightly closed and properly labeled.[4] They should be stored separately from strong oxidizing agents, acids, and bases.[4]
Q4: Can I dispose of small amounts of acidic or basic waste from my pyrazole synthesis down the drain?
Generally, no. Corrosive wastes with a pH less than or equal to 2 or greater than or equal to 12.5 are considered hazardous and should not be drain-disposed without neutralization.[5] Even after neutralization, local regulations must be consulted.[6] Some neutralized salt solutions may be permissible for drain disposal, but this must be verified with your institution's environmental health and safety (EHS) office.[6][7]
Q5: What is the best practice for managing empty reagent containers?
Empty containers that held hazardous chemicals must be handled with care. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3] After rinsing, the container labels should be defaced, and the container disposed of according to institutional guidelines, which may include recycling or disposal as regular trash.[3]
II. Troubleshooting Guide: Handling and Disposal Scenarios
This section provides step-by-step guidance for specific issues that may arise during the handling and disposal of pyrazole synthesis reagents.
Scenario 1: Accidental Spill of Hydrazine Hydrate in the Fume Hood
Problem: A small spill (<100 mL) of hydrazine hydrate has occurred inside the chemical fume hood.
Solution:
-
Immediate Action: Ensure the fume hood sash is kept at the lowest practical height. Alert nearby personnel.[8]
-
Personal Protection: Do not attempt to clean the spill without appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and double-layered chemically resistant gloves.
-
Containment: Confine the spill to a small area using a spill control kit containing absorbent materials like vermiculite or dry sand.[8]
-
Neutralization: For small spills, a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide can be carefully added to the absorbed material to neutralize the hydrazine.[9] This reaction is exothermic and should be performed cautiously.
-
Cleanup and Disposal: The neutralized absorbent material should be collected in a clearly labeled, sealed container for hazardous waste disposal.[8] The area of the spill should then be decontaminated with a mild detergent and water.[10]
Scenario 2: Quenching a Reaction with Excess Hydrazine
Problem: Your pyrazole synthesis is complete, but there is unreacted hydrazine hydrate in the reaction mixture.
Causality: Leaving excess, unreacted hydrazine in the workup can lead to hazardous waste streams and potential exposure during purification. It is crucial to neutralize it before proceeding.
Protocol:
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Quenching Agent: Slowly add a ketone, such as acetone, to the reaction mixture.[9] The hydrazine will react with the acetone to form a less reactive hydrazone.
-
Monitoring: Add the quenching agent dropwise until gas evolution (nitrogen) ceases.
-
Workup: The resulting hydrazone can typically be removed during the aqueous workup and extraction steps.[9]
-
Waste Disposal: The aqueous layer containing the quenched hydrazine byproducts must be disposed of as hazardous waste.
Scenario 3: Disposal of Mixed Chemical Waste
Problem: You have a waste container with a mixture of halogenated solvents (e.g., dichloromethane), non-halogenated solvents (e.g., ethanol), and residual 1,3-dicarbonyl compounds.
Best Practice: Waste segregation is key to safe and cost-effective disposal.
Workflow for Waste Segregation:
Caption: Decision tree for pyrazole synthesis waste segregation.
Explanation:
-
Why Segregate? Halogenated solvents are significantly more expensive to incinerate than non-halogenated ones.[3] Mixing them increases your disposal costs.
-
Procedure:
-
Maintain separate, clearly labeled waste containers for each category: halogenated organic, non-halogenated organic, acidic aqueous, and basic aqueous waste.[3][11]
-
Never mix organic solvents with aqueous waste.
-
Solid waste, such as contaminated filter paper or silica gel, should be collected in a separate, labeled container.
-
Ensure all waste containers are kept closed except when adding waste.[5]
-
III. Experimental Protocols
This section provides detailed methodologies for key procedures related to the safe handling and disposal of pyrazole synthesis reagents.
Protocol 1: Neutralization of Acidic Waste (e.g., Sulfuric Acid Catalyst)
Objective: To safely neutralize acidic waste streams before disposal.
Materials:
-
Acidic waste solution
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker
-
Stir bar and stir plate
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Place the beaker containing the acidic waste in an ice bath to dissipate the heat generated during neutralization.
-
Slowly and with stirring, add small portions of sodium bicarbonate or sodium carbonate to the acidic solution. Be cautious as this will cause gas (CO₂) evolution.
-
Monitor the pH of the solution periodically using pH paper or a calibrated pH meter.
-
Continue adding the basic neutralizing agent until the pH is between 6 and 8.
-
Once neutralized, the solution can be disposed of according to your institution's guidelines for aqueous waste.[6] Note that if the waste contains heavy metals or other regulated substances, it must still be disposed of as hazardous waste.[12]
Protocol 2: Decontamination of Glassware
Objective: To safely and effectively clean glassware used in pyrazole synthesis.
Procedure:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residues. Collect this rinsate as hazardous waste.[13]
-
Quenching Reactive Residues: If the glassware contained highly reactive reagents like hydrazine, quench any remaining residues by rinsing with a dilute solution of sodium hypochlorite, followed by water. Collect this rinsate as hazardous waste.
-
Washing: Wash the glassware with soap and water.
-
Final Rinse: Rinse thoroughly with deionized water and allow to dry.
IV. Data Presentation
Table 1: Personal Protective Equipment (PPE) Selection Guide for Pyrazole Synthesis Reagents
| Reagent Class | Hazard | Recommended Gloves | Eye Protection | Additional PPE |
| Hydrazines | Toxic, Corrosive, Carcinogen | Butyl Rubber, Viton | Chemical Splash Goggles & Face Shield | Flame-Resistant Lab Coat |
| 1,3-Dicarbonyls | Flammable, Irritant | Nitrile, Neoprene | Chemical Splash Goggles | Flame-Resistant Lab Coat |
| Strong Acids | Corrosive | Neoprene, Butyl Rubber | Chemical Splash Goggles & Face Shield | Acid-Resistant Apron |
| Strong Bases | Corrosive | Nitrile, Neoprene | Chemical Splash Goggles & Face Shield | Lab Coat |
| Organic Solvents | Flammable, Toxic | Varies by solvent (consult SDS) | Chemical Splash Goggles | Flame-Resistant Lab Coat |
Source: This table is a synthesis of recommendations from various safety data sheets and laboratory safety guidelines.[2][14][15]
V. Visualization of Key Workflows
Emergency Spill Response Workflow
Caption: General workflow for responding to a chemical spill.
VI. References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Safety and Waste Disposal Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Reddit. (2022, May 3). r/Chempros - How to quench excess hydrazine monohydrate? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Graphviz. (2024, March 16). Node Attributes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Safely Dispose of Sulfuric Acid. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]
-
Western Carolina University. (n.d.). Laboratory Waste Management Plan. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]
-
Wu, J., et al. (2024). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. Retrieved from [Link]
-
Graphviz Python library documentation. (n.d.). User Guide. Retrieved from [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
SafetyIQ. (2024, March 29). Acetone Hazards - Safe Handling and Disposal Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Retrieved from [Link]
-
Stericycle UK. (2023, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Google Patents. (n.d.). US4366130A - Process for removing residual hydrazine from caustic solutions. Retrieved from
-
PENTA. (2023, April 22). Acetylacetone - SAFETY DATA SHEET. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]
-
ResearchGate. (2017, June 26). Curious about quenching of hydrazinolysis. Retrieved from [Link]
-
SWAYAM Prabha IIT Madras Channels. (2021, February 16). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]
-
Graphviz. (2023, April 30). Edge Attributes. Retrieved from [Link]
-
Hazardous Waste Experts. (2023, November 4). Does Your College Have a Lab Pack Waste and Hazardous Waste Management Plan? Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Stack Overflow. (2017, August 28). Graphviz: specify style of nodes using inline notation. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Augusta University. (n.d.). Chemical Spill Response. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
American Chemical Society. (2012). Laboratory Waste Management: A Guidebook. ACS Professional Reference Books.
-
Google Patents. (n.d.). DE4329599C1 - Process for removing impurities from hydrazine hydrate. Retrieved from
-
University of Washington. (n.d.). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. vumc.org [vumc.org]
- 4. ptb.de [ptb.de]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
- 7. acs.org [acs.org]
- 8. Chemical Spill Response [augusta.edu]
- 9. carlroth.com [carlroth.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. style | Graphviz [graphviz.org]
- 13. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 14. research.arizona.edu [research.arizona.edu]
- 15. unmc.edu [unmc.edu]
Validation & Comparative
A Comparative Guide to the Mechanism of Action: 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile vs. Celecoxib
This guide provides an in-depth, objective comparison of the mechanisms of action of the well-established selective COX-2 inhibitor, Celecoxib, and 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a representative of a class of pyrazole-based compounds with potential anti-inflammatory activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in molecular interactions and the experimental workflows required to characterize them.
Introduction: The Pursuit of Selective Inflammation Control
The development of nonsteroidal anti-inflammatory drugs (NSAIDs) has been a cornerstone of pain and inflammation management. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, the discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is constitutively expressed and plays a vital role in homeostatic functions like protecting the stomach lining, while COX-2 is an inducible enzyme, primarily upregulated at sites of inflammation.[1][2]
This distinction spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] Celecoxib stands as the archetypal drug in this class, with a well-documented mechanism of action.[4][5] In contrast, a multitude of pyrazole-containing derivatives, such as 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, are subjects of ongoing research.[6][7] While they share a core pyrazole scaffold with Celecoxib, their unique substitutions dictate their biological activity. This guide will dissect the established mechanism of Celecoxib and contrast it with the hypothesized action of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, grounded in structure-activity relationships and supported by detailed experimental protocols for validation.
Section 1: The Cyclooxygenase (COX) Pathway: The Common Battlefield
Both Celecoxib and its pyrazole-based counterparts exert their effects by intervening in the arachidonic acid cascade. This pathway is fundamental to the inflammatory response. When a cell is stimulated by pro-inflammatory signals (e.g., cytokines, growth factors), phospholipase A2 releases arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[8] PGH2 is subsequently converted by various synthases into a range of active prostanoids, including Prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever.[8]
The central therapeutic hypothesis is that by selectively inhibiting COX-2, one can reduce the production of pro-inflammatory prostaglandins at the site of injury without disrupting the protective functions mediated by COX-1 in other tissues.[2]
Sources
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. wisdomlib.org [wisdomlib.org]
- 8. ClinPGx [clinpgx.org]
A Comparative Guide to Purity Validation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile by HPLC-MS
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is paramount. For novel heterocyclic compounds like 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a molecule with significant potential in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a fundamental requirement for reliable biological and pharmacological evaluation.[1][2] Impurities can drastically alter a substance's efficacy and safety profile, making their identification and quantification a critical endeavor.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against alternative methodologies for the purity validation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their analytical workflows.
The Central Role of HPLC-MS in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical industry, renowned for its ability to separate complex mixtures.[3] When coupled with Mass Spectrometry (MS), which provides highly specific and sensitive detection, the resulting HPLC-MS system is a powerful tool for both quantifying the main compound and identifying trace-level impurities.[3][4] The synergy between HPLC's separation capabilities and MS's detection specificity makes it an indispensable technique for ensuring the quality of drug substances.[3]
Understanding the Analyte: 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
Before designing a purity validation method, understanding the physicochemical properties of the analyte is crucial. 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative.[5][6][7] Pyrazoles are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities.[7][8] The synthesis of such compounds can often lead to the formation of structural isomers and other related impurities, necessitating a highly selective analytical method.[9]
Workflow for HPLC-MS Purity Validation
Caption: High-level workflow for the purity validation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile using HPLC-MS.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile sample.
-
Dissolve in a suitable solvent, such as acetonitrile or methanol, to a concentration of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
Rationale: The choice of solvent is critical to ensure complete dissolution of the analyte and compatibility with the reversed-phase HPLC system. The final concentration is selected to be within the linear range of the detector.
2. HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
Rationale: A C18 column is a versatile choice for the separation of moderately polar to nonpolar compounds like the target pyrazole derivative. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape and ionization efficiency in the mass spectrometer.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: m/z 50-1000.
Rationale: ESI in positive mode is generally suitable for nitrogen-containing heterocyclic compounds. The parameters are optimized to achieve stable and efficient ionization of the target analyte and potential impurities.
Comparative Analysis: Alternative Purity Validation Techniques
While HPLC-MS is a powerful tool, orthogonal techniques are often employed to provide a more comprehensive purity profile.[10]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[11][12] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[13]
Principle: By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[13]
Experimental Protocol: qNMR
-
Accurately weigh approximately 10 mg of the 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquire a proton NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Calculate the purity based on the integral values, number of protons, and molecular weights of the analyte and internal standard.
Advantages over HPLC-MS:
-
Provides an absolute purity value without the need for a specific reference standard of the analyte.[11]
-
Can quantify non-chromophoric impurities that might be missed by UV detection in HPLC.
-
Simultaneous structural confirmation and quantification.[10]
Limitations:
-
Lower sensitivity compared to HPLC-MS.
-
Potential for signal overlap in complex mixtures, which can complicate quantification.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] For high-purity crystalline compounds, DSC can be used to determine purity by analyzing the melting endotherm.[15][16]
Principle: Impurities in a crystalline substance typically cause a broadening of the melting peak and a depression of the melting point. The van't Hoff equation can be used to relate the shape of the melting curve to the mole fraction of impurities.[17]
Experimental Protocol: DSC
-
Accurately weigh 1-3 mg of the 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile sample into an aluminum pan.
-
Hermetically seal the pan.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Analyze the resulting melting endotherm to calculate the purity.
Advantages over HPLC-MS:
-
Provides a measure of the total mole fraction of impurities, including those that are structurally very similar to the main component.
-
Does not require the use of solvents.
Limitations:
-
Only applicable to crystalline and thermally stable compounds that exhibit a sharp melting point.[17]
-
Less sensitive and specific compared to chromatographic methods.
-
Not suitable for amorphous materials or compounds that decompose upon melting.[17]
Performance Comparison
| Parameter | HPLC-MS | qNMR | DSC |
| Principle | Chromatographic Separation & Mass Detection | Nuclear Magnetic Resonance | Thermal Analysis |
| Selectivity | Very High | High | Low to Medium |
| Sensitivity | Very High (ng to pg level) | Medium (µg to mg level) | Low (typically >98% purity) |
| Quantification | Relative (requires reference standard) | Absolute (with internal standard) | Absolute (based on melting point depression) |
| Impurity Identification | Yes (MS fragmentation) | Limited (requires significant concentration) | No |
| Applicability | Broad (soluble compounds) | Broad (soluble compounds) | Crystalline, thermally stable compounds |
Conclusion
The purity validation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a critical step in its development for research and pharmaceutical applications. HPLC-MS stands out as the primary technique due to its exceptional sensitivity and selectivity, allowing for the separation, quantification, and identification of a wide range of impurities.[3]
However, for a comprehensive and robust purity assessment, orthogonal methods like qNMR and DSC provide invaluable complementary information. qNMR offers an absolute measure of purity without the need for a specific reference standard, while DSC provides a bulk analysis of the crystalline material's purity. The choice of methodology should be guided by the specific requirements of the analysis, the stage of drug development, and regulatory expectations. A multi-faceted approach, leveraging the strengths of each technique, will ultimately ensure the highest confidence in the quality and purity of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
Logical Flow of Purity Validation
Caption: A decision-making workflow for the comprehensive purity validation of a pharmaceutical compound.
References
- Chavan, Y.B., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society.
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing? Available at: [Link]
-
Ghanbarpour, A. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. LinkedIn. Available at: [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Al-Said, M. S., et al. (2012). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Available at: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Research and Development in Pharmacy & Life Sciences. Available at: [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
TA Instruments. Purity Determination and DSC Tzero™ Technology. Available at: [Link]
-
Agilent. PURITY AND IMPURITY ANALYSIS. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole derivative in preclinical study. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
-
Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
University of Strathclyde. (2017). Quantitative NMR Spectroscopy. Available at: [Link]
-
PubChem. 3-methyl-1-phenyl-1H-pyrazole. Available at: [Link]
-
Deshpande, A. D., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Asgharian, R., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
Coriolis Pharma. Differential Scanning Calorimetry. Available at: [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
Al-Omair, M. A., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules. Available at: [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
ACS Omega. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
Walsh Medical Media. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. jocpr.com [jocpr.com]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 14. quercus.be [quercus.be]
- 15. veeprho.com [veeprho.com]
- 16. tainstruments.com [tainstruments.com]
- 17. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Pyrazole Compounds in Biological Matrices
<_ . . . . . . . . . . . . .
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Pyrazole Quantification and Method Validation
Pyrazole and its derivatives are a significant class of heterocyclic compounds in pharmaceutical development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Accurate quantification of these compounds in complex biological matrices such as plasma, urine, and tissue homogenates is paramount for preclinical and clinical studies. It forms the bedrock of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability assessments that inform regulatory decisions.[3][4]
This guide provides an in-depth comparison of analytical methodologies for pyrazole quantification and a detailed framework for their cross-validation. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—elucidating the scientific rationale behind each step to ensure robust, reproducible, and regulatory-compliant bioanalytical data. The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[3][5]
Comparing the Titans: A Showdown of Analytical Techniques for Pyrazole Analysis
The choice of analytical technique is a critical first step, dictated by the physicochemical properties of the pyrazole compound, the required sensitivity, and the nature of the biological matrix. Here, we compare the most common platforms: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the industry gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation of volatile compounds, detection by mass fragmentation pattern. | Separation by polarity, highly selective and sensitive detection by mass-to-charge ratio. |
| Sensitivity | Moderate (µg/mL to high ng/mL).[6][7] | High (ng/mL to pg/mL), but requires derivatization for non-volatile pyrazoles.[8] | Very High (pg/mL to fg/mL).[9][10] |
| Selectivity | Prone to interference from co-eluting compounds with similar UV spectra. | High, based on unique mass fragmentation patterns.[11] | Excellent, due to precursor-product ion transitions (MRM).[12] |
| Sample Throughput | Moderate to High. | Low to Moderate, due to longer run times and potential derivatization steps. | High. |
| Matrix Effect | Less susceptible to ionization suppression/enhancement. | Can be affected by non-volatile matrix components. | Highly susceptible to matrix effects which can impact accuracy and precision.[13] |
| Cost | Low. | Moderate. | High. |
| Ideal Application | High concentration drug monitoring, initial screening. | Analysis of volatile pyrazoles or those easily derivatized.[8] | Low-level quantification in complex matrices, metabolite identification. |
Expert Insight: While LC-MS/MS is often the preferred method for its superior sensitivity and selectivity, HPLC-UV can be a cost-effective and robust alternative for later-stage studies where analyte concentrations are higher.[6][14] GC-MS is a powerful tool for specific pyrazole structures, but the need for volatility can be a limiting factor.[11]
The Cornerstone of Reliable Data: A Deep Dive into Cross-Validation
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or instruments.[15][16] It is a regulatory expectation when data from multiple sites will be compared or combined in a submission.[17][18][19]
When is Cross-Validation Necessary?
-
Inter-laboratory transfers: When an analytical method is transferred from a development lab to a contract research organization (CRO) or between different CROs.[20]
-
Method changes: When significant modifications are made to a validated method, such as a change in the detection system or sample extraction procedure.[21]
-
Different analytical platforms: When comparing data generated from two different techniques (e.g., HPLC-UV and LC-MS/MS).[22]
-
Long-term studies: To ensure consistency of data generated over an extended period.
The Cross-Validation Workflow: A Step-by-Step Protocol
This protocol outlines a comprehensive approach to cross-validating two analytical methods for pyrazole quantification.
Caption: Cross-Validation Workflow Diagram
1. Establishing Acceptance Criteria:
Before initiating the cross-validation, clear acceptance criteria must be defined based on regulatory guidelines from bodies like the FDA and EMA.[18][23]
-
Accuracy: The mean concentration of the QC samples from the comparator method should be within ±15% of the nominal concentration.[23]
-
Precision: The coefficient of variation (CV) for the QC samples from the comparator method should not exceed 15%.[23]
-
Bias: The percentage difference between the mean concentrations obtained by the two methods should be within a predefined limit, typically ±20%.[24][25]
2. Preparation of Quality Control (QC) Samples:
A set of QC samples should be prepared in the relevant biological matrix by spiking with known concentrations of the pyrazole analyte.
-
Concentration Levels: At a minimum, three concentration levels should be prepared: low, medium, and high.
-
Number of Replicates: At least six replicates at each concentration level should be prepared.
3. Analysis of QC Samples:
The prepared QC samples are then analyzed by both the reference and comparator methods.
-
Reference Method: The established, fully validated method.
-
Comparator Method: The new or transferred method being evaluated.
4. Data Evaluation and Comparison:
The data from both analyses are then statistically compared.
-
Calculate Mean and Precision: Determine the mean concentration and CV for each QC level for both methods.
-
Calculate Bias: The percentage difference between the mean concentrations of the two methods is calculated using the following formula:
% Bias = [(Mean_Comparator - Mean_Reference) / Mean_Reference] * 100
5. Incurred Sample Reanalysis (ISR): The Real-World Test
While QC samples are crucial, they may not fully represent the behavior of the analyte in "real" study samples.[25] Incurred sample reanalysis (ISR) involves re-analyzing a subset of study samples to confirm the reproducibility of the analytical method.[24][26]
-
Sample Selection: A representative number of study samples (typically 5-10%) should be selected, covering the range of observed concentrations.[25]
-
Acceptance Criteria: At least two-thirds of the re-analyzed samples should have a percentage difference within ±20% of the original result.[24][25]
Experimental Protocols: A Practical Guide
Protocol 1: Sample Preparation for LC-MS/MS Analysis of a Pyrazole Compound in Human Plasma
Objective: To extract the pyrazole analyte and an internal standard from human plasma with high recovery and minimal matrix effects.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Pyrazole analyte and stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
96-well protein precipitation plate
-
Centrifuge
Procedure:
-
Spiking: To 100 µL of human plasma in a 96-well plate, add 10 µL of the internal standard working solution. For calibration standards and QCs, add 10 µL of the respective spiking solution. For blank samples, add 10 µL of 50:50 ACN:Water.
-
Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to each well.
-
Mixing: Mix thoroughly by vortexing for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 Water:ACN with 0.1% FA).
-
Injection: Inject 5 µL onto the LC-MS/MS system.
Expert Insight: The choice of a stable isotope-labeled internal standard is crucial to compensate for variability in extraction recovery and matrix effects.[3][27] Protein precipitation is a simple and effective extraction technique, but for more complex matrices or lower analyte concentrations, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to achieve the desired cleanliness and sensitivity.[9][28]
Protocol 2: HPLC-UV Method for Quantification of a Pyrazole Compound
Objective: To develop a simple and robust HPLC-UV method for the quantification of a pyrazole compound in a less complex matrix or at higher concentrations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid in Water (e.g., 75:25 v/v)[29] |
| Flow Rate | 1.0 mL/min[29] |
| Injection Volume | 20 µL[29] |
| Detection Wavelength | Determined by the UV maximum of the pyrazole analyte (e.g., 237 nm)[29] |
| Column Temperature | 40°C[29] |
Method Validation Summary (Typical Acceptance Criteria):
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99[7] |
| Accuracy (% Recovery) | 85% - 115%[6] |
| Precision (% RSD) | < 15%[6] |
Mitigating Challenges: Troubleshooting Common Issues
-
Matrix Effects in LC-MS/MS: This is a common hurdle where co-eluting endogenous components suppress or enhance the ionization of the analyte.[30][13]
-
Poor Peak Shape in HPLC: Tailing or fronting peaks can compromise resolution and integration accuracy.
-
Mitigation:
-
Adjust the mobile phase pH, especially for ionizable pyrazole compounds.
-
Use a different column chemistry.
-
Ensure the sample is fully dissolved in the mobile phase.
-
-
-
Carryover: Residual analyte from a high concentration sample can affect the subsequent injection of a low concentration sample.[23]
-
Mitigation:
-
Optimize the injector wash sequence.
-
Inject blank samples after high concentration standards or samples.[23]
-
-
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of analytical methods is not merely a box-ticking exercise for regulatory compliance; it is a fundamental scientific practice that ensures the integrity and reliability of bioanalytical data. By understanding the strengths and weaknesses of different analytical techniques and implementing a robust cross-validation plan, researchers can have high confidence in their data, leading to more informed decisions in the drug development process. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to navigate the complexities of quantifying pyrazole compounds in biological matrices.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Santos, et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. [Link]
-
Wang, Y., et al. (2017). Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease. Experimental and Therapeutic Medicine. [Link]
-
World Health Organization. (2020). Neglected Tropical Diseases. [Link]
-
Wen, A. D., et al. (2014). Development and validation an HPLC-UV method for determination of esomeprazole and pirfenidone simultaneously in rat plasma: application to a drug monitoring study. ResearchGate. [Link]
-
Chaudhary, K., & Murthy, R. S. R. (2013). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical Analysis. [Link]
-
European Medicines Agency. Bioanalytical method validation. [Link]
-
Findlay, J. W., et al. (2000). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]
-
Riches, D. A., et al. (2021). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Suneetha, D., & Raja, M. (2012). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. SciSpace. [Link]
-
Shimadzu. Analysis of Urine Samples Using the GC/MS Metabolite Component Database. [Link]
-
Fast, D. M., et al. (2013). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Suneetha, D., & Raja, M. (2012). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. ResearchGate. [Link]
-
Kanda, T., et al. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Scientific Reports. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Bhatt, P. (2018). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Mignardi, M., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites. [Link]
-
AnalyteGuru. (2018). Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS. [Link]
-
International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]
-
Meyer, L., et al. (2020). Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma. Bioanalysis. [Link]
-
Charles River. Incurred Sample Reanalysis. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
Quispe-Torres, M., et al. (2024). Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Prolytic. Cross Validation of Bioanalytical Methods Testing. [Link]
-
Lv, K., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]
-
Shu, Y. F., et al. (2001). Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. Journal of Food and Drug Analysis. [Link]
-
Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
Bioanalysis Zone. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Elek, B., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. Pharmaceutics. [Link]
-
El-fakharany, E. M., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]
-
Li, H., et al. (2012). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. [Link]
-
Inoue, K., et al. (2016). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Chromatography B. [Link]
-
Wieling, J. (2002). Bioanalytical methods validation: A critique of the proposed FDA guidance. ResearchGate. [Link]
-
Celegence. (2024). Essential Guide to ISR in Bioanalysis. [Link]
-
European Bioanalysis Forum. The essence of Matrix effects for chromatographic assays. [Link]
-
Tang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]
-
International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaguru.co [pharmaguru.co]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 21. fda.gov [fda.gov]
- 22. testinglab.com [testinglab.com]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 26. Essential Guide to ISR in Bioanalysis [celegence.com]
- 27. mdpi.com [mdpi.com]
- 28. jfda-online.com [jfda-online.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. eijppr.com [eijppr.com]
- 31. bataviabiosciences.com [bataviabiosciences.com]
A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Target Validation and Drug Discovery
For researchers in oncology and inflammatory disease, the pyrazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1] Its unique structure facilitates critical interactions within the ATP-binding pocket of numerous kinases, making it a privileged scaffold in drug development.[2] However, not all pyrazole inhibitors are created equal. Subtle modifications to the core structure can dramatically alter potency, and more importantly, selectivity. Choosing the right tool compound is paramount for accurately validating a kinase target and avoiding misleading results due to off-target effects.
This guide provides a direct, data-driven comparison of three well-characterized, pyrazole-containing kinase inhibitors: AT7519 , a potent cyclin-dependent kinase (CDK) inhibitor; and Danusertib (PHA-739358) and Tozasertib (VX-680/MK-0457) , two prominent pan-Aurora kinase inhibitors with activity against other kinases. We will delve into their comparative inhibitory profiles, provide a validated experimental protocol for generating such data in your own lab, and discuss the mechanistic rationale behind their activity.
The Competitive Landscape: Potency and Selectivity
The central challenge in kinase inhibitor development is achieving high potency for the intended target while minimizing activity against the rest of the kinome. This selectivity is crucial for reducing off-target toxicities and ensuring that the observed biological effects are truly due to the inhibition of the target kinase. All three inhibitors discussed here function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the transfer of phosphate to the substrate.[2][3][4]
Below is a head-to-head summary of their inhibitory activity (IC50) against key target and off-target kinases.
Data Presentation: Comparative Kinase Inhibition Profiles (IC50 nM)
| Kinase Target | AT7519 | Danusertib | Tozasertib | Primary Target Family |
| Aurora A | >10,000 | 13 | 0.6 | Aurora Kinase |
| Aurora B | 310 | 79 | 18 | Aurora Kinase |
| Aurora C | - | 61 | 4.6 | Aurora Kinase |
| CDK1/cyclin B | 210 | - | - | Cyclin-Dependent Kinase |
| CDK2/cyclin A | 47 | - | - | Cyclin-Dependent Kinase |
| CDK4/cyclin D1 | 100 | - | - | Cyclin-Dependent Kinase |
| CDK5/p25 | 13 | - | - | Cyclin-Dependent Kinase |
| CDK9/cyclin T1 | <10 | - | - | Cyclin-Dependent Kinase |
| Abl | - | 25 | 10 | Tyrosine Kinase |
| FGFR1 | - | 47 | - | Tyrosine Kinase |
| GSK3β | 89 | - | - | CMGC Kinase |
| RIPK1 | - | - | Potent Inhibitor | RIP Kinase |
Disclaimer: The IC50 values presented are compiled from various sources and may have been determined using different assay formats and conditions. For a true direct comparison, it is always recommended to test compounds side-by-side in the same assay system.
Field-Proven Insights: Interpreting the Data
From the data, a clear picture of each inhibitor's profile emerges:
-
AT7519 is a potent inhibitor of multiple cyclin-dependent kinases, particularly CDK2, CDK5, and CDK9.[5] Its weak activity against Aurora kinases makes it a relatively selective tool for studying CDK-driven processes like cell cycle progression and transcription. Its notable off-target activity against GSK3β should be considered when interpreting cellular data.
-
Danusertib is a pan-Aurora kinase inhibitor with high potency against Aurora A, B, and C.[6] It also demonstrates significant activity against the tyrosine kinase Abl and FGFR1.[6] This multi-kinase activity can be advantageous for certain therapeutic strategies but requires careful consideration in target validation studies where isoform-specific inhibition is desired.
-
Tozasertib is an extremely potent pan-Aurora kinase inhibitor, with sub-nanomolar activity against Aurora A.[7] It is considered one of the most potent Aurora inhibitors described. Like Danusertib, it also inhibits Abl. Interestingly, recent studies have shown that Tozasertib is also a potent inhibitor of RIPK1-dependent necroptosis, a programmed cell death pathway, adding another layer to its biological activity profile.[8]
Visualizing the Inhibitors
To better understand their structure, the chemical formulas for each inhibitor are provided below. All three share the core pyrazole ring structure (a five-membered ring with two adjacent nitrogen atoms), which serves as a versatile scaffold for engaging with the kinase hinge region.
Caption: Chemical structures of the pyrazole inhibitors.
Generating Verifiable Data: A Universal Kinase Assay Protocol
To ensure the integrity and reproducibility of inhibitor comparison studies, a robust and standardized assay methodology is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9][10][11] Its universal nature allows it to be used for virtually any kinase, making it an excellent platform for head-to-head inhibitor profiling.
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a luciferase to produce light.[8][10] The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.
Caption: Workflow for the ADP-Glo™ Luminescence Kinase Assay.
Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format.
I. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer appropriate for the specific kinase being tested (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP stock solution in 1X kinase buffer at twice the final desired concentration (e.g., 50 µM for a 25 µM final concentration).
-
Kinase/Substrate Mix: Prepare a 2X enzyme/substrate mix in 1X kinase buffer. The optimal concentration of kinase and substrate should be determined empirically beforehand to ensure the reaction is in the linear range.
-
Inhibitor Dilutions: Prepare a 4X serial dilution of each pyrazole inhibitor (AT7519, Danusertib, Tozasertib) in 1X kinase buffer containing a constant percentage of DMSO (e.g., 4%).
-
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).
II. Assay Procedure:
-
Add Inhibitor: To the wells of a 384-well plate, add 2.5 µL of the 4X inhibitor dilutions. For control wells (100% activity), add 2.5 µL of the buffer with DMSO. For background wells (0% activity), add 2.5 µL of buffer with DMSO.
-
Initiate Kinase Reaction:
-
To the inhibitor and 100% activity control wells, add 2.5 µL of the 2X Kinase/Substrate mix.
-
To the background wells, add 2.5 µL of 1X kinase buffer without the enzyme.
-
To start the reaction, add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.
-
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix gently and incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
III. Data Analysis:
-
Subtract the background luminescence value (0% activity control) from all other measurements.
-
Normalize the data by setting the 100% activity control (DMSO only) to 100%.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each inhibitor.
Logic of Experimental Design: Ensuring Self-Validation
-
Why ATP-Competitive? The pyrazole scaffold is a classic "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding site. This makes these compounds inherently ATP-competitive.[2] Understanding this mechanism is key to assay design; for instance, the concentration of ATP used in the assay will directly influence the apparent IC50 value. Assays should ideally be run at the Km of ATP for the specific kinase to allow for a standardized comparison.
-
Why a Luminescence-Based Assay? The ADP-Glo™ assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored compounds compared to absorbance-based methods.[11] Its "glow" type luminescence provides a stable signal, allowing for batch processing of plates, which is critical for high-throughput screening and profiling.[8]
-
Controls are Non-Negotiable: The inclusion of "no enzyme" (background) and "no inhibitor" (100% activity) controls on every plate is essential. These controls allow for proper data normalization and ensure that the observed signal decrease is due to specific enzyme inhibition and not assay artifacts.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of pyrazole-based kinase inhibitors. AT7519 stands out as a potent and selective tool for studying CDKs, while Danusertib and Tozasertib offer broad-spectrum Aurora kinase inhibition with distinct off-target profiles. The choice of inhibitor should be guided by the specific biological question being addressed. For validating the role of Aurora A specifically, Tozasertib's superior potency may be advantageous, but its activity on RIPK1 must be considered in cell-based assays. For studies focused on CDK9-dependent transcription, AT7519 would be a more appropriate choice.
The provided ADP-Glo™ protocol offers a robust, reliable, and universally applicable method for generating high-quality, comparable data to guide these critical decisions in your research and drug discovery programs. Always remember that a tool compound is only as good as the data that supports its selectivity. Therefore, performing in-house, head-to-head comparisons under your specific experimental conditions is the gold standard for confident target validation.
References
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Available at: [Link]
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Available at: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (2022). Molecules. Available at: [Link]
-
Squires, M.S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics, 8(2), 324-332. Available at: [Link]
-
MRC PPU, University of Dundee. Kinase Profiling Inhibitor Database. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Berger, S.B., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell Death & Disease, 9(2), 233. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Research Results in Pharmacology. Available at: [Link]
-
KLIFS - the structural kinase database. Available at: [Link]
-
ChEMBL. Comprehensive analysis of kinase inhibitor selectivity. Available at: [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
BMG Labtech. Promega ADP-Glo kinase assay. Available at: [Link]
-
ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. (2022). Science Signaling. Available at: [Link]
-
Statistical and Clustering Analysis of Safety Profiles of FDA-Approved Protein Kinase Inhibitors. (2024). Pharmaceuticals. Available at: [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences. Available at: [Link]
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. mdpi.com [mdpi.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biorxiv.org [biorxiv.org]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo™ Kinase Assay [promega.jp]
A Researcher's Guide to Reproducibility in the Synthesis and Biological Evaluation of Pyrazole Compounds: A Case Study of Celecoxib
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile template for designing potent and selective therapeutic agents.[1] However, the journey from a promising molecular design to a clinically viable drug is fraught with challenges, paramount among them being the reproducibility of both the chemical synthesis and the biological validation. This guide provides an in-depth technical comparison of methodologies for the synthesis and biological testing of pyrazole compounds, using the selective COX-2 inhibitor, celecoxib, as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to foster a culture of reproducibility in drug discovery.
The Significance of Pyrazoles and the Imperative of Reproducibility
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives have garnered significant attention in drug development due to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. Celecoxib, a diaryl-substituted pyrazole, exemplifies the therapeutic success of this class of compounds. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme upregulated in inflammatory conditions, thereby providing potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]
Part 1: Reproducible Synthesis of Celecoxib
The synthesis of celecoxib typically involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2] While various synthetic routes exist, we will focus on a widely cited and robust method to illustrate the principles of reproducible synthesis.
Experimental Protocol: A Self-Validating Synthesis of Celecoxib
This protocol details the synthesis of celecoxib via the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine.
Materials:
-
4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-sulfamoylphenylhydrazine hydrochloride
-
Ethanol (anhydrous)
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Ethyl acetate
-
Heptane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) in anhydrous ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure celecoxib.[2]
Characterization:
The identity and purity of the synthesized celecoxib should be rigorously confirmed using a panel of analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition.
Factors Influencing Reproducibility in Synthesis
Achieving consistent yields and purity in the synthesis of celecoxib is contingent on meticulous control over several experimental parameters.
Table 1: Critical Parameters for Reproducible Celecoxib Synthesis
| Parameter | Importance for Reproducibility | Recommended Practice |
| Reagent Purity | Impurities in starting materials can lead to side reactions, lower yields, and difficult purification. | Use reagents of high purity (>98%). Characterize starting materials by NMR or other appropriate methods if purity is uncertain. |
| Solvent Quality | The presence of water in anhydrous reactions can quench reagents and lead to byproducts. | Use freshly distilled or commercially available anhydrous solvents. |
| Reaction Temperature | Temperature fluctuations can affect reaction kinetics and selectivity, leading to inconsistent product formation.[3] | Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature. |
| Reaction Time | Incomplete or prolonged reactions can result in a mixture of starting materials, intermediates, and degradation products. | Monitor the reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Purification Method | The method of purification significantly impacts the final purity of the compound. | Standardize the recrystallization solvent system and procedure. For challenging purifications, consider chromatography and clearly document the stationary and mobile phases. |
Alternative Synthetic Strategy: Continuous Flow Synthesis
For enhanced reproducibility and scalability, continuous flow synthesis offers a compelling alternative to traditional batch processing. A three-step continuous flow synthesis of celecoxib has been reported, starting from 2-bromo-3,3,3-trifluoropropene.[4] This method provides excellent control over reaction parameters, leading to high purity and consistent yields.[4]
Diagram 1: Workflow for Reproducible Synthesis of Celecoxib
Caption: A logical workflow for ensuring the reproducible synthesis of celecoxib.
Part 2: Reproducible Biological Testing of Celecoxib
The biological activity of a synthesized compound must be evaluated using robust and reproducible assays. For celecoxib, the primary biological assays are the in vitro COX-1 and COX-2 inhibition assays to determine its potency and selectivity, and cytotoxicity assays to assess its safety profile.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of celecoxib for the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Synthesized celecoxib
-
Vehicle (e.g., DMSO)
-
Assay buffer
-
Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit
Procedure:
-
Prepare serial dilutions of celecoxib in the assay buffer.
-
In a 96-well plate, pre-incubate the human recombinant COX-2 enzyme with various concentrations of celecoxib or vehicle for a defined period at a controlled temperature.[2]
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time and then terminate it.[2]
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.[2]
-
Calculate the percentage of COX-2 inhibition for each concentration of celecoxib compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.
Materials:
-
Human cell line (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
Synthesized celecoxib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of celecoxib or vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of celecoxib compared to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Factors Influencing Reproducibility in Biological Assays
The reproducibility of in vitro biological assays is highly sensitive to a multitude of factors.
Table 2: Critical Parameters for Reproducible Biological Assays
| Parameter | Importance for Reproducibility | Recommended Practice |
| Cell Line Authenticity & Passage Number | Cell line misidentification and high passage numbers can lead to genetic drift and altered phenotypes, affecting drug response. | Authenticate cell lines using short tandem repeat (STR) profiling. Use cells within a defined low passage number range. |
| Reagent Quality & Concentration | Variations in enzyme activity, substrate purity, and antibody specificity can significantly impact assay results. | Use high-quality, validated reagents from reputable suppliers. Prepare fresh reagents and accurately determine their concentrations. |
| Incubation Times & Temperatures | Deviations in incubation times and temperatures can alter enzyme kinetics and cellular responses.[5] | Precisely control incubation times and use calibrated incubators and water baths. |
| Assay-Specific Variables | For COX assays, the source of the enzyme (human vs. animal) can affect results.[6] For MTT assays, cell seeding density and the solubilization of formazan are critical.[7] | Use human recombinant enzymes for clinically relevant data.[6] Optimize cell seeding density and ensure complete formazan solubilization. |
| Data Analysis | Inconsistent data analysis methods can lead to different conclusions from the same dataset. | Use standardized methods for background subtraction, normalization, and curve fitting to determine IC50 values. |
Diagram 2: Workflow for Reproducible Biological Testing
Caption: A logical workflow for ensuring the reproducible biological testing of celecoxib.
Conclusion: Fostering a Culture of Scientific Rigor
The reproducibility of synthesis and biological testing is not merely a technical exercise but a fundamental pillar of scientific progress. By meticulously controlling experimental variables, adhering to detailed and validated protocols, and rigorously characterizing both chemical compounds and biological responses, researchers can ensure the reliability and impact of their work. This guide, through the lens of celecoxib, has provided a framework for approaching the synthesis and evaluation of pyrazole compounds with a commitment to reproducibility. By embracing these principles, the scientific community can accelerate the discovery and development of novel therapeutics for the benefit of human health.
References
- Process for preparation of celecoxib. Google Patents.
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link].
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link].
-
Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. Available at: [Link].
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link].
-
Mechanism of Generation of Drug Nanocrystals in Celecoxib: Mannitol Nanocrystalline Solid Dispersion. ResearchGate. Available at: [Link].
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Available at: [Link].
-
Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed. Available at: [Link].
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link].
-
Can anyone help me to find out the problems for MTT assay? ResearchGate. Available at: [Link].
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link].
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. Available at: [Link].
-
Measurement of Differential Inhibition of COX-1 and COX-2 and the Pharmacology of Selective Inhibitors. PubMed. Available at: [Link].
-
A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. ResearchGate. Available at: [Link].
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link].
-
Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Oxford Academic. Available at: [Link].
-
Time-dependent changes of cell viability assessed by MTT and ATP assays... ResearchGate. Available at: [Link].
-
MTT (Assay protocol). Protocols.io. Available at: [Link].
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Available at: [Link].
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link].
-
Cell viability assay: Problems with MTT assay in the solubilization step. Stack Exchange. Available at: [Link].
Sources
- 1. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 4. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a compound featuring a substituted pyrazole core. By integrating technical knowledge with established safety protocols, this document aims to be your preferred resource for handling this and structurally related chemical waste, ensuring the protection of both laboratory personnel and the environment.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile was not publicly available. The hazard information and subsequent disposal recommendations are based on the safety data for the structurally similar compound, 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, and general principles of hazardous chemical waste management. This approach is taken to ensure a high margin of safety. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the potential hazards is essential. The core structure of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile contains several functional groups that inform its hazard profile: a pyrazole ring, a nitrile group, and a thioether linkage.
Based on data for a closely related analogue, the primary hazards are categorized as follows:
| Hazard Category | Classification | Implication for Disposal |
| Acute Toxicity (Oral) | Harmful if swallowed | Prevents sewer disposal; necessitates secure containment. |
| Acute Toxicity (Dermal) | Harmful in contact with skin | Requires appropriate PPE during handling and disposal. |
| Acute Toxicity (Inhalation) | Harmful if inhaled | Mandates handling within a fume hood and use of respiratory protection if aerosolization is possible. |
The pyrazole moiety and its derivatives can be persistent in the environment and may exhibit neurotoxic properties[1]. Nitrile-containing compounds can also be toxic and are often not readily biodegradable[2]. The presence of sulfur in the thioether group means that improper disposal, such as incineration without appropriate off-gas treatment, could lead to the formation of sulfur oxides, which are atmospheric pollutants[3][4].
Given these potential hazards, it is clear that 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile must be treated as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash[5][6][7].
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, the following minimum PPE must be worn:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, 5-mil thickness or greater | Provides splash protection against the compound. Nitrile has good resistance to many organic chemicals, but should be changed immediately upon contamination[8]. |
| Eye Protection | Chemical safety goggles | Protects against splashes and potential aerosols. |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
All handling of open containers of this waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.
Waste Segregation and Collection: A Protocol for Purity
The cardinal rule of chemical waste management is to never mix incompatible waste streams. For 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a dedicated waste stream should be established.
Step-by-Step Collection Protocol:
-
Select an Appropriate Waste Container:
-
For solid waste (e.g., contaminated filter paper, weighing boats), use a sealable, wide-mouth container made of high-density polyethylene (HDPE) or glass[9][10].
-
For liquid waste (e.g., solutions containing the compound), use a sealable, narrow-mouth glass or HDPE bottle[9][10]. Ensure the container material is compatible with the solvent used.
-
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile".
-
List all other components of the waste stream, including solvents and their approximate percentages.
-
Indicate the hazards: "Toxic", "Harmful".
-
Record the date of the first addition of waste.
-
-
Collect the Waste:
-
Solid Waste: Place all contaminated solids directly into the designated solid waste container. This includes gloves, paper towels, and any other materials that have come into contact with the compound.
-
Liquid Waste: Pour liquid waste carefully into the designated liquid waste container using a funnel to prevent spills.
-
-
Secure the Container:
-
Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
Decontamination Procedures: Leaving No Trace
Any equipment or glassware that has been in contact with 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent (one in which the compound is soluble, such as acetone or ethanol). This rinseate must be collected and disposed of as hazardous liquid waste.
-
Secondary Wash: Wash the rinsed equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the solid hazardous waste container. Decontaminate the spill area with a suitable solvent and then with soap and water. All materials used for cleanup must be disposed of as hazardous waste.
Storage and Final Disposal: The Final Steps
Accumulated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. This area should be clearly marked, and secondary containment (such as a chemical-resistant tray) should be used for liquid waste containers.
The final disposal of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile must be handled by a licensed professional hazardous waste disposal company. The most common and environmentally sound method for the disposal of such organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle potential acid gases like sulfur oxides.
Disposal Workflow:
Caption: Disposal workflow for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The principles outlined here are not just about compliance; they are about a fundamental respect for the potent nature of the chemical tools we use in the pursuit of scientific advancement.
References
- Current time information in Berkshire County, US. Google Search.
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026-01-02).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Biological removal of sulfurous compounds and metals from inorganic wastew
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025-11-09).
- On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. (2023-06-01).
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
- Method for the removal of organic sulfur from carbonaceous materials.
- What happens when nitriles undergo acid hydrolysis?. (2019-11-01). Quora.
- Chemical Compatibility by Container Resin. CP Lab Safety.
- How Do You Dispose of Organic Solvents?. (2021-04-06). Hazardous Waste Experts.
- Complete depolymerization of poly(ester-alt-thioether)s under mild conditions into AB functional monomers. (2024-01-05). RSC Publishing.
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
- Sulfur Treatment, Decomposition, and Recovery. Zeeco.
- Organic Solvent Disposal: Best Practices for Overall Safety. (2023-11-24). Simple Solvents.
- Environmental Health and Safety Office Waste Container Compatibility. University of Massachusetts Amherst.
- hydrolysis of nitriles. Chemguide.
- Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. PMC - NIH.
- Degradation of thioester elastomers placed in pH 9.0 buffer with and....
- Removal of Organic Sulfur Pollutants from Gasification Gases at Intermediate Temperature by Means of a Zinc–Nickel-Oxide Sorbent for Integration in Biofuel Production. (2023-07-11). MDPI.
- Proper disposal of chemicals. (2025-08-20). Sciencemadness Wiki.
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024-09-12). MDPI.
- Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. University of Missouri.
- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PubMed Central.
- Impact of Nitriles on Bacterial Communities. (2019-07-03).
- Chemical Comp
- Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Mykin Inc..
- Development and Characterization of Degradable Thiol-Allyl Ether Photopolymers. NIH.
- Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025-05-22). JoVE.
- Sulfur. Wikipedia.
- ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (2018-01-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- CHEMICAL RESISTANCE GUIDE. Chemline.
- procedure for disposing of hazardous waste. MIT.
Sources
- 1. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google Patents [patents.google.com]
- 4. zeeco.com [zeeco.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. web.mit.edu [web.mit.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. calpaclab.com [calpaclab.com]
- 10. bsu.edu [bsu.edu]
A Senior Application Scientist's Guide to Handling 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile
This guide provides a detailed protocol for the safe handling of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 175203-46-0). As a specialized pyrazole derivative, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and agrochemical synthesis.[1][2] The structural motifs, including the pyrazole ring, a nitrile group, and a methylthio substituent, suggest a need for rigorous safety protocols. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, analysis of structurally similar compounds provides a strong basis for a conservative and robust safety strategy. Analogous pyrazole carbonitrile derivatives are classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin, eye, and respiratory irritation.[3][4][5][6] Therefore, the following procedures are designed to mitigate these anticipated risks, ensuring the safety of all laboratory personnel.
The Foundation of Safety: Hazard Awareness and the Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, a foundational understanding of the potential hazards and the established hierarchy of safety controls is paramount. PPE is the final, and most personal, line of defense. Its efficacy is entirely dependent on the preceding layers of control.
-
Engineering Controls: The most critical protective measure is to handle 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile within a certified and properly functioning chemical fume hood. This primary containment strategy minimizes the risk of inhalation, which is a key exposure route for related compounds.[5][7] The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[7]
-
Administrative Controls: All personnel must receive documented training on the specific hazards associated with this chemical class and the procedures outlined in this guide. Work should be restricted to designated areas to prevent cross-contamination.
-
Personal Protective Equipment (PPE): The last line of defense, PPE must be selected, worn, and removed correctly to be effective. The following sections detail the specific PPE ensemble required.
Core PPE Protocol: A Multi-Layered Defense
Based on the hazard profile of analogous compounds, a comprehensive PPE strategy is required, focusing on preventing dermal, ocular, and respiratory exposure.
Hazard Summary of Structurally Related Pyrazole Derivatives
| Hazard Classification | GHS Hazard Statement | Representative Compounds | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | 5-Amino & 3-Methyl Derivatives | [3][5][6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | 5-Amino Derivatives | [4][5] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | 5-Amino Derivatives | [4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 3-Methyl & 5-Amino Derivatives | [3][4][6][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | 3-Methyl & 5-Amino Derivatives | [3][4][6][8] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | 3-Methyl & 5-Amino Derivatives | [3][4][6][8] |
Detailed PPE Specifications:
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals, including weak acids and organic compounds.[9][10] They provide excellent splash protection and are a robust barrier against fine powders.[9]
-
Protocol: Always double-glove. This practice significantly reduces the risk of exposure in the event of a tear or pinhole in the outer glove. Inspect all gloves for any signs of damage before use. If direct contact occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[11] Contaminated gloves must not be reused.
-
-
Eye and Face Protection:
-
Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are mandatory.[11] Standard safety glasses do not provide adequate protection from splashes, particularly from below, and are not sufficient.
-
Secondary Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.
-
-
Body Protection:
-
A clean, flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs is required. This prevents the compound, which is a solid, from accumulating on personal clothing.
-
Ensure clothing fully covers the legs and wear closed-toe shoes made of a non-porous material.
-
-
Respiratory Protection:
-
Under standard operating conditions within a certified chemical fume hood, respiratory protection is not typically required.
-
In the event of a significant spill outside of primary containment or for maintenance operations where exposure is possible, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.[12][13] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.
-
Procedural Discipline: Safe Handling Workflows
Adherence to standardized procedures is critical for minimizing risk. The following workflows must be followed without deviation.
Step-by-Step PPE Donning and Doffing Sequence
Properly donning and, even more critically, doffing PPE is essential to prevent contaminating yourself with any material that may have settled on the exterior of your protective gear.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Weighing and Handling
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable absorbent bench paper.
-
Weighing: Use a tared weigh boat or glassine paper on an analytical balance located within the fume hood or a containment enclosure. Avoid creating dust.
-
Transfer: If transferring the solid, use a spatula. If making a solution, add the solvent to the vessel containing the pyrazole derivative slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
Disposal Plan
-
Solid Waste: All disposable items contaminated with 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, including gloves, bench paper, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a designated, sealed hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[8] Do not discharge any material to the drain.
Emergency Response: Immediate Actions
In the event of an exposure, time is critical.
-
Skin Contact: Immediately remove contaminated clothing and gloves.[5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] If they feel unwell, call a poison center or doctor.[8]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.
By adhering to these rigorous protocols, researchers can safely handle 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, mitigating the risks and ensuring a secure laboratory environment.
References
-
Guide to Nitrile Gloves Chemical Resistance. (2023). International Safety Components, Inc.[Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]
-
NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). (2005). Centers for Disease Control and Prevention.[Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate.[Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety.[Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.[Link]
-
Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.[Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.[Link]
-
Nitrile Gloves and Their Chemical Resistance. (2024). SOSCleanroom.[Link]
-
NIOSH Pocket Guide To Chemical Hazards. Enviro Safetech.[Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Omega.[Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Ludwig-Maximilians-Universität München.[Link]
-
Nitrile Gloves Chemical Resitance: What You Need to Know. (2022). WellBefore.[Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.[Link]
-
3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. PubMed Central.[Link]
-
Understanding the NIOSH Pocket Guide to Chemical Hazards. CPWR - The Center for Construction Research and Training.[Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate.[Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.[Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI.[Link]
-
175203-46-0,3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. AccelaChem.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. keyorganics.net [keyorganics.net]
- 6. biosynth.com [biosynth.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. gloves.com [gloves.com]
- 10. soscleanroom.com [soscleanroom.com]
- 11. echemi.com [echemi.com]
- 12. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. restoredcdc.org [restoredcdc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
